molecular formula C16H23N5O4 B1676892 N6-Cyclohexyladenosine

N6-Cyclohexyladenosine

Cat. No.: B1676892
M. Wt: 349.38 g/mol
InChI Key: SZBULDQSDUXAPJ-XNIJJKJLSA-N
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Description

Selective A1 receptor agonist (EC50 = 8.2 nM). Adenosine analogue;  exerts anticonvulsant effects and protects against neuronal death.>N6-Cyclohexyladenosine is an adenosine receptor agonist. It selectively binds to adenosine A1 receptors in rat cortical membranes (IC50 = 2.3 nM) over A2 receptors in rat striatal membranes (IC50 = 870 nM). This compound decreases heart rate and increases coronary flow in a perfused working rat heart model ex vivo (EC25s = 5 and 860 nM, respectively). In vivo, it decreases heart rate and blood pressure in normotensive rats (EC25s = 2.4 and 4.2 μg/kg, respectively). This compound (100 μM) induces sleep in rats when administered via basal forebrain infusion. This compound also decreases locomotor activity in mice (ED50 = 60 μg/kg, i.p.).>This compound is an adenosine receptor agonist. It selectively binds to adenosine A1 receptors over A2 receptors. This compound decreases heart rate, increases coronary flow, and induces sleep. This compound also decreases locomotor activity in mice.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4S,5R)-2-[6-(cyclohexylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O4/c22-6-10-12(23)13(24)16(25-10)21-8-19-11-14(17-7-18-15(11)21)20-9-4-2-1-3-5-9/h7-10,12-13,16,22-24H,1-6H2,(H,17,18,20)/t10-,12-,13-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBULDQSDUXAPJ-XNIJJKJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N6-Cyclohexyladenosine: A Technical Guide to its Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Cyclohexyladenosine (CHA) is a potent and selective agonist for the A1 adenosine (B11128) receptor, a G protein-coupled receptor involved in a myriad of physiological processes. Since its discovery, CHA has become an invaluable tool in cardiovascular and neuroscience research, facilitating the elucidation of A1 receptor function and the exploration of its therapeutic potential. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of this compound. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to serve as a comprehensive resource for the scientific community.

Discovery and Historical Context

This compound was first comprehensively characterized as a high-affinity A1 adenosine receptor agonist in a seminal 1980 publication by Bruns, Daly, and Snyder.[1][2] Their work, focused on radioligand binding assays in brain membranes, was instrumental in defining the pharmacological properties of adenosine receptor subtypes. Using tritiated CHA ([³H]CHA), they were able to demonstrate high-affinity binding to what would become known as the A1 adenosine receptor, revealing a key tool for differentiating it from the lower-affinity A2 sites.[1][2] This pioneering research established CHA as a foundational pharmacological probe for investigating A1 receptor signaling.

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic substitution of a leaving group at the C6 position of the purine (B94841) ring of an adenosine derivative with cyclohexylamine (B46788). A common and effective starting material for this synthesis is 6-chloroadenosine.

General Synthesis Protocol

The following protocol describes a plausible and commonly utilized method for the synthesis of this compound.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 6-chloroadenosine in a suitable solvent such as ethanol.

  • Addition of Reagents: Add an excess of cyclohexylamine to the solution, followed by the addition of a base like triethylamine to scavenge the hydrochloric acid byproduct.

  • Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is then redissolved in a suitable solvent and washed with water to remove excess reagents and salts.

  • Purification: The crude product is purified by silica gel column chromatography using a gradient of methanol in dichloromethane to yield pure this compound.

  • Characterization: The final product is characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Pharmacological Data

The pharmacological profile of this compound is characterized by its high affinity and selectivity for the A1 adenosine receptor.

Binding Affinity and Efficacy
ParameterValueSpecies/TissueReference(s)
Kd 0.7 nMBovine brain membranes
6 nMGuinea pig brain membranes
EC50 8.2 nM-[3][4]
IC50 2.3 nMRat cortical membranes (A1)[5]
870 nMRat striatal membranes (A2)[5]
In Vivo and Ex Vivo Effects
EffectModelDosage/ConcentrationReference(s)
Decreased heart ratePerfused working rat heart (ex vivo)EC25 = 5 nM[5]
Increased coronary flowPerfused working rat heart (ex vivo)EC25 = 860 nM[5]
Decreased heart rateNormotensive rats (in vivo)EC25 = 2.4 µg/kg[5]
Decreased blood pressureNormotensive rats (in vivo)EC25 = 4.2 µg/kg[5]
Decreased locomotor activityMice (in vivo)ED50 = 60 µg/kg, i.p.[5]
Induction of sleepRats (in vivo)100 µM (basal forebrain infusion)[5]

Experimental Protocols

Adenosine A1 Receptor Radioligand Binding Assay

This protocol is based on the principles described in the foundational work by Bruns et al. and is a standard method for determining the binding affinity of compounds to the A1 adenosine receptor.[2]

Materials:

  • Cell membranes expressing the adenosine A1 receptor (e.g., from rat brain cortex)

  • [³H]this compound ([³H]CHA) as the radioligand

  • Unlabeled this compound (for determining non-specific binding)

  • Test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize the tissue (e.g., rat brain cortex) in ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes multiple times by resuspension and centrifugation to remove endogenous adenosine.

  • Assay Setup: In test tubes, combine the membrane preparation, [³H]CHA at a concentration near its Kd, and varying concentrations of the test compound. For determining total binding, no test compound is added. For non-specific binding, a high concentration of unlabeled CHA is added.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters under vacuum. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) of the test compound can then be determined from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound, upon binding to the A1 adenosine receptor, primarily signals through the inhibitory G protein (Gi). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, CHA has been shown to activate the PI3K/Akt/CREB/BDNF signaling pathway, which is implicated in its neuroprotective effects.[3]

CHA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus A1R A1 Adenosine Receptor Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates cAMP cAMP AC->cAMP Akt Akt PI3K->Akt Activates CREB CREB Akt->CREB Phosphorylates & Activates BDNF_Gene BDNF Gene Transcription CREB->BDNF_Gene Promotes BDNF BDNF BDNF_Gene->BDNF Leads to CHA This compound CHA->A1R Binds ATP ATP ATP->AC

Caption: Signaling pathway of this compound via the A1 adenosine receptor.

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent pharmacological characterization of this compound.

Experimental_Workflow Start Start: Synthesis Planning Synthesis Chemical Synthesis (6-chloroadenosine + cyclohexylamine) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization Binding_Assay Pharmacological Evaluation (A1 Receptor Binding Assay) Characterization->Binding_Assay Functional_Assay Functional Assays (e.g., cAMP measurement) Binding_Assay->Functional_Assay Data_Analysis Data Analysis and Interpretation Functional_Assay->Data_Analysis End End: Characterized CHA Data_Analysis->End

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This compound remains a cornerstone in adenosine receptor research. Its discovery was a pivotal moment in the classification of adenosine receptor subtypes, and its continued use in pharmacological studies underscores its importance. This technical guide has provided a comprehensive overview of its discovery, a plausible and established synthesis route, a compilation of its pharmacological data, and detailed experimental protocols. The included diagrams of its signaling pathway and a typical experimental workflow further serve to contextualize its biological actions and the process of its scientific investigation. It is hoped that this resource will be of significant value to researchers and professionals in the fields of pharmacology and drug development.

References

N6-Cyclohexyladenosine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to N6-Cyclohexyladenosine: Chemical Properties, Structure, and Biological Activity

Introduction

This compound (CHA) is a potent and selective agonist for the adenosine (B11128) A1 receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[1][2] Due to its high affinity and selectivity for the A1 receptor subtype, CHA is a valuable tool in pharmacological research to investigate the physiological and pathophysiological roles of adenosine signaling.[2][3] Its activities, which include neuromodulation, cardioprotection, and anti-inflammatory effects, make it a subject of interest in drug development for a variety of conditions.[4] This guide provides a comprehensive overview of the chemical properties, structure, and biological functions of this compound, along with detailed experimental protocols for its characterization.

Chemical Structure and Properties

This compound is a derivative of adenosine, characterized by the substitution of a cyclohexyl group at the N6 position of the adenine (B156593) base. This modification is crucial for its high affinity and selectivity for the A1 adenosine receptor.[5]

Caption: 2D Chemical Structure of this compound.

Data Presentation: Chemical and Physical Properties

The key identifiers and physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name (2R,3R,4S,5R)-2-(6-(cyclohexylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol[6]
CAS Number 36396-99-3[1][2][6]
Molecular Formula C16H23N5O4[1][6]
Molecular Weight 349.38 g/mol [1][2][6]
Melting Point 182 - 184°C[7]
Appearance Solid[8]
Purity ≥98% (HPLC)[2]
Solubility Soluble to 100 mM in DMSO and to 20 mM in ethanol[1][8]
Storage Store at -20°C[2]

Biological Activity and Mechanism of Action

This compound is a high-affinity agonist for the adenosine A1 receptor.[2] The activation of A1 receptors, which are coupled to inhibitory G proteins (Gi/o), leads to a cascade of intracellular events.[9]

Data Presentation: Pharmacological Properties
ParameterValueSpecies/SystemReference
EC50 8.2 nMA1 Receptor[1][8][10]
Kd 0.7 nMBovine Brain Membranes[2]
Kd 6 nMGuinea Pig Brain Membranes[2]
Kd 5 nMHuman Cerebral Cortex[11]
Signaling Pathways

1. A1 Receptor-Mediated Inhibition of Adenylyl Cyclase: The canonical pathway activated by CHA involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] This reduction in cAMP modulates the activity of protein kinase A (PKA) and other downstream effectors.

Adenosine_A1_Signaling A1R A1 Receptor G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP CHA This compound CHA->A1R Binds ATP ATP ATP->AC Response Cellular Response cAMP->Response Decreased Activation

Caption: A1 Adenosine Receptor Signaling Pathway.

2. PI3K/Akt/CREB Pathway Activation: this compound has been shown to enhance the activation of the PI3K/Akt/CREB signaling axis.[1] This pathway is crucial for cell survival, proliferation, and neuroprotection.

PI3K_Akt_Signaling CHA This compound A1R A1 Receptor CHA->A1R PI3K PI3K A1R->PI3K Activates Akt Akt PI3K->Akt Activates CREB CREB Akt->CREB Activates BDNF BDNF Expression CREB->BDNF Response Neuroprotection & Remyelination BDNF->Response

Caption: PI3K/Akt/CREB Signaling Pathway Activation by CHA.

Experimental Protocols

Accurate characterization of the interaction between this compound and adenosine receptors is fundamental. Below are detailed methodologies for key experiments.

Workflow for Radioligand Binding Assay

Binding_Assay_Workflow prep 1. Reagent Preparation (Membranes, Buffers, Ligands) setup 2. Assay Plate Setup (Total, Non-specific, Test Compound) prep->setup incubate 3. Incubation (Reach Equilibrium) setup->incubate filter 4. Termination & Filtration (Separate Bound from Free Ligand) incubate->filter wash 5. Washing (Remove Unbound Radioligand) filter->wash detect 6. Detection (Scintillation Counting) wash->detect analyze 7. Data Analysis (Calculate IC50 and Ki) detect->analyze

Caption: Experimental Workflow for a Radioligand Binding Assay.

Protocol 1: Adenosine A1 Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the A1 adenosine receptor using a competitive binding assay with a radiolabeled antagonist.

Materials:

  • Cell Membranes: CHO or HEK293 cells stably expressing the human adenosine A1 receptor.[12]

  • Radioligand: [3H]DPCPX (1,3-Dipropyl-8-cyclopentylxanthine), a selective A1 antagonist.

  • Non-specific Binding Control: 10 µM NECA (5'-N-Ethylcarboxamidoadenosine).[12]

  • Test Compound: this compound (CHA).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[12]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[13]

  • Filtration Plate: 96-well glass fiber filter plate (e.g., GF/B), pre-treated with 0.3% polyethyleneimine.[13]

  • Scintillation Cocktail and Scintillation Counter .

Methodology:

  • Reagent Preparation:

    • Thaw cell membrane preparations on ice and dilute to a final concentration of 5-20 µg protein/well in assay buffer.[12][14]

    • Prepare serial dilutions of CHA in assay buffer.

    • Prepare the radioligand solution in assay buffer at a concentration close to its Kd (e.g., 1-2 nM for [3H]DPCPX).

  • Assay Setup (in triplicate in a 96-well plate):

    • Total Binding: Add 50 µL assay buffer, 50 µL radioligand, and 100 µL cell membrane suspension.[12]

    • Non-specific Binding: Add 50 µL of 10 µM NECA, 50 µL radioligand, and 100 µL cell membrane suspension.[12]

    • Competitive Binding: Add 50 µL of each CHA dilution, 50 µL radioligand, and 100 µL cell membrane suspension.

  • Incubation:

    • Incubate the plate at 25°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[11][12]

  • Termination and Filtration:

    • Terminate the reaction by rapid vacuum filtration through the pre-treated filter plate.[13]

  • Washing:

    • Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.[12]

  • Detection:

    • Dry the filter plate completely. Add scintillation cocktail to each well and measure radioactivity using a scintillation counter.[13]

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of CHA.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Adenylyl Cyclase Activity Assay (cAMP Accumulation)

This functional assay measures the ability of this compound to inhibit adenylyl cyclase activity, resulting in decreased intracellular cAMP levels.

Materials:

  • Cells: CHO cells stably co-expressing the human adenosine A1 receptor.[9]

  • Stimulant: Forskolin (B1673556) (to activate adenylyl cyclase).

  • Phosphodiesterase Inhibitor: Rolipram or IBMX (to prevent cAMP degradation).[12]

  • Test Compound: this compound (CHA).

  • Lysis Buffer and cAMP Assay Kit (e.g., ELISA, HTRF).

Methodology:

  • Cell Culture:

    • Plate the cells in 24- or 96-well plates and grow to 80-90% confluency.[12]

  • Assay Preparation:

    • Wash the cells three times with serum-free medium (e.g., DMEM/HEPES).[12]

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 10 µM rolipram) for 20-30 minutes at 37°C.[12]

  • Compound Treatment:

    • Add serial dilutions of CHA to the wells and incubate for 15-20 minutes.

    • Add forskolin (e.g., 1-10 µM) to all wells (except the basal control) to stimulate adenylyl cyclase.

  • Incubation:

    • Incubate the plate for an additional 15-30 minutes at 37°C.

  • Cell Lysis and Detection:

    • Terminate the reaction by aspirating the medium and adding lysis buffer.

    • Measure the intracellular cAMP concentration in the lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a dose-response curve by plotting the percentage of forskolin-stimulated cAMP accumulation against the log concentration of CHA.

    • Use non-linear regression to determine the EC50 value, representing the concentration of CHA that causes 50% inhibition of the forskolin-stimulated response.

References

N6-Cyclohexyladenosine: A Deep Dive into its A1 Adenosine Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N6-Cyclohexyladenosine (CHA), a synthetic analog of adenosine (B11128), has long been a cornerstone in pharmacological research due to its potent and selective agonism at the A1 adenosine receptor. This technical guide provides a comprehensive overview of the core principles underlying CHA's A1 receptor selectivity, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and methodological frameworks.

Core Concept: A1 Receptor Selectivity of this compound

The A1 adenosine receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is ubiquitously expressed and plays a crucial role in regulating a myriad of physiological processes, particularly in the central nervous, cardiovascular, and renal systems.[1] Its activation typically leads to inhibitory effects through its coupling with Gi/o proteins.[2][3] This interaction inhibits adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[2][4] Furthermore, A1 receptor activation can modulate ion channel activity, such as activating potassium channels and inhibiting calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.[4]

This compound's selectivity for the A1 receptor is a critical attribute that allows researchers to specifically investigate A1-mediated physiological and pathological processes. This selectivity arises from the specific structural and chemical properties of the CHA molecule that favor a high-affinity binding interaction with the A1 receptor's binding pocket over other adenosine receptor subtypes (A2A, A2B, and A3).[5][6][7]

Quantitative Analysis of A1 Receptor Selectivity

The selectivity of this compound is quantitatively demonstrated through binding affinity (Ki or Kd) and functional potency (EC50 or IC50) values determined from various in vitro assays. A lower value indicates a higher affinity or potency. The data consistently shows that CHA binds to and activates the A1 receptor at significantly lower concentrations compared to other adenosine receptor subtypes.

Parameter A1 Receptor A2A Receptor A2B Receptor A3 Receptor Selectivity (Fold) Reference Tissue/Cell
Binding Affinity (Ki/Kd) 0.7 nM (Kd)----Bovine Brain Membranes[8]
6 nM (Kd)----Guinea Pig Brain Membranes[8]
2.3 nM (IC50)870 nM (IC50)--~378-fold (A2A/A1)Rat Cortical/Striatal Membranes[5]
Functional Potency (EC50) 8.2 nM----Not Specified[9][10]

Note: Data for A2B and A3 receptors are not as readily available in the reviewed literature, highlighting a potential area for further investigation. The selectivity fold is calculated as the ratio of Ki or IC50 for the A2A receptor to that of the A1 receptor.

Key Experimental Protocols

The determination of A1 receptor selectivity for compounds like this compound relies on a suite of well-established in vitro assays. Below are detailed methodologies for two of the most common experimental approaches.

Radioligand Competition Binding Assay

This assay measures the ability of a test compound (CHA) to compete with a radiolabeled ligand for binding to the target receptor. The inhibition constant (Ki) is a measure of the compound's binding affinity.

1. Membrane Preparation:

  • Culture cells stably expressing the human A1 adenosine receptor (e.g., HEK293 or CHO cells).

  • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Assay Procedure:

  • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a selective A1 receptor radioligand (e.g., [3H]CCPA or [3H]DPCPX), and varying concentrations of this compound.

  • To determine non-specific binding, a separate set of wells should contain a high concentration of a non-labeled, high-affinity ligand.

  • Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a predetermined duration to allow the binding to reach equilibrium.

3. Termination and Detection:

  • Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioactivity.

  • Allow the filters to dry, and then add a scintillation cocktail.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the CHA concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of CHA that inhibits 50% of the specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the functional consequence of A1 receptor activation, which is the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels.

1. Cell Culture and Plating:

  • Culture cells expressing the A1 adenosine receptor (e.g., CHO-K1 or HEK293 cells) in appropriate media.

  • Plate the cells in a 96-well or 384-well plate and allow them to adhere and grow to a suitable confluency.

2. Assay Procedure:

  • Wash the cells with a serum-free medium or assay buffer.

  • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Stimulate the cells with a fixed concentration of an adenylyl cyclase activator, such as forskolin, in the presence of varying concentrations of this compound.

  • Incubate the plate at 37°C for a specified period (e.g., 15-30 minutes).

3. cAMP Detection:

  • Lyse the cells to release the intracellular cAMP.

  • Measure the cAMP levels using a commercially available detection kit. Common methods include:

    • Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay based on fluorescence resonance energy transfer.

    • Enzyme-Linked Immunosorbent Assay (ELISA): A competitive immunoassay using an antibody specific for cAMP.

    • Bioluminescence-based assays (e.g., GloSensor™): Genetically encoded biosensors that produce light in response to changes in cAMP levels.[11]

4. Data Analysis:

  • Plot the measured cAMP levels against the logarithm of the CHA concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of CHA that produces 50% of the maximal inhibitory effect on forskolin-stimulated cAMP production).

GTPγS Binding Assay

This functional assay directly measures the activation of G proteins upon agonist binding to the receptor. It relies on the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit.[12][13]

1. Membrane Preparation:

  • Prepare cell membranes expressing the A1 receptor as described in the radioligand binding assay protocol.

2. Assay Procedure:

  • In a 96-well plate, combine the cell membranes, [35S]GTPγS, GDP, and varying concentrations of this compound in an assay buffer containing Mg2+ ions.[14][15]

  • To determine non-specific binding, a separate set of wells should contain a high concentration of unlabeled GTPγS.

  • Incubate the plate at 30°C for a specific duration to allow for G protein activation and [35S]GTPγS binding.

3. Termination and Detection:

  • Terminate the reaction by rapid filtration through a filter plate.

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate the specific [35S]GTPγS binding.

  • Plot the specific binding against the logarithm of the CHA concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax (maximal effect) values.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes can significantly aid in understanding the selectivity of this compound.

A1_Signaling_Pathway CHA This compound (Agonist) A1R A1 Adenosine Receptor CHA->A1R Binds to G_protein Gi/o Protein (αβγ) A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP (decreased) AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (e.g., Neuronal Inhibition) cAMP->Response Leads to

Caption: Canonical A1 Adenosine Receptor Signaling Pathway.

Receptor_Selectivity_Workflow cluster_binding Binding Affinity Assays cluster_functional Functional Potency Assays Membrane_Prep_Bind Membrane Preparation (A1, A2A, A2B, A3 expressing cells) Radioligand_Assay Radioligand Competition Binding Assay Membrane_Prep_Bind->Radioligand_Assay Data_Analysis_Bind Data Analysis (IC50 -> Ki) Radioligand_Assay->Data_Analysis_Bind Selectivity_Profile Selectivity Profile of CHA Data_Analysis_Bind->Selectivity_Profile Cell_Culture Cell Culture (A1, A2A, A2B, A3 expressing cells) cAMP_Assay cAMP Functional Assay Cell_Culture->cAMP_Assay GTP_Assay GTPγS Binding Assay Cell_Culture->GTP_Assay Data_Analysis_Func Data Analysis (EC50) cAMP_Assay->Data_Analysis_Func GTP_Assay->Data_Analysis_Func Data_Analysis_Func->Selectivity_Profile

Caption: Experimental Workflow for Determining Receptor Selectivity.

Conclusion

References

N6-Cyclohexyladenosine: A Comprehensive Technical Guide to its Role in Signal Transduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Cyclohexyladenosine (CHA) is a potent and highly selective agonist for the adenosine (B11128) A1 receptor (A1R), a G protein-coupled receptor (GPCR) with significant neuromodulatory and cardioprotective functions. Its high affinity and selectivity have established CHA as an invaluable tool in dissecting the complex signaling cascades initiated by A1R activation. This technical guide provides an in-depth exploration of the molecular mechanisms through which CHA modulates intracellular signal transduction pathways. We will delve into its impact on adenylyl cyclase activity, ion channel function, and the activation of key protein kinase cascades, including the PI3K/Akt and MAPK/ERK pathways. This document summarizes key quantitative data, provides detailed experimental protocols for studying CHA's effects, and presents visual diagrams of the involved signaling pathways to facilitate a comprehensive understanding of its cellular actions.

Introduction to this compound (CHA)

This compound is a synthetic adenosine analog characterized by the presence of a cyclohexyl group at the N6 position of the purine (B94841) ring. This modification confers high affinity and selectivity for the adenosine A1 receptor.[1][2] A1R is coupled to inhibitory G proteins (Gi/o), and its activation by agonists like CHA triggers a cascade of intracellular events that collectively modulate neuronal excitability, neurotransmitter release, and cellular metabolism.[3][4] The profound physiological effects of A1R activation, including neuroprotection, anti-inflammatory responses, and regulation of cardiac function, underscore the therapeutic potential of selective A1R agonists.[5][6]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative parameters defining the interaction of CHA with its primary target and its downstream effects.

ParameterValueSpecies/TissueReference
Kd 0.7 nMBovine brain membranes[1][2]
6 nMGuinea pig brain membranes[1][2]
EC50 8.2 nMAdenosine A1 Receptor[5][7][8]
34 nMInhibition of barium current[7]
IC50 2.3 nMAdenosine A1 Receptor (rat cortical membranes)[9][10]
870 nMAdenosine A2 Receptor (rat striatal membranes)[9][10]

Table 1: Binding Affinity and Potency of this compound.

Pathway/EffectQuantitative MeasureCell Type/SystemReference
cAMP Accumulation Time-dependent attenuation of DPDPE-induced inhibition (t1/2 = 2.56 h with 1 µmol/L CHA)CHO cells[3]
Akt Phosphorylation Robust and transient increase in pAkt (Ser473)CHO cells[3]
ERK1/2 Phosphorylation Increased pERK1/2 levelsRat model of Huntington's disease[11]
Calcium Channel Inhibition Maximum inhibition of 26%Salamander retinal ganglion cells[1]

Table 2: Downstream Signaling Effects of this compound.

Core Signaling Pathways Modulated by this compound

Inhibition of Adenylyl Cyclase

Upon binding of CHA to the A1R, the activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This reduction in cAMP attenuates the activity of protein kinase A (PKA), thereby modulating the phosphorylation state and activity of numerous downstream targets, including transcription factors like the cAMP response element-binding protein (CREB).

Adenylyl_Cyclase_Inhibition CHA This compound A1R Adenosine A1 Receptor (A1R) CHA->A1R Binds G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates

Figure 1: CHA-mediated inhibition of the adenylyl cyclase pathway.

Modulation of Ion Channels

Activation of A1R by CHA also leads to the modulation of ion channel activity, primarily through the action of the Gβγ subunits of the dissociated Gi/o protein.

  • Activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels: This leads to potassium efflux, hyperpolarization of the cell membrane, and a decrease in neuronal excitability.

  • Inhibition of voltage-gated calcium channels (VGCCs): Specifically, N-type and P/Q-type channels are inhibited, which reduces calcium influx and subsequently suppresses neurotransmitter release.[1][4]

Ion_Channel_Modulation cluster_membrane Cell Membrane A1R A1R G_protein Gi/o Protein A1R->G_protein GIRK GIRK Channel Hyperpolarization Hyperpolarization GIRK->Hyperpolarization VGCC VGCC Ca_ion VGCC->Ca_ion Influx CHA This compound CHA->A1R G_beta_gamma Gβγ G_protein->G_beta_gamma G_beta_gamma->GIRK Activates G_beta_gamma->VGCC Inhibits K_ion K_ion->GIRK Efflux Neurotransmitter_Release Neurotransmitter Release Ca_ion->Neurotransmitter_Release

Figure 2: Modulation of ion channels by CHA via A1R activation.

Activation of the PI3K/Akt Signaling Pathway

CHA has been shown to enhance the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.[5] This pathway is crucial for cell survival, proliferation, and growth. Activation of Akt can lead to the phosphorylation and activation of the transcription factor CREB, which in turn can promote the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).[11]

PI3K_Akt_Pathway CHA This compound A1R Adenosine A1 Receptor CHA->A1R PI3K PI3K A1R->PI3K Activates Akt Akt PI3K->Akt Activates CREB CREB Akt->CREB Phosphorylates Cell_Survival Cell Survival Akt->Cell_Survival BDNF BDNF CREB->BDNF Transcription

Figure 3: CHA-induced activation of the PI3K/Akt/CREB/BDNF axis.

Experimental Protocols

Radioligand Binding Assay for Adenosine A1 Receptor

This protocol is for determining the binding affinity of CHA to the A1R using a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the adenosine A1 receptor.

  • Radioligand: [³H]DPCPX (a selective A1R antagonist).

  • This compound (CHA) for competition.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: 10 µM 8-cyclopentyl-1,3-dipropylxanthine (B13964) (DPCPX).

  • 96-well filter plates (GF/B or GF/C) pre-treated with 0.3% polyethyleneimine (PEI).

  • Scintillation cocktail.

Procedure:

  • Prepare serial dilutions of CHA in assay buffer.

  • In a 96-well plate, set up triplicate wells for total binding (assay buffer, radioligand, membranes), non-specific binding (non-specific binding control, radioligand, membranes), and competitor binding (CHA dilutions, radioligand, membranes).

  • Initiate the binding reaction by adding the cell membrane preparation (typically 20-50 µg protein/well).

  • Incubate at room temperature for 60-120 minutes to reach equilibrium.

  • Terminate the reaction by rapid vacuum filtration through the pre-treated filter plate.

  • Wash the filters three times with ice-cold wash buffer.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Measure radioactivity using a scintillation counter.

  • Calculate specific binding (Total Binding - Non-specific Binding) and determine the IC50 of CHA by non-linear regression.

Binding_Assay_Workflow start Start prep_reagents Prepare Reagents (CHA dilutions, Radioligand, Membranes) start->prep_reagents setup_plate Set up 96-well Plate (Total, Non-specific, Competitor) prep_reagents->setup_plate add_membranes Add Cell Membranes setup_plate->add_membranes incubate Incubate (60-120 min) add_membranes->incubate filter_wash Filter and Wash incubate->filter_wash add_scintillant Add Scintillation Cocktail filter_wash->add_scintillant measure_cpm Measure Radioactivity add_scintillant->measure_cpm analyze Data Analysis (IC50) measure_cpm->analyze end End analyze->end

Figure 4: Workflow for a competitive radioligand binding assay.

cAMP Accumulation Assay

This protocol measures the inhibitory effect of CHA on adenylyl cyclase activity.

Materials:

  • Cells expressing the adenosine A1 receptor.

  • This compound (CHA).

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

  • Cell lysis buffer.

  • cAMP detection kit (e.g., ELISA-based).

Procedure:

  • Seed cells in a 96-well plate and grow to confluency.

  • Pre-treat cells with a PDE inhibitor for 15-30 minutes.

  • Treat cells with varying concentrations of CHA for 15-30 minutes.

  • Stimulate cells with forskolin to induce cAMP production.

  • Terminate the reaction and lyse the cells.

  • Measure intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.

  • Determine the IC50 of CHA for the inhibition of forskolin-stimulated cAMP accumulation.

Western Blot for Akt and ERK Phosphorylation

This protocol is used to detect changes in the phosphorylation status of Akt and ERK upon treatment with CHA.

Materials:

  • Cells of interest.

  • This compound (CHA).

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF or nitrocellulose membranes.

  • Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK).

  • HRP-conjugated secondary antibody.

  • ECL substrate.

Procedure:

  • Treat cells with CHA for the desired time points.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Western_Blot_Workflow start Start cell_treatment Cell Treatment with CHA start->cell_treatment cell_lysis Cell Lysis cell_treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

Figure 5: General workflow for Western blot analysis.

Conclusion

This compound is a powerful pharmacological tool for investigating adenosine A1 receptor-mediated signal transduction. Its high affinity and selectivity allow for the precise interrogation of downstream signaling pathways, including the inhibition of adenylyl cyclase, modulation of potassium and calcium channels, and the activation of the pro-survival PI3K/Akt pathway. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further explore the multifaceted roles of CHA and the adenosine A1 receptor in cellular physiology and pathophysiology, with potential implications for the development of novel therapeutics for a range of disorders.

References

N6-Cyclohexyladenosine: A Technical History of a Seminal A1 Adenosine Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

N6-Cyclohexyladenosine (CHA), a derivative of the endogenous nucleoside adenosine (B11128), has been a cornerstone in the study of purinergic signaling for decades. Its high affinity and selectivity for the A1 adenosine receptor have established it as an indispensable pharmacological tool for elucidating the physiological and pathophysiological roles of this receptor subtype. This technical guide provides a comprehensive overview of the research history of CHA, detailing its pharmacological properties, the experimental protocols used for its characterization, and its role in advancing our understanding of adenosine A1 receptor signaling.

Early Discovery and Characterization

The exploration of N6-substituted adenosine analogs began with the goal of developing more stable and potent modulators of adenosine's physiological effects. In the 1980s, CHA emerged as a particularly noteworthy compound due to its potent and selective agonistic activity at the A1 adenosine receptor[1]. Early studies, such as the seminal work by Bruns et al. (1980), were critical in characterizing the binding of [3H]CHA to brain membranes, revealing high-affinity binding sites and laying the groundwork for its use as a selective A1 agonist[2]. These initial investigations highlighted the therapeutic potential of targeting the A1 receptor and established CHA as a key research compound.

Pharmacological Profile of this compound

CHA is a potent and selective agonist for the adenosine A1 receptor. This selectivity is crucial for dissecting the specific functions of the A1 receptor from other adenosine receptor subtypes (A2A, A2B, and A3).

Quantitative Pharmacological Data

The following tables summarize the binding affinity (Kd and Ki) and functional potency (EC50) of this compound for adenosine receptors across various species and tissues.

Table 1: Binding Affinity of this compound (CHA) for A1 Adenosine Receptors

SpeciesTissue/Cell LineRadioligandKd / Ki (nM)Reference
BovineBrain Membranes[3H]CHA0.7[3]
Guinea PigBrain Membranes[3H]CHA6[3]
RatBrain Synaptosomal Membranes[3H]CHA0.7 (high affinity), 2.4 (low affinity)[4]
RatCortical Membranes[3H]-N6-((R)-phenylisopropyl)adenosineKi vs. specific binding[5]

Table 2: Functional Potency of this compound (CHA)

Assay TypeCell Line/TissueMeasured EffectEC50 (nM)Reference
Adenylyl Cyclase Inhibition-Inhibition of cAMP accumulation8.2[6][7]

Key Experimental Protocols

The characterization of CHA's pharmacological profile has relied on a variety of in vitro assays. The following sections detail the methodologies for two of the most common experimental protocols used in CHA research.

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a ligand for a receptor. A typical competitive binding assay for CHA would involve the following steps:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat cortex) in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension and re-centrifugation.

    • Resuspend the final pellet in the assay buffer.

  • Assay Procedure:

    • In a series of tubes, add a fixed concentration of a radiolabeled A1 adenosine receptor ligand (e.g., [3H]CHA or a selective antagonist).

    • Add increasing concentrations of unlabeled CHA (the competitor).

    • Add the prepared membrane suspension to initiate the binding reaction.

    • Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Plot the amount of bound radioligand as a function of the concentration of unlabeled CHA.

    • Determine the IC50 value, which is the concentration of CHA that inhibits 50% of the specific binding of the radioligand.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to activate Gi/o-coupled receptors, such as the A1 adenosine receptor, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

  • Cell Culture:

    • Use a cell line that endogenously or recombinantly expresses the A1 adenosine receptor (e.g., CHO cells).

    • Culture the cells to an appropriate confluency in a suitable medium.

  • Assay Procedure:

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Stimulate the cells with an agent that increases basal cAMP levels, such as forskolin.

    • Add increasing concentrations of CHA to the cells.

    • Incubate for a defined period to allow for the inhibition of adenylyl cyclase.

    • Lyse the cells to release the intracellular cAMP.

  • cAMP Measurement:

    • Quantify the amount of cAMP in the cell lysates using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a homogenous time-resolved fluorescence (HTRF) assay.

    • These assays typically involve a labeled cAMP tracer that competes with the cAMP from the sample for binding to a specific anti-cAMP antibody.

  • Data Analysis:

    • Plot the measured cAMP levels against the concentration of CHA.

    • Determine the EC50 value, which is the concentration of CHA that produces 50% of its maximal inhibitory effect on cAMP accumulation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway activated by CHA and a typical experimental workflow for its characterization.

CHA_A1R_Signaling cluster_membrane Cell Membrane A1R A1 Adenosine Receptor G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts CHA This compound (CHA) CHA->A1R Binds and Activates ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., K+ channel activation, Ca2+ channel inhibition) cAMP->Downstream Mediates

Caption: A1 Adenosine Receptor signaling pathway activated by CHA.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Prepare Receptor Source (e.g., Brain Membranes) Incubation Incubate Membranes, Radioligand, and CHA Membrane_Prep->Incubation Radioligand_Prep Prepare Radiolabeled Ligand (e.g., [3H]CHA) Radioligand_Prep->Incubation Competitor_Prep Prepare Serial Dilutions of Unlabeled CHA Competitor_Prep->Incubation Filtration Separate Bound from Free Ligand via Filtration Incubation->Filtration Counting Quantify Bound Radioactivity (Scintillation Counting) Filtration->Counting Plotting Plot Competition Curve (% Bound vs. [CHA]) Counting->Plotting IC50_Calc Determine IC50 Value Plotting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Caption: Experimental workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

This compound has been instrumental in advancing our understanding of A1 adenosine receptor pharmacology. Its high affinity and selectivity have made it an invaluable tool in both basic research and early-stage drug discovery. The experimental protocols detailed in this guide have been fundamental to its characterization and have been widely adopted for the study of other G protein-coupled receptors. Future research will likely continue to utilize CHA to explore the nuanced roles of the A1 receptor in complex diseases and to validate novel therapeutic agents targeting this critical signaling pathway.

References

An In-depth Guide to Early Studies on the Physiological Effects of N6-Cyclohexyladenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N6-Cyclohexyladenosine (CHA), a potent and selective agonist for the A1 adenosine (B11128) receptor, emerged as a critical pharmacological tool in early research to delineate the physiological roles of adenosine signaling. Its high affinity and stability compared to endogenous adenosine allowed for more precise investigation into the A1 receptor's functions across various biological systems. This technical guide synthesizes findings from foundational studies, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Receptor Binding and Affinity

Early investigations focused on characterizing the binding properties of CHA to adenosine receptors, primarily in neural tissues. Radioligand binding assays were instrumental in quantifying its affinity (Kd) and the density of binding sites (Bmax). These studies established CHA as a high-affinity A1 receptor agonist.

CompoundPreparationRadioligandAffinity (Kd) / Inhibition (Ki)Reference
This compound (CHA)Bovine brain membranes[3H]CHA0.7 nM (Kd)
This compound (CHA)Guinea pig brain membranes[3H]CHA6 nM (Kd)
This compound (CHA)Rat brain synaptosomal membranes[3H]CHA0.7 nM (Kd, high affinity site), 2.4 nM (Kd, low affinity site)[1]
This compound (CHA)Rat fat cell membranes (A1 model)-33 nM (IC50 for adenylyl cyclase inhibition)[2]
This compound (CHA)Human platelet membranes (A2 model)-3500 nM (EC50 for adenylyl cyclase stimulation)[2]

Core Signaling Pathway

CHA exerts its effects by activating the A1 adenosine receptor, a G protein-coupled receptor (GPCR). The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This mechanism underlies many of CHA's physiological effects.[3]

G cluster_membrane Cell Membrane A1_Receptor A1 Receptor Gi_Protein Gi Protein (αβγ subunits) A1_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase cAMP cAMP (Decreased) Adenylyl_Cyclase->cAMP Conversion Blocked CHA This compound (Agonist) CHA->A1_Receptor Binds Gi_Protein->Adenylyl_Cyclase Inhibits ATP ATP ATP->Adenylyl_Cyclase Response Physiological Response cAMP->Response Leads to

A1 adenosine receptor signaling pathway activated by CHA.

Key Physiological Effects & Quantitative Data

CHA demonstrated significant effects on the cardiovascular system, primarily characterized by negative chronotropy (decreased heart rate) and blood pressure reduction.[3] These effects are attributed to A1 receptor activation in the heart and vascular smooth muscle.

EffectModelAdministrationDose/ConcentrationResultReference
Hypotension & BradycardiaAnesthetized Sprague-Dawley ratsIntrathecal1, 5, and 10 nmolDose-dependent decrease in blood pressure and heart rate[3]
Renal VasoconstrictionIsolated perfused rat kidneyPerfusionSubmicromolar concentrationsConcentration-dependent vasoconstriction[4]
Negative ChronotropyNormotensive rats (N6-cyclopentyladenosine, a similar agonist)Intravenous200 µg/kgEmax (max effect) of -209 ± 10 bpm[5]

In the CNS, CHA was found to have potent neuromodulatory effects, including sedation, anticonvulsant activity, and induction of hypothermia.[6][7]

EffectModelAdministrationDose/ConcentrationResultReference
AnticonvulsantAmygdala-kindled ratsIntra-hippocampal (CA1)0.1, 1, and 10 µMSignificantly decreased afterdischarge and seizure duration[7]
AnticonvulsantEntorhinal cortex-kindled ratsIntra-hippocampal (CA1)50 µMDecreased afterdischarge and seizure duration[6]
HypothermiaMiceIntracerebroventricular (icv)Not specifiedInduced hypothermia
HypothermiaA1R+/+ MiceIntraperitoneal (ip)0.1 mg/kgBody temperature change of -3.4 ± 0.16°C[8]
Locomotor DepressionMiceIntraperitoneal (ip)60 µg/kgPotent locomotor depression[9]

Experimental Protocols

The following outlines the general methodologies employed in the foundational studies of CHA.

This protocol was used to determine the binding affinity of CHA for adenosine receptors.

G cluster_prep 1. Membrane Preparation cluster_assay 2. Binding Incubation cluster_analysis 3. Separation & Analysis Tissue Brain Tissue (e.g., rat forebrain) Homogenize Homogenize in Buffer Tissue->Homogenize Centrifuge Centrifuge & Wash Homogenize->Centrifuge Final_Prep Resuspend to create membrane preparation Centrifuge->Final_Prep Incubate Incubate Components: - Membrane Preparation - [3H]CHA (Radioligand) - Unlabeled CHA (for competition) - Adenosine Deaminase Final_Prep->Incubate Filter Rapid Filtration (Separates bound vs. free ligand) Incubate->Filter Count Liquid Scintillation Counting (Measures radioactivity) Filter->Count Analyze Data Analysis (Calculate Kd and Bmax) Count->Analyze

Workflow for a typical radioligand binding assay.

Protocol Details:

  • Tissue Preparation: Brain tissue (e.g., rat forebrain, bovine cortex) was homogenized in a buffered solution. The homogenate was subjected to centrifugation to pellet the membranes, which were then washed and resuspended.[1]

  • Enzyme Treatment: Critically, preparations were often treated with adenosine deaminase to remove endogenous adenosine, which would otherwise interfere with the binding of [3H]CHA.[1]

  • Incubation: The membrane preparation was incubated with a fixed concentration of radiolabeled [3H]CHA. To determine non-specific binding, parallel incubations included a high concentration of unlabeled CHA.

  • Separation: The reaction was terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing unbound ligand to pass through.

  • Quantification: The radioactivity retained on the filters was measured using liquid scintillation counting.

  • Analysis: Specific binding was calculated by subtracting non-specific from total binding. Saturation and competition analysis were then used to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[1]

These ex vivo preparations, such as the isolated perfused kidney, allowed for the study of CHA's direct effects on vascular resistance without confounding systemic variables.

Protocol Details:

  • Preparation: An animal (e.g., a rat) was anesthetized, and the target organ (e.g., kidney) was surgically isolated.[4]

  • Perfusion: The organ's primary artery was cannulated and perfused at a constant flow rate with a physiological salt solution (e.g., Krebs-Henseleit solution), which was gassed with 95% O2 / 5% CO2.

  • Measurement: Perfusion pressure was continuously monitored. An increase in perfusion pressure at a constant flow rate indicated vasoconstriction.

  • Drug Administration: CHA was added to the perfusate in increasing concentrations to generate a dose-response curve.[4] Antagonists could also be added to the perfusate to confirm the receptor-mediated nature of the response.[4]

Conclusion

The early body of research on this compound was pivotal in establishing the physiological significance of the A1 adenosine receptor. Through meticulous binding assays and functional experiments on cardiovascular and central nervous systems, these studies provided quantitative evidence of CHA's high affinity and its potent effects, including bradycardia, hypotension, neuro-inhibition, and hypothermia. The methodologies developed during this period laid the groundwork for decades of subsequent research into adenosine signaling in both health and disease, highlighting the A1 receptor as a promising therapeutic target.

References

N6-Cyclohexyladenosine: A Deep Dive into A1 vs. A2A Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding affinity of N6-Cyclohexyladenosine (CHA) for the A1 and A2A adenosine (B11128) receptor subtypes. CHA is a widely recognized high-affinity agonist for the A1 adenosine receptor, a G protein-coupled receptor (GPCR) involved in various physiological processes. Its selectivity profile against the A2A receptor is critical for its use as a pharmacological tool and as a basis for the development of subtype-selective therapeutics.

Quantitative Binding Affinity Data

The binding affinity of this compound for A1 and A2A adenosine receptors has been determined in various studies, primarily through competitive radioligand binding assays. The data consistently demonstrates a significantly higher affinity of CHA for the A1 receptor over the A2A receptor.

Receptor SubtypeLigandSpecies/TissueAssay TypeAffinity (Ki/Kd)Reference
A1 This compound (CHA)Bovine Brain MembranesRadioligand Binding (Kd)0.7 nM
A1 This compound (CHA)Guinea Pig Brain MembranesRadioligand Binding (Kd)6 nM
A1 This compound (CHA)Rat Brain MembranesRadioligand Binding (EC50)8.2 nM[1]
A2A This compound (CHA)Rat Striatal MembranesRadioligand Binding (Ki)> R-PIA[2]
A2A This compound (CHA)Human Cloned (CHO cells)Radioligand Binding (Ki)> R-PIA[3]

Note: In several studies, the affinity of CHA for the A2A receptor was lower than that of the reference agonist R-N6-phenylisopropyladenosine (R-PIA), indicating a weaker interaction.[2][3]

Experimental Protocols: Competitive Radioligand Binding Assay

The following is a detailed methodology for a typical competitive radioligand binding assay used to determine the binding affinity of this compound for A1 and A2A adenosine receptors.

Objective: To determine the inhibition constant (Ki) of this compound (CHA) for the A1 and A2A adenosine receptors by measuring its ability to compete with a high-affinity radioligand for receptor binding.

Materials:

  • Membrane Preparations: Membranes from cells or tissues expressing the target adenosine receptor subtype (e.g., CHO-hA1AR cells, rat striatum for A2A).

  • Radioligands:

    • For A1 Receptor: [³H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine)

    • For A2A Receptor: [³H]ZM241385 or [³H]CGS 21680

  • Test Compound: this compound (CHA)

  • Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., Theophylline or the unlabeled version of the radioligand).

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl₂.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail

  • 96-well Filter Plates

  • Filtration Apparatus

  • Scintillation Counter

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissues in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well filter plate, set up triplicate wells for each condition:

      • Total Binding: Contains membrane preparation and radioligand.

      • Non-specific Binding: Contains membrane preparation, radioligand, and a saturating concentration of the non-specific binding control.

      • Competitive Binding: Contains membrane preparation, radioligand, and varying concentrations of CHA.

  • Incubation:

    • Add the assay components to the wells in the following order: assay buffer, test compound (or non-specific control), radioligand, and finally the membrane preparation to initiate the reaction.

    • Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a predetermined time to reach equilibrium (typically 60-120 minutes).

  • Filtration:

    • Terminate the incubation by rapid filtration through the filter plate using a vacuum manifold. This separates the bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically trapped radioligand.

  • Radioactivity Measurement:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the CHA concentration.

    • Determine the IC50 value (the concentration of CHA that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Signaling Pathways

The A1 and A2A adenosine receptors are coupled to different G proteins and initiate distinct intracellular signaling cascades.

A1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CHA This compound (Agonist) A1R A1 Receptor CHA->A1R Binds Gi_o Gαi/o A1R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits PLC Phospholipase C Gi_o->PLC Activates K_channel K+ Channel Gi_o->K_channel Activates Ca_channel Ca2+ Channel Gi_o->Ca_channel Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC

Caption: Adenosine A1 Receptor Signaling Pathway.

A2A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine (Agonist) A2AR A2A Receptor Adenosine->A2AR Binds Gs_olf Gαs/olf A2AR->Gs_olf Activates AC Adenylyl Cyclase Gs_olf->AC Stimulates cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates

Caption: Adenosine A2A Receptor Signaling Pathway.

Experimental Workflow

The workflow for a competitive radioligand binding assay is a sequential process from preparation to data analysis.

Radioligand_Binding_Workflow A Membrane Preparation (Homogenization & Centrifugation) B Assay Setup in 96-well Plate (Total, Non-specific, Competitive) A->B C Incubation (Reaching Equilibrium) B->C D Filtration & Washing (Separation of Bound/Unbound) C->D E Scintillation Counting (Measurement of Radioactivity) D->E F Data Analysis (IC50 & Ki Determination) E->F

Caption: Competitive Radioligand Binding Assay Workflow.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of N6-Cyclohexyladenosine in Mice

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the in vivo administration of N6-Cyclohexyladenosine (CHA), a selective adenosine (B11128) A1 receptor agonist, to mice. The information is intended for researchers, scientists, and drug development professionals.

This compound is a potent tool for investigating the physiological roles of the adenosine A1 receptor, which is implicated in various processes including neurotransmission, cardiovascular function, and inflammation.[1][2] In preclinical research, CHA has been utilized to explore its therapeutic potential in conditions such as Huntington's disease and to study its effects on locomotor activity and body temperature.[1][3]

Data Presentation

The following tables summarize quantitative data from studies involving the administration of this compound to rodents.

Table 1: Summary of In Vivo Dosages and Effects of this compound in Mice

ParameterValueAdministration RouteMouse StrainObserved EffectReference
Effective Dose (ED50)60 µg/kgIntraperitoneal (i.p.)Not SpecifiedPotent locomotor depressant[1][2]
Effective Dose0.1 mg/kgIntraperitoneal (i.p.)A1R+/+Induction of hypothermia[3]
Continuous Infusion0.25 mg/(kg·h)Intravenous (i.v.)Not SpecifiedLowering of body temperature[4]

Table 2: Summary of In Vivo Dosages and Effects of this compound in Rats

ParameterValueAdministration RouteRat StrainObserved EffectReference
Single Dose6.25 nM/1 µLIntrastriatalNot SpecifiedAttenuation of neuronal death, improved cognitive and motor deficits in a Huntington's disease model.[1][5]
Multiple Doses1.5 mg/kg induction dose, followed by three 1.0 mg/kg doses every 6 hoursIntraperitoneal (i.p.)Not SpecifiedNo neuroprotective effects observed in a middle cerebral artery occlusion (MCAO) model.[1]
Daily Administration2 µL, 1% solutionIntracerebroventricular (i.c.v.)WistarReduced demyelination and promoted remyelination.[1][6]
Effective Concentration (EC25)2.4 µg/kgNot SpecifiedNormotensiveDecrease in heart rate.[2]
Effective Concentration (EC25)4.2 µg/kgNot SpecifiedNormotensiveDecrease in blood pressure.[2]

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of this compound to mice.

Protocol 1: Assessment of Locomotor Activity Depression

Objective: To evaluate the effect of this compound on spontaneous locomotor activity in mice.

Materials:

  • This compound (CHA)

  • Vehicle (e.g., sterile saline, DMSO)

  • Mouse activity cages or open-field arena

  • Animal scale

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Animal Acclimation: Acclimate mice to the housing and experimental conditions for at least one week prior to the experiment.

  • Preparation of CHA Solution:

    • Dissolve CHA in a suitable vehicle. A common vehicle for intraperitoneal injection is a solution of 5-10% DMSO in sterile saline.[7] Ensure the final DMSO concentration is minimized to avoid toxicity.

    • The concentration of the solution should be calculated based on the desired dosage (e.g., 60 µg/kg) and a standard injection volume (e.g., 10 mL/kg body weight).

  • Experimental Groups:

    • Treatment Group: Mice receiving CHA.

    • Control Group: Mice receiving the vehicle only.

  • Administration:

    • Weigh each mouse to determine the precise injection volume.

    • Administer the calculated dose of CHA or vehicle via intraperitoneal (i.p.) injection.

  • Locomotor Activity Assessment:

    • Immediately after injection, place each mouse individually into an activity cage or open-field arena.

    • Record locomotor activity for a predefined period (e.g., 30-60 minutes).

  • Data Analysis:

    • Quantify locomotor activity (e.g., distance traveled, beam breaks).

    • Compare the activity levels between the CHA-treated and vehicle-treated groups using appropriate statistical tests.

Protocol 2: Induction of Hypothermia

Objective: To measure the change in core body temperature in mice following the administration of this compound.

Materials:

  • This compound (CHA)

  • Vehicle (e.g., sterile saline)

  • Rectal thermistor probe for mice

  • Animal scale

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Animal Acclimation: House mice under controlled temperature and light-dark cycle conditions.

  • Preparation of CHA Solution: Prepare the CHA solution as described in Protocol 1, using a dose of 0.1 mg/kg.[3]

  • Baseline Temperature Measurement:

    • Gently restrain the mouse and measure its baseline core body temperature using a rectal thermistor probe.

  • Administration:

    • Administer the calculated dose of CHA or vehicle via intraperitoneal (i.p.) injection.

  • Post-Injection Temperature Measurement:

    • At a specified time point after injection (e.g., 30 minutes), remeasure the core body temperature.[3]

  • Data Analysis:

    • Calculate the change in body temperature from baseline for each mouse.

    • Compare the temperature change between the CHA-treated and vehicle-treated groups.

Visualizations

Signaling Pathway of this compound

This compound is a selective agonist for the adenosine A1 receptor, which is a G-protein coupled receptor (GPCR).[1][8] Activation of the A1 receptor by CHA initiates several downstream signaling cascades. One prominent pathway involves the activation of the PI3K/Akt/CREB/BDNF axis, which is associated with neuroprotective effects.[1][5] Additionally, A1 receptor activation can lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[8]

CHA_Signaling_Pathway cluster_membrane Cell Membrane A1R Adenosine A1 Receptor AC Adenylyl Cyclase A1R->AC Inhibits PI3K PI3K A1R->PI3K Activates cAMP ↓ cAMP Akt Akt PI3K->Akt Activates CHA This compound CHA->A1R Binds & Activates CREB CREB Akt->CREB Activates BDNF BDNF CREB->BDNF ↑ Expression Neuroprotection Neuroprotection, Remyelination BDNF->Neuroprotection

Caption: Signaling pathway of this compound via the Adenosine A1 receptor.

Experimental Workflow for In Vivo Administration

The following diagram illustrates a general workflow for an in vivo study in mice involving the administration of this compound.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimation Animal Acclimation (≥ 1 week) solution_prep Prepare CHA and Vehicle Solutions acclimation->solution_prep randomization Randomize Mice into Control & Treatment Groups solution_prep->randomization baseline Baseline Measurements (e.g., body weight, temp) randomization->baseline administration Administer CHA or Vehicle (e.g., i.p. injection) baseline->administration monitoring Post-administration Monitoring & Data Collection administration->monitoring data_analysis Statistical Analysis monitoring->data_analysis interpretation Interpretation of Results data_analysis->interpretation

Caption: General experimental workflow for in vivo CHA administration in mice.

References

Application Note: Preparation of N6-Cyclohexyladenosine Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N6-Cyclohexyladenosine (CHA) is a potent and selective agonist for the adenosine (B11128) A1 receptor, with significantly lower affinity for A2A and A3 receptors.[1][2] Its high affinity and selectivity make it a valuable tool in pharmacological research for studying the physiological and pathological roles of the adenosine A1 receptor. Applications include research in cardiovascular function, neuroscience, and sleep regulation.[1][3][4] To ensure accurate and reproducible experimental results, proper preparation and storage of this compound stock solutions are critical. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving this compound due to its high solubilizing capacity for this compound.[5][6] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for calculating the required mass of the compound to achieve a desired stock solution concentration.

PropertyValueReference
Molecular FormulaC16H23N5O4[5][7]
Molecular Weight349.38 g/mol [5][7]
CAS Number36396-99-3[7]
AppearanceWhite to Off-White Solid[8]
Purity≥98%[6]
Solubility in DMSOUp to 100 mM (approximately 35 mg/mL)[4][5]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on specific experimental needs by modifying the mass of this compound accordingly.

Materials

  • This compound (solid powder)

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure

  • Preparation: Before starting, ensure the work area is clean and that all necessary equipment is readily available. It is recommended to allow the this compound vial to equilibrate to room temperature for at least 60 minutes before opening to minimize condensation.

  • Mass Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound. For example, to prepare 1 mL of a 10 mM solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 349.38 g/mol x 1000 mg/g = 3.49 mg

  • Weighing: Carefully weigh out the calculated mass of this compound using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or amber glass vial.

  • Solvent Addition: Add the desired volume of anhydrous DMSO to the tube/vial containing the this compound. For the example above, add 1 mL of DMSO.

  • Dissolution: Tightly cap the tube/vial and vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[5] Visually inspect the solution to ensure there are no undissolved particulates.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[4][9] Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[4][5][9]

Safety Precautions

  • This compound is a bioactive compound. Standard laboratory safety practices should be followed.

  • Wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling the compound and its solutions.

  • Handle DMSO with care, as it can facilitate the absorption of substances through the skin.

  • All procedures should be performed in a well-ventilated area or a chemical fume hood.

Diagrams

G cluster_prep Preparation Phase cluster_dissolution Dissolution Phase cluster_storage Storage Phase start Start: Equilibrate this compound to Room Temperature calc Calculate Required Mass start->calc weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso calc->weigh vortex Vortex to Dissolve add_dmso->vortex check Visually Inspect for Complete Dissolution vortex->check check->vortex Not Dissolved aliquot Aliquot into Single-Use Tubes check->aliquot Dissolved store Store at -20°C or -80°C aliquot->store end End: Stock Solution Ready for Use store->end

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for N6-Cyclohexyladenosine (CHA) Induced Sleep in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N6-Cyclohexyladenosine (CHA), a selective adenosine (B11128) A1 receptor agonist, for inducing sleep in rat models. The document outlines detailed experimental protocols, dosage information for various administration routes, and the underlying signaling pathways.

Introduction

This compound (CHA) is a potent and selective agonist for the adenosine A1 receptor.[1] Adenosine is a well-established endogenous sleep-promoting substance that accumulates in the brain during wakefulness.[2] By activating A1 receptors, CHA mimics the effects of endogenous adenosine, leading to the promotion of sleep. It has been demonstrated to increase deep slow-wave sleep and, at certain doses, REM sleep in rats.[3][4] However, at higher doses, it may suppress REM sleep.[3][4] These characteristics make CHA a valuable pharmacological tool for investigating the mechanisms of sleep regulation and for the preclinical assessment of novel hypnotic agents.

Data Presentation: CHA Dosage and Effects on Sleep

The following tables summarize the quantitative data on the dosage of CHA and its effects on sleep in rats across different administration routes.

Table 1: Intraperitoneal (i.p.) Administration of CHA

DoseRat StrainVehicleObserved EffectReference
0.1 µmol/kgNot SpecifiedNot Specified56.2% increase in REM sleep[4]
0.9 µmol/kgNot SpecifiedNot SpecifiedSuppression of REM sleep[3][4]
0.06, 0.12, 0.25 mg/kgNot SpecifiedNormal SalineAnticonvulsant effects (Note: Sleep effects not quantified)[5]

Table 2: Intracerebroventricular (i.c.v.) and Intrapontine Administration of CHA

Administration SiteDose/ConcentrationRat StrainVehicleObserved EffectReference
Pontine Reticular Formation0.1 mM (60 nl)Not SpecifiedNot SpecifiedSignificant, long-lasting elevation in REM sleep
Hippocampal CA1 Region10, 50 µmolesNot SpecifiedNot SpecifiedAnticonvulsant effects (Note: Sleep effects not quantified)[6]

Table 3: Basal Forebrain Infusion of CHA

ConcentrationRat StrainVehicleDuration% Wakefulness% NREM Sleep% REM SleepReference
10 µMSprague-DawleyaCSF12 hours~45%~48%~7%[2]
25 µMSprague-DawleyaCSF12 hours~35%~55%~10%[2]
100 µMSprague-DawleyaCSF12 hours~25%~65%~10%[2]

aCSF: artificial Cerebrospinal Fluid

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of CHA to induce sleep in rats.

Protocol 1: Intraperitoneal (i.p.) Injection for Sleep Induction

  • Animal Model: Adult male Sprague-Dawley or Wistar rats (250-350g).

  • Housing: House animals individually in a temperature-controlled environment with a 12-hour light/dark cycle (lights on at 08:00 h) and provide ad libitum access to food and water.[7]

  • Surgical Implantation (for EEG/EMG recording):

    • Anesthetize the rat with an appropriate anesthetic (e.g., ketamine/xylazine, 80:10 mg/kg, i.p.).[7]

    • Secure the animal in a stereotaxic frame.

    • Implant stainless steel screw electrodes for electroencephalogram (EEG) recording over the frontal and parietal cortices.

    • Implant flexible wire electrodes into the nuchal (neck) muscles for electromyogram (EMG) recording.

    • Fix the electrode assembly to the skull with dental cement.

    • Allow a recovery period of at least one week.

  • Habituation:

    • Habituate the rats to the recording chamber and handling for several days before the experiment.

    • Connect the animals to the recording cables to acclimate them to the experimental setup.

  • CHA Preparation:

    • Dissolve CHA in a suitable vehicle, such as sterile 0.9% saline. The solubility of CHA can be limited in aqueous solutions, so the use of a small amount of DMSO or sonication may be necessary. Ensure the final concentration of any organic solvent is minimal and tested for its own effects on sleep.

  • Administration:

    • Administer CHA via intraperitoneal injection at the desired dose (e.g., 0.1 to 0.9 µmol/kg).[3][4]

    • The injection is typically given at the beginning of the light period (the rat's primary sleep phase).

  • Sleep Recording and Analysis:

    • Record EEG and EMG signals continuously for at least 12 hours post-injection.

    • Score the recordings in 10-30 second epochs for wakefulness, non-REM (NREM) sleep, and REM sleep based on standard criteria (e.g., high amplitude slow waves for NREM, theta activity and muscle atonia for REM).

    • Analyze the data to determine sleep latency, duration, and architecture (percentage of time in each sleep stage).

Protocol 2: Infusion into the Basal Forebrain for Sleep Induction

  • Animal Model and Housing: As described in Protocol 1.

  • Surgical Implantation:

    • In addition to EEG/EMG electrodes, stereotaxically implant a guide cannula targeting the basal forebrain (e.g., substantia innominata/magnocellular preoptic nucleus).

    • Allow for a one-week recovery period.

  • Habituation: As described in Protocol 1.

  • CHA Preparation:

    • Dissolve CHA in artificial cerebrospinal fluid (aCSF).

  • Administration:

    • On the day of the experiment, insert a microdialysis probe or infusion cannula through the guide cannula.

    • Infuse CHA at the desired concentration (e.g., 10-100 µM) at a low flow rate (e.g., 1-2 µL/min) for a specified duration (e.g., 12 hours) using a microinfusion pump.[2]

    • The infusion typically starts at the beginning of the dark period to counteract the natural wakefulness of the rat.

  • Sleep Recording and Analysis: As described in Protocol 1.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the signaling pathway of CHA and a general experimental workflow for assessing its effects on sleep.

CHA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CHA This compound (CHA) A1R Adenosine A1 Receptor CHA->A1R Binds to Gi_Go Gi/o Protein A1R->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits K_channel K+ Channel Gi_Go->K_channel Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Hyperpolarization Neuronal Hyperpolarization (Inhibition of Firing) PKA->Hyperpolarization Modulates K_channel->Hyperpolarization Leads to Sleep_Promotion Sleep Promotion Hyperpolarization->Sleep_Promotion

Caption: Signaling pathway of this compound (CHA) in promoting sleep.

Experimental_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Animal_Acclimation Animal Acclimation & Housing Surgery EEG/EMG Electrode & Cannula Implantation Animal_Acclimation->Surgery Recovery Post-Surgical Recovery (1 week) Surgery->Recovery Habituation Habituation to Recording Setup Recovery->Habituation Baseline Baseline Sleep Recording (24-48 hours) Habituation->Baseline CHA_Admin CHA Administration (i.p., i.c.v., or infusion) Baseline->CHA_Admin Post_Admin_Recording Post-Administration Sleep Recording CHA_Admin->Post_Admin_Recording Scoring Sleep Stage Scoring (Wake, NREM, REM) Post_Admin_Recording->Scoring Analysis Quantitative Analysis (Latency, Duration, Architecture) Scoring->Analysis Results Results & Interpretation Analysis->Results

Caption: General experimental workflow for CHA-induced sleep studies in rats.

References

Application Notes and Protocols for N6-Cyclohexyladenosine in Primary Neuron Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Cyclohexyladenosine (CHA) is a potent and selective agonist for the adenosine (B11128) A1 receptor, a G protein-coupled receptor widely expressed in the central nervous system. Activation of the A1 receptor is predominantly neuroprotective, playing a crucial role in modulating neuronal excitability, neurotransmitter release, and cellular survival pathways. In primary neuron cultures, CHA serves as a valuable pharmacological tool to investigate the mechanisms of neuroprotection, study neuronal signaling cascades, and screen for potential therapeutic agents targeting neurodegenerative diseases. These application notes provide detailed protocols for utilizing CHA in primary neuron cultures to assess its neuroprotective effects and to dissect the underlying signaling pathways.

Mechanism of Action

This compound exerts its effects by binding to and activating the adenosine A1 receptor. This receptor is coupled to inhibitory G proteins (Gi/o), which, upon activation, initiate a cascade of intracellular events. The primary signaling pathways modulated by CHA in neurons include:

  • Inhibition of Adenylyl Cyclase: Activation of the A1 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

  • Modulation of Ion Channels: The βγ subunits of the activated G protein can directly interact with and modulate the activity of ion channels. This includes the inhibition of voltage-gated Ca2+ channels, which reduces calcium influx and subsequent glutamate (B1630785) release, and the activation of G protein-coupled inwardly rectifying K+ (GIRK) channels, leading to neuronal hyperpolarization and decreased excitability.

  • Activation of Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: A1 receptor activation has been shown to stimulate the PI3K/Akt signaling cascade. Akt, a serine/threonine kinase, plays a central role in promoting cell survival by phosphorylating and inactivating pro-apoptotic proteins and activating transcription factors that promote the expression of survival genes.

  • Activation of the TrKB/CREB/BDNF Pathway: Studies have demonstrated that CHA can enhance the activation of the Tropomyosin receptor kinase B (TrKB), leading to the phosphorylation of cAMP response element-binding protein (CREB) and the subsequent upregulation of Brain-Derived Neurotrophic Factor (BDNF), a key neurotrophin for neuronal survival and plasticity.[1]

Data Presentation

The following tables summarize representative quantitative data on the effects of this compound in neuronal models. These data are intended to serve as a reference for expected outcomes when conducting experiments based on the provided protocols.

Table 1: Neuroprotective Effect of this compound against Oxygen-Glucose Deprivation (OGD)-Induced Cell Death in a Neuronal Cell Line.

Treatment GroupThis compound (µM)Neuronal Viability (%) (Mean ± SEM)
Normoxia Control070.1 ± 4.0
OGD (8 hours)037.1 ± 0.7
OGD + this compound146.7 ± 2.8

Data adapted from a study on SH-SY5Y human neuroblastoma cells subjected to 8 hours of Oxygen-Glucose Deprivation.[2] Viability was assessed 24 hours post-OGD.

Table 2: Effect of this compound on Key Neuroprotective Signaling Pathways.

Treatment GroupThis compound (nM)p-Akt / Total Akt Ratio (Fold Change vs. Control)p-CREB / Total CREB Ratio (Fold Change vs. Control)
Vehicle Control01.01.0
This compound6.25> 1.0 (Enhanced Activation)> 1.0 (Enhanced Activation)

Data extrapolated from an in vivo study where a single intrastriatal injection of 6.25 nM CHA enhanced the activation of the PI3K/Akt/CREB/BDNF axis.[1] Fold changes are representative of expected outcomes in primary neuron cultures.

Mandatory Visualization

CHA_Signaling_Pathway CHA This compound A1R Adenosine A1 Receptor CHA->A1R Gi_o Gi/o Protein A1R->Gi_o activates PI3K PI3K A1R->PI3K activates AC Adenylyl Cyclase Gi_o->AC inhibits Ca_channel Ca²⁺ Channel Gi_o->Ca_channel inhibits K_channel K⁺ Channel Gi_o->K_channel activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Neuroprotection Neuroprotection Akt Akt PI3K->Akt activates CREB CREB Akt->CREB activates Akt->Neuroprotection BDNF BDNF CREB->BDNF upregulates BDNF->Neuroprotection

Caption: Signaling pathways activated by this compound.

Neuroprotection_Workflow cluster_prep Preparation cluster_insult Neuronal Insult cluster_analysis Analysis culture Culture primary neurons (e.g., cortical or hippocampal) treat Pre-treat with this compound (e.g., 1 µM for 2 hours) culture->treat insult Induce excitotoxicity or oxidative stress (e.g., Glutamate or OGD) treat->insult viability Assess neuronal viability (e.g., MTT or LDH assay) insult->viability western Analyze signaling pathways (e.g., Western blot for p-Akt, p-CREB) insult->western

Caption: Experimental workflow for assessing neuroprotection.

Experimental Protocols

Protocol 1: Assessment of Neuroprotective Effects of this compound against Glutamate-Induced Excitotoxicity

Objective: To determine the protective effect of CHA on primary neurons challenged with an excitotoxic insult.

Materials:

  • Primary cortical or hippocampal neuron cultures (e.g., from E18 rat or mouse embryos)

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • Poly-D-lysine coated culture plates

  • This compound (CHA) stock solution (e.g., 1 mM in DMSO)

  • L-Glutamic acid stock solution (e.g., 10 mM in sterile water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Plate reader

Procedure:

  • Primary Neuron Culture:

    • Isolate primary cortical or hippocampal neurons from E18 rat or mouse embryos using standard dissection and dissociation protocols.

    • Plate the neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well in supplemented Neurobasal medium.

    • Culture the neurons for 7-10 days in vitro (DIV) to allow for maturation and synapse formation.

  • CHA Treatment:

    • Prepare serial dilutions of CHA in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Include a vehicle control (DMSO at the same final concentration as the highest CHA dose).

    • Carefully remove half of the culture medium from each well and replace it with medium containing the appropriate concentration of CHA or vehicle.

    • Pre-incubate the neurons with CHA for 2 hours at 37°C in a humidified CO2 incubator.

  • Excitotoxic Insult:

    • Following the pre-incubation, add L-Glutamic acid to the wells to a final concentration of 50-100 µM. Do not add glutamate to the control wells (no insult).

    • Co-incubate the neurons with CHA and glutamate for 24 hours.

  • Neuronal Viability Assessment (MTT Assay):

    • After the 24-hour incubation, carefully remove the culture medium.

    • Add 100 µL of fresh culture medium and 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the untreated control group.

Protocol 2: Analysis of Akt and CREB Phosphorylation following this compound Treatment

Objective: To determine if CHA activates the pro-survival Akt and CREB signaling pathways in primary neurons.

Materials:

  • Primary cortical or hippocampal neuron cultures (as in Protocol 1)

  • This compound (CHA) stock solution

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-Akt, Rabbit anti-phospho-CREB (Ser133), Rabbit anti-CREB, Mouse anti-β-actin

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system for western blots

Procedure:

  • Primary Neuron Culture and Treatment:

    • Culture primary neurons in 6-well plates to confluency (7-10 DIV).

    • Treat the neurons with CHA at a final concentration of 6.25 nM for various time points (e.g., 0, 15, 30, 60, and 120 minutes). Include a vehicle control for the longest time point.

  • Cell Lysis and Protein Quantification:

    • At each time point, wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-phospho-Akt, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL detection reagent and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe for total Akt, phospho-CREB, total CREB, and β-actin (as a loading control).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of phosphorylated protein to total protein for both Akt and CREB.

    • Normalize these ratios to the β-actin loading control.

    • Express the results as fold change relative to the vehicle-treated control.

Conclusion

This compound is a powerful tool for studying adenosine A1 receptor-mediated neuroprotection in primary neuron cultures. The protocols outlined in these application notes provide a framework for investigating the efficacy of CHA in mitigating neuronal death and for elucidating the engagement of key pro-survival signaling pathways. These methods can be adapted for high-throughput screening of novel neuroprotective compounds and for detailed mechanistic studies in the field of neuropharmacology and drug development.

References

Application Note: Quantification of N6-Cyclohexyladenosine in Human Plasma using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a detailed and robust method for the quantification of N6-Cyclohexyladenosine (CHA), a selective adenosine (B11128) A1 receptor agonist, in human plasma. The protocol employs a straightforward solid-phase extraction (SPE) for sample clean-up, followed by reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection. The method is validated for its accuracy, precision, linearity, and sensitivity, making it suitable for pharmacokinetic studies and therapeutic drug monitoring in a research setting.

Introduction

This compound (CHA) is a potent and selective agonist for the adenosine A1 receptor.[1][2][3] These receptors are implicated in a variety of physiological processes, particularly in the cardiovascular and central nervous systems.[4][5][6] Accurate quantification of CHA in biological matrices like plasma is essential for preclinical and clinical research to understand its pharmacokinetic profile and to correlate its concentration with pharmacological effects. This document provides a comprehensive protocol for researchers, scientists, and drug development professionals.

Experimental Protocols

1. Materials and Reagents

  • This compound (CHA), analytical standard (≥98% purity)[1]

  • N6-Cyclopentyladenosine (CPA), as Internal Standard (IS) (≥98% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Ammonium (B1175870) Acetate (B1210297) (analytical grade)

  • Acetic Acid (glacial, analytical grade)

  • Water (HPLC grade)

  • Human plasma (drug-free, sourced from a certified vendor)

  • Oasis HLB 3 cc/60 mg Solid-Phase Extraction (SPE) cartridges

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used.

ParameterSpecification
HPLC System Agilent 1100/1200 series or equivalent with degasser, quaternary pump, autosampler, and UV-Vis detector
Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase 10 mM Ammonium Acetate buffer (pH 5.0) : Acetonitrile : Methanol (60:20:20, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 266 nm
Injection Volume 20 µL
Internal Standard N6-Cyclopentyladenosine (CPA)

3. Preparation of Solutions

  • Mobile Phase: Prepare 10 mM ammonium acetate by dissolving the appropriate amount in HPLC-grade water, adjust pH to 5.0 with acetic acid, and filter through a 0.45 µm membrane. Mix with acetonitrile and methanol in the specified ratio.

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve CHA and CPA (IS) in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the CHA stock solution with 50% methanol to create calibration standards ranging from 10 ng/mL to 2000 ng/mL.

  • Internal Standard Working Solution (1 µg/mL): Dilute the CPA stock solution with 50% methanol.

4. Sample Preparation: Solid-Phase Extraction (SPE)

  • Spike: To 500 µL of plasma, add 50 µL of the IS working solution (1 µg/mL). For calibration curve samples, add 50 µL of the respective CHA working standard. For blank samples, add 50 µL of 50% methanol. Vortex for 10 seconds.

  • Condition: Condition the Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Load: Load the plasma sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of water.

  • Elute: Elute the analyte and IS with 1 mL of methanol into a clean collection tube.

  • Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex to ensure complete dissolution.

  • Inject: Transfer the reconstituted sample to an HPLC vial and inject 20 µL into the HPLC system.

Method Validation Summary

The analytical method was validated according to standard bioanalytical method validation guidelines. The results are summarized below.

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.9950.998
Range -10 - 2000 ng/mL
Limit of Detection (LOD) S/N ratio ≥ 33 ng/mL
Limit of Quantitation (LOQ) S/N ratio ≥ 10, Precision <20%, Accuracy ±20%10 ng/mL
Accuracy (% Recovery) 85-115% (for LQC, MQC, HQC)92.5% - 108.3%
Precision (%RSD) Intra-day ≤ 15%, Inter-day ≤ 15%Intra-day: < 8.5%, Inter-day: < 11.2%
Extraction Recovery Consistent and reproducible> 85%
Specificity No interfering peaks at the retention times of analyte and ISNo interference observed
Data Presentation

Table 1: Linearity and Range

Analyte Calibration Range (ng/mL) Correlation Coefficient (r²)

| this compound | 10 - 2000 | 0.998 |

Table 2: Accuracy and Precision

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (%)
LQC 30 8.2 10.9 105.4
MQC 300 5.6 7.8 98.7

| HQC | 1500 | 4.1 | 6.5 | 101.2 |

Table 3: Recovery and Matrix Effect

Analyte Extraction Recovery (%) Matrix Effect (%)
This compound 88.4 ± 4.2 95.1 ± 3.8

| Internal Standard (CPA)| 86.9 ± 5.1 | 96.3 ± 4.1 |

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final_prep Final Preparation plasma Plasma Sample (500 µL) spike_is Spike with IS (CPA) plasma->spike_is spike_std Spike with CHA Std (for Calibrators) spike_is->spike_std vortex1 Vortex spike_std->vortex1 load Load Sample vortex1->load condition Condition SPE Cartridge (Methanol, then Water) condition->load wash Wash Cartridge (5% MeOH, then Water) load->wash elute Elute (Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CHA This compound (Agonist) A1R Adenosine A1 Receptor CHA->A1R Binds G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates Ca_channels Ca2+ Channels G_protein->Ca_channels Inhibits K_channels K+ Channels G_protein->K_channels Activates cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Neuronal Inhibition) PKA->Response Leads to PIP2 PIP2 PIP2->PLC IP3->Response Leads to PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK MAPK Cascade PKC->MAPK Activates MAPK->Response Leads to Ca_channels->Response Leads to K_channels->Response Leads to

References

Application of N6-Cyclohexyladenosine in Cardiac Ischemia Models: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

N6-Cyclohexyladenosine (CHA) is a potent and selective agonist for the adenosine (B11128) A1 receptor. In the context of cardiovascular research, CHA has demonstrated significant cardioprotective effects in various models of myocardial ischemia and reperfusion injury. Its mechanism of action is primarily attributed to the activation of the adenosine A1 receptor, which triggers a cascade of intracellular signaling events that ultimately reduce the extent of tissue damage caused by interruptions in blood flow to the heart.

These application notes provide detailed protocols for utilizing CHA in both in vivo and ex vivo models of cardiac ischemia, summarize key quantitative data from relevant studies, and visualize the underlying signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative effects of this compound (CHA) in experimental models of cardiac ischemia-reperfusion injury.

Table 1: Effect of this compound on Myocardial Infarct Size

Animal ModelIschemia/Reperfusion TimeCHA Dose/AdministrationInfarct Size (% of Area at Risk)Reference
Rabbit30 min / 2 hours140 µg/kg/min (pretreatment infusion)8.4 ± 7.2% (vs. 27.8 ± 6.3% in saline control)[1][1]
Rabbit30 min / 3 hours700 µg/kg loading dose + 10 µg/kg/min infusion33 ± 4% (vs. 50 ± 4% in vehicle control)[2][2]
Rabbit30 min / 72 hours0.125 mg/kg (pretreatment)30.8 ± 4.2% (vs. 46.5 ± 3.0% in control)[3][3]
RatNot SpecifiedPreconditioning with adenosine A1R agonistSignificant reduction[4]

Table 2: Hemodynamic and Functional Effects of this compound

Animal ModelExperimental ConditionCHA Dose/AdministrationKey FindingsReference
Neonatal LambCold Cardioplegic Ischemia (2h) / Reperfusion0.25 µmol/L (during reperfusion)Improved recovery of mechanical function[5]
Patients with LV DysfunctionResting State1, 2, or 5 mg (single oral dose of an analog)No significant hemodynamic changes at rest[6][6]
RabbitIschemia/Reperfusion700 µg/kg loading dose + 10 µg/kg/min infusionNo significant effect on hemodynamics[2][2]

Table 3: Effects of Adenosine Agonists on Biochemical Markers

Animal Model/Clinical SettingConditionAgonist/AgentBiomarker ChangeReference
Patients with Acute Lower Limb IschemiaAcute IschemiaEndogenous AdenosineElevated cardiac troponin I levels observed[7][7]
Patients with NSTE ACSAcute Coronary SyndromeEndogenous AdenosineElevated troponin levels are indicative of increased acute risk[8][8]

Note: Data on specific changes in creatine (B1669601) kinase and troponin levels following CHA administration in cardiac ischemia models are limited in the reviewed literature. The table reflects general findings related to adenosine and cardiac injury markers.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Cardioprotection

The cardioprotective effects of CHA are mediated by the activation of the adenosine A1 receptor, a G-protein coupled receptor. This initiates a signaling cascade involving Protein Kinase C (PKC), mitochondrial ATP-sensitive potassium (mitoKATP) channels, and Mitogen-Activated Protein Kinases (MAPK), ultimately leading to reduced cell death and preserved cardiac function.

CHA_Signaling_Pathway CHA This compound (CHA) A1R Adenosine A1 Receptor CHA->A1R Binds to Gi Gi Protein A1R->Gi Activates PLC Phospholipase C (PLC) Gi->PLC Activates PKC Protein Kinase C (PKC) PLC->PKC Activates mitoKATP mitoKATP Channel Opening PKC->mitoKATP Phosphorylates & Activates MAPK MAP Kinases (p38, ERK) PKC->MAPK Activates Cardioprotection Cardioprotection (Reduced Infarct Size, Improved Function) mitoKATP->Cardioprotection MAPK->Cardioprotection Experimental_Workflow cluster_vivo In Vivo Model (e.g., Mouse) cluster_exvivo Ex Vivo Model (Langendorff) Anesthesia_vivo Anesthesia & Surgical Preparation Ligation Coronary Artery Ligation (Ischemia) Anesthesia_vivo->Ligation Reperfusion_vivo Reperfusion Ligation->Reperfusion_vivo Endpoint_Analysis Endpoint Analysis (Infarct Size, Hemodynamics, Biochemical Markers) Reperfusion_vivo->Endpoint_Analysis Heart_Isolation Heart Isolation & Cannulation Stabilization Stabilization Period Heart_Isolation->Stabilization Global_Ischemia Global No-Flow Ischemia Stabilization->Global_Ischemia Reperfusion_exvivo Reperfusion Global_Ischemia->Reperfusion_exvivo Reperfusion_exvivo->Endpoint_Analysis CHA_Admin CHA or Vehicle Administration CHA_Admin->Ligation Pre-treatment CHA_Admin->Global_Ischemia Pre-treatment

References

N6-Cyclohexyladenosine (CHA) in Electrophysiology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing N6-Cyclohexyladenosine (CHA), a potent and selective adenosine (B11128) A1 receptor agonist, in various electrophysiological recording paradigms. This document outlines the mechanism of action, provides detailed experimental protocols, and presents quantitative data to facilitate the design and execution of robust experiments.

Introduction to this compound (CHA)

This compound (CHA) is a high-affinity agonist for the adenosine A1 receptor (A1R).[1] Its primary mechanism of action in the central nervous system (CNS) is the activation of A1Rs, which are G-protein coupled receptors typically linked to Gi/o proteins.[2] This activation leads to a cascade of intracellular events that ultimately modulate neuronal excitability. The principal effects of A1R activation by CHA are:

  • Presynaptic Inhibition: Inhibition of voltage-gated calcium channels (VGCCs) which reduces the influx of calcium into the presynaptic terminal, thereby decreasing the release of excitatory neurotransmitters such as glutamate.[3][4][5] This is often observed as a decrease in the amplitude of evoked excitatory postsynaptic currents (EPSCs) and an increase in the paired-pulse ratio.[5]

  • Postsynaptic Hyperpolarization: Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to an efflux of potassium ions and hyperpolarization of the postsynaptic membrane. This increases the threshold for action potential firing.[2]

  • Inhibition of Adenylyl Cyclase: A1R activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This can modulate the activity of various downstream effectors, including protein kinase A (PKA).[6]

Due to these effects, CHA is a valuable pharmacological tool for studying the role of adenosine A1 receptors in synaptic transmission, neuronal plasticity, and various pathological states such as epilepsy and ischemia.[2][4][7]

Quantitative Data Summary

The following tables summarize key quantitative parameters for CHA derived from various studies. This information is crucial for determining appropriate experimental concentrations.

Table 1: Receptor Binding and Potency

ParameterSpecies/TissueValueReference
EC50-8.2 nM[1]

Table 2: Effective Concentrations in Electrophysiology Studies

Recording TypePreparationConcentration RangeObserved EffectReference
Whole-Cell Patch ClampRat Basolateral Amygdala Slices100 nMInhibition of EPSCs[3]
Whole-Cell Patch ClampMouse Thalamocortical Slices100 nM - 1 µMDecrease in EPSCs[5]
In Vivo MicroinjectionRat Hippocampus (CA1)10 and 50 µMAnticonvulsant effects[8]
In Vivo InfusionRat Basal Forebrain10 - 100 µMInduction of sleep[1]
Visual Evoked PotentialRat Optic Chiasm (in vivo)1% solution (2 µL)Reduced demyelination[1]

Signaling Pathways

The activation of adenosine A1 receptors by CHA triggers multiple intracellular signaling cascades that culminate in the modulation of neuronal activity.

A1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A1R Adenosine A1 Receptor Gi_alpha Gαi/o A1R->Gi_alpha Activates G_beta_gamma Gβγ A1R->G_beta_gamma Releases AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to GIRK GIRK Channel K_ion GIRK->K_ion Efflux VGCC Voltage-Gated Ca²⁺ Channel Ca_ion VGCC->Ca_ion Influx CHA This compound (CHA) CHA->A1R Binds to Gi_alpha->AC Inhibits G_beta_gamma->GIRK Activates G_beta_gamma->VGCC Inhibits PKA Protein Kinase A (PKA) cAMP->PKA Activates Hyperpolarization Hyperpolarization & Decreased Excitability K_ion->Hyperpolarization Reduced_NT_release Reduced Neurotransmitter Release Ca_ion->Reduced_NT_release

Figure 1: Adenosine A1 Receptor Signaling Pathway Activated by CHA.

Experimental Protocols

The following are detailed protocols for common electrophysiological applications of CHA.

Stock Solution and Vehicle Preparation

Materials:

  • This compound (CHA) powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF)

  • Hydroxypropyl-beta-cyclodextrin (optional, for in vivo applications)[9]

Protocol:

  • CHA Stock Solution (10 mM):

    • Dissolve the appropriate amount of CHA powder in 100% DMSO to make a 10 mM stock solution.

    • For example, to make 1 ml of a 10 mM stock, dissolve 3.354 mg of CHA (MW: 335.4 g/mol ) in 1 ml of DMSO.

    • Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Vehicle Solution:

    • The vehicle should be the same concentration of DMSO as used in the final CHA dilution in the experimental solution (e.g., aCSF).

    • For most in vitro applications, the final DMSO concentration should be kept below 0.1% to avoid solvent effects.

    • For in vivo injections, a solution of 25% (w/v) hydroxypropyl-beta-cyclodextrin in sterile water can be used to dissolve CHA, which is then diluted in sterile saline.[9]

In Vitro Slice Electrophysiology Workflow

This workflow is applicable to both patch-clamp and field potential recordings in acute brain slices.

Slice_Electrophysiology_Workflow start Start slice_prep Brain Slice Preparation (e.g., vibratome) start->slice_prep recovery Slice Recovery (Carbogenated aCSF, 32-34°C) slice_prep->recovery transfer Transfer Slice to Recording Chamber recovery->transfer recording Establish Recording (Patch-clamp or Field Potential) transfer->recording baseline Record Baseline Activity (10-20 min) recording->baseline cha_app Bath Apply CHA (Desired Concentration) baseline->cha_app cha_rec Record During CHA Application cha_app->cha_rec washout Washout with aCSF cha_rec->washout washout_rec Record During Washout washout->washout_rec analysis Data Analysis washout_rec->analysis end End analysis->end

Figure 2: General Workflow for In Vitro Slice Electrophysiology with CHA.

Protocol for Whole-Cell Patch-Clamp Recordings

This protocol is designed to investigate the effects of CHA on synaptic transmission.

1. Brain Slice Preparation: [10][11][12][13]

  • Anesthetize the animal (e.g., mouse or rat) in accordance with institutional guidelines.

  • Perfuse transcardially with ice-cold, carbogenated (95% O₂ / 5% CO₂) slicing solution (e.g., NMDG-based or sucrose-based aCSF to improve neuronal health).[10]

  • Rapidly dissect the brain and prepare 250-400 µm thick slices of the desired brain region using a vibratome in ice-cold slicing solution.

  • Transfer slices to a holding chamber with carbogenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature for at least 1 hour before recording.[10]

2. Solutions: [14][15]

  • Recording aCSF (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 1.25 NaH₂PO₄, 25 NaHCO₃, and 10 glucose. Bubble continuously with carbogen.

  • Intracellular Solution (in mM, for K-gluconate based): 130 K-Gluconate, 4 KCl, 10 HEPES, 0.3 EGTA, 10 phosphocreatine, 4 MgATP, and 0.3 NaGTP. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.[14]

3. Recording Procedure:

  • Transfer a slice to the recording chamber and perfuse with carbogenated aCSF at 2-3 ml/min at 30-32°C.

  • Visualize neurons using an IR-DIC microscope.

  • Obtain a whole-cell patch-clamp recording from a target neuron.

  • Record baseline synaptic activity (e.g., evoked EPSCs by placing a stimulating electrode nearby) for 10-20 minutes.

  • Bath apply CHA at the desired concentration (e.g., 100 nM - 1 µM) diluted in aCSF.

  • Record the effects of CHA on synaptic transmission for at least 10-15 minutes.

  • Washout CHA by perfusing with normal aCSF and record for another 15-20 minutes to observe recovery.

Protocol for Extracellular Field Potential Recordings

This protocol is suitable for studying the effects of CHA on population synaptic responses.

1. Brain Slice Preparation:

  • Follow the same procedure as for patch-clamp recordings.

2. Solutions:

  • Use the same recording aCSF as for patch-clamp recordings.

  • The recording electrode is filled with aCSF.

3. Recording Procedure:

  • Place a stimulating electrode to activate a synaptic pathway (e.g., Schaffer collaterals in the hippocampus) and a recording electrode in the dendritic or somatic layer to record field excitatory postsynaptic potentials (fEPSPs) or population spikes, respectively.[16]

  • Establish a stable baseline recording of evoked field potentials for at least 20-30 minutes.[17]

  • Bath apply CHA at the desired concentration.

  • Record the effect of CHA on the amplitude and slope of the fEPSP.

  • Perform a washout with normal aCSF to observe recovery.

Protocol for In Vivo Electrophysiology

This protocol provides a general guideline for intracerebral administration of CHA.

1. Animal Preparation:

  • Anesthetize the animal and place it in a stereotaxic frame.

  • Perform a craniotomy over the target brain region.

2. Drug Administration:

  • Dissolve CHA in a suitable vehicle for in vivo use (see section 4.1).

  • Lower a microinjection cannula or a microdialysis probe to the target coordinates.

  • Infuse CHA at a slow, controlled rate. The concentration and volume will depend on the specific brain region and experimental question.[1][8]

3. Recording:

  • Record neuronal activity (single-unit, multi-unit, or local field potentials) using implanted electrodes before, during, and after CHA administration.[18][19]

Data Analysis and Interpretation

  • Patch-Clamp: Analyze changes in the amplitude, frequency, and kinetics of spontaneous or evoked postsynaptic currents. A decrease in EPSC amplitude and an increase in the paired-pulse ratio are indicative of a presynaptic mechanism of action.[5] Changes in holding current or input resistance may suggest a postsynaptic effect.

  • Field Potentials: Measure the slope of the fEPSP as an indicator of synaptic strength. A reduction in the fEPSP slope upon CHA application suggests an inhibition of synaptic transmission at the population level.

  • In Vivo Recordings: Analyze changes in the firing rate and pattern of individual neurons or the power of different frequency bands in the local field potential.[20][21][22]

Troubleshooting

  • No effect of CHA:

    • Verify the concentration and integrity of the CHA stock solution.

    • Ensure adequate perfusion of the slice in in vitro preparations.

    • Consider the possibility of receptor desensitization with prolonged application.

  • Irreversible effects:

    • Ensure the washout period is sufficiently long.

    • High concentrations of CHA may lead to prolonged effects.

  • Solvent effects:

    • Always include a vehicle control group with the same final concentration of the solvent (e.g., DMSO) to rule out non-specific effects.

By following these detailed application notes and protocols, researchers can effectively utilize this compound as a powerful tool to investigate the role of adenosine A1 receptor signaling in the central nervous system.

References

Application Notes: In Vitro Neuroprotection Assays Using N6-Cyclohexyladenosine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N6-Cyclohexyladenosine (CHA) is a potent and selective agonist for the adenosine (B11128) A1 receptor (A1R).[1][2] The A1R is a G protein-coupled receptor widely expressed in the central nervous system (CNS) and plays a crucial role in neuromodulation and neuroprotection.[3][4][5] Activation of A1R is known to inhibit the release of excitatory neurotransmitters like glutamate, reduce postsynaptic calcium influx, and hyperpolarize neuronal membranes, all of which are mechanisms that protect neurons from various insults.[5][6][7] Consequently, CHA is a valuable pharmacological tool for investigating neuroprotective pathways and screening for therapeutic agents in various in vitro models of neurodegenerative diseases and ischemic injury.[3][8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of CHA in in vitro neuroprotection assays. Included are the underlying mechanisms of action, detailed experimental protocols, and data presentation guidelines.

Mechanism of Action

CHA exerts its neuroprotective effects primarily through the activation of the A1 adenosine receptor, which is coupled to an inhibitory G-protein (Gi). This activation triggers several downstream signaling cascades that collectively enhance neuronal survival. A key pathway implicated in CHA-mediated neuroprotection is the PI3K/Akt/CREB/BDNF axis.[1][6][7] Upon activation, this pathway promotes the expression of pro-survival factors like Brain-Derived Neurotrophic Factor (BDNF), enhances antioxidant defenses, and inhibits apoptotic processes.[6][7]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade CHA This compound (CHA) A1R Adenosine A1 Receptor (A1R) CHA->A1R Binds & Activates Gi Gi Protein A1R->Gi Activates PI3K PI3K Gi->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates CREB CREB Akt->CREB Phosphorylates & Activates BDNF BDNF Transcription CREB->BDNF Neuroprotection Neuroprotection (Increased Cell Survival, Reduced Apoptosis) BDNF->Neuroprotection Promotes

CHA-A1R Signaling Pathway for Neuroprotection.

Quantitative Data Summary

The following table summarizes representative quantitative data from in vitro neuroprotection assays. The specific neurotoxic insult, cell model, concentrations of CHA, and observed protective effects are highlighted. This data serves as a reference for designing experiments and interpreting results.

Assay TypeNeurotoxic InsultCell ModelCHA ConcentrationObserved Neuroprotective Effect
Cell Viability 6-Hydroxydopamine (6-OHDA)PC12 Cells1-10 µMSignificant attenuation of cell viability loss.[9]
Cytotoxicity 6-Hydroxydopamine (6-OHDA)PC12 Cells1-10 µMSignificant reduction in Lactate Dehydrogenase (LDH) release.[9]
Oxidative Stress 3-Nitropropionic acid (3-NP)Rat Model (in vivo)6.25 nM (intrastriatal)Attenuated oxidative stress status and increased Superoxide Dismutase (SOD) activity.[6][7]
Apoptosis 6-Hydroxydopamine (6-OHDA)PC12 Cells1-10 µMSignificant reduction in cell apoptosis.[9]
Neuroinflammation 3-Nitropropionic acid (3-NP)Rat Model (in vivo)6.25 nM (intrastriatal)Reduced immunoreactivity of glial fibrillary acidic protein (GFAP), a marker for astrocyte activation.[6][7]

Experimental Workflow and Protocols

A typical in vitro neuroprotection experiment involves culturing a relevant neuronal cell model, pre-treating the cells with various concentrations of CHA, inducing neurotoxicity with a specific stressor, and finally, quantifying the extent of neuroprotection using one or more of the assays detailed below.

G cluster_workflow General Experimental Workflow A 1. Cell Seeding & Culture (e.g., SH-SY5Y, Primary Neurons) B 2. Pre-treatment (Incubate with this compound) A->B C 3. Induction of Neurotoxicity (e.g., H₂O₂, Glutamate, 6-OHDA) B->C D 4. Incubation Period (Allow for toxic effects to develop) C->D E 5. Neuroprotection Assessment (Perform specific assays) D->E F 6. Data Acquisition & Analysis (Measure signal, calculate viability, etc.) E->F

Workflow for In Vitro Neuroprotection Assays.
Protocol 1: Cell Viability Assessment (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product.[10][11] The amount of formazan is proportional to the number of living cells.

Materials:

  • Neuronal cells (e.g., SH-SY5Y)

  • 96-well culture plates

  • This compound (CHA)

  • Neurotoxic agent (e.g., Hydrogen Peroxide, H₂O₂)

  • Complete culture medium

  • Serum-free medium

  • MTT reagent (5 mg/mL in PBS)[12]

  • Dimethyl sulfoxide (B87167) (DMSO) or other solubilization solution[10][12]

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1-2 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[12]

  • Pre-treatment with CHA: Remove the medium and replace it with fresh medium containing various concentrations of CHA (e.g., 0.1, 1, 10, 50 µM). Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours.

  • Induction of Neurotoxicity: Add the neurotoxic agent (e.g., 100 µM H₂O₂) to the wells, except for the untreated control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C.[12]

  • MTT Addition: Carefully remove the medium. Add 100 µL of serum-free medium and 10 µL of MTT reagent to each well. Incubate for 4 hours at 37°C, protected from light.[10][12]

  • Formazan Solubilization: Remove the MTT solution. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate gently for 15 minutes.[12]

  • Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

Data Analysis: Cell Viability (%) = (Absorbance of treated sample / Absorbance of control sample) x 100.

Protocol 2: Cytotoxicity Assessment (LDH Release Assay)

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage or cell lysis.[13][14] The amount of LDH in the supernatant is proportional to the number of dead cells.

Materials:

  • Cell cultures prepared as in the MTT assay.

  • LDH Cytotoxicity Assay Kit (commercially available).

  • Optically clear 96-well flat-bottom plate.

  • Microplate reader (absorbance at 490 nm).[14]

Procedure:

  • Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described in the MTT protocol (Steps 1-4).

  • Prepare Controls: Set up wells for:

    • Untreated Control: Spontaneous LDH release.

    • Maximum LDH Release: Add lysis buffer (provided in the kit) 45 minutes before measurement.

    • Vehicle Control: Cells treated with the vehicle for CHA.

  • Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5-10 minutes.[15]

  • Assay Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.[15]

  • Add 50-100 µL of the LDH reaction mixture (as per kit instructions) to each well.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[14]

  • Stop Reaction: Add 50 µL of stop solution (if required by the kit).[14]

  • Measurement: Read the absorbance at 490 nm (and a reference at 680 nm).[14]

Data Analysis: Cytotoxicity (%) = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Protocol 3: Apoptosis Assessment (Caspase-3 Activity Assay)

Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. This assay uses a labeled substrate (e.g., DEVD-pNA or DEVD-AMC) which is cleaved by active caspase-3, releasing a chromophore (pNA) or fluorophore (AMC) that can be quantified.[16]

Materials:

  • Cell cultures prepared in appropriate plates (e.g., 6-well or 96-well).

  • Caspase-3 Activity Assay Kit (Colorimetric or Fluorometric).

  • Cell Lysis Buffer.

  • Reaction Buffer containing DTT.

  • Caspase-3 substrate (e.g., DEVD-pNA).

  • Microplate reader (405 nm for colorimetric, Ex/Em = 380/460 nm for fluorometric).[16]

Procedure:

  • Cell Seeding and Treatment: Culture and treat cells with CHA and the neurotoxic agent as previously described.

  • Cell Lysis: After treatment, collect the cells (by scraping for adherent cells or centrifugation for suspension cells).

  • Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10-15 minutes.[17][18]

  • Centrifuge at 16,000 x g for 15 minutes at 4°C. Transfer the supernatant (cytosolic extract) to a fresh tube.[17]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Assay Reaction: In a 96-well plate, add 50-200 µg of protein per well. Adjust the volume to 50 µL with Cell Lysis Buffer.

  • Add 50 µL of 2x Reaction Buffer (containing DTT) to each sample.

  • Add 5 µL of the caspase-3 substrate.

  • Incubation: Incubate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the absorbance (405 nm) or fluorescence (Ex/Em = 380/460 nm).

Data Analysis: Compare the signal from CHA-treated samples to the neurotoxin-only treated sample. Results are often expressed as a fold-change in caspase-3 activity.

Protocol 4: Oxidative Stress Assessment (ROS Detection)

Principle: This assay measures the intracellular accumulation of reactive oxygen species (ROS). A cell-permeable probe like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) is used. Inside the cell, esterases cleave the acetate (B1210297) groups, and subsequent oxidation by ROS converts the non-fluorescent H2DCF to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[19][20]

Materials:

  • Cell cultures in a black, clear-bottom 96-well plate.

  • ROS Detection Assay Kit.

  • H2DCFDA probe.

  • Phosphate-Buffered Saline (PBS) or appropriate assay buffer.

  • Fluorescence microplate reader or fluorescence microscope (Ex/Em = 495/529 nm).[19]

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with CHA and a ROS-inducing neurotoxin (e.g., H₂O₂) as previously described.

  • Probe Loading: Remove the culture medium and wash the cells once with warm PBS or assay buffer.

  • Add 100 µL of the H2DCFDA working solution (e.g., 10-40 µM in serum-free medium or buffer) to each well.[21]

  • Incubate for 30-45 minutes at 37°C, protected from light.[19][20]

  • Wash: Remove the probe solution and wash the cells twice with warm PBS to remove any extracellular probe.

  • Measurement: Add 100 µL of PBS or buffer back to the wells. Immediately measure the fluorescence intensity using a microplate reader (Ex/Em = 495/529 nm).

Data Analysis: Quantify the fluorescence intensity. A decrease in the fluorescence signal in CHA-treated cells compared to the neurotoxin-only control indicates a reduction in ROS levels and an antioxidant effect.

References

Troubleshooting & Optimization

Preventing N6-Cyclohexyladenosine precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N6-Cyclohexyladenosine (CHA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to prevent the precipitation of this compound in cell culture media, ensuring the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CHA) and why is it used in cell culture?

This compound (CHA) is a potent and high-affinity agonist for the Adenosine A1 receptor.[1][2] In cell culture experiments, it is used to selectively activate this receptor to study its role in various signaling pathways and physiological processes. CHA has been shown to be involved in promoting remyelination, inducing sleep, and has been investigated for its effects in models of Huntington's disease and liver cancer.[3]

Q2: What causes this compound to precipitate in my cell culture medium?

Precipitation of CHA in aqueous solutions like cell culture media is primarily due to its low water solubility.[4] The issue is often triggered by:

  • Poor Aqueous Solubility: CHA is a crystalline solid that is sparingly soluble in aqueous buffers.[4]

  • "Salting Out" Effect: When a concentrated stock of CHA in an organic solvent (like DMSO) is rapidly diluted into the aqueous cell culture medium, the abrupt change in solvent polarity can cause the compound to fall out of solution.

  • High Final Concentration: Attempting to achieve a final concentration that exceeds the solubility limit of CHA in the culture medium will inevitably lead to precipitation.

  • Temperature Shifts: Repeated freeze-thaw cycles of stock solutions or adding a cold stock solution to warm media can promote precipitation.[5]

Q3: What are the recommended solvents for preparing CHA stock solutions?

CHA is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions for cell culture applications.[1][4] Ethanol can also be used, but the solubility is lower compared to DMSO.[1][4]

Q4: How should I store my CHA stock solution?

For long-term stability, CHA stock solutions should be stored at -20°C or -80°C.[1][3] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and lead to precipitation.[3][6] When stored at -80°C, the stock solution can be stable for up to two years.[3]

Troubleshooting Guide

If you are observing precipitation of this compound in your cell culture experiments, follow this troubleshooting guide.

Step 1: Review Your Stock Solution Preparation

  • Is your stock solution fully dissolved? Visually inspect your CHA stock solution. If you observe any crystals or cloudiness, it is not completely dissolved.

    • Solution: Try gently warming the solution in a 37°C water bath and vortexing or sonicating until the solid is fully dissolved.[6][7] Ensure your stock concentration does not exceed the solubility limits outlined in the table below.

Step 2: Examine Your Dilution Method

  • How are you diluting the stock solution into the culture medium? Adding a small volume of concentrated DMSO stock directly into a large volume of aqueous medium is a common cause of precipitation.

    • Solution 1: Pre-warm the medium. Pre-warming the cell culture medium to 37°C before adding the CHA stock can help maintain solubility.

    • Solution 2: Use serial dilution. Instead of adding the stock directly, first, dilute it in a smaller volume of medium, mix thoroughly, and then add this intermediate dilution to the final culture volume. This gradual decrease in solvent concentration can prevent the compound from crashing out of solution.

Step 3: Check Your Final Concentration and Vehicle Control

  • Is your final working concentration too high? Exceeding the solubility limit of CHA in the final medium will cause precipitation.

    • Solution: Lower the final concentration of CHA in your experiment. If a high concentration is necessary, consider alternative formulation strategies.

  • Are you using a vehicle control? It is crucial to have a control group treated with the same final concentration of the solvent (e.g., DMSO) as your experimental group.[6] This ensures that any observed effects are due to CHA and not the solvent. Aim for a final DMSO concentration below 0.5% (v/v), and ideally below 0.1%, as higher concentrations can be toxic to cells.

Data Presentation: Solubility of this compound

The solubility of CHA varies significantly across different solvents. This data is crucial for preparing appropriate stock solutions.

SolventSolubility (approx.)Molar Concentration (approx.)Source
DMSO5 mg/mL14.3 mM[4][8]
DMSOup to 99 mg/mLup to 283 mM[7]
DMSOup to 100 mM100 mM[1]
Ethanol3 mg/mL8.6 mM[4][8]
Ethanolup to 20 mM20 mM[1]
Dimethyl formamide (B127407) (DMF)20 mg/mL57.2 mM[4]
1:6 DMSO:PBS (pH 7.2)0.14 mg/mL0.4 mM[4][8]
1:1 DMF:PBS (pH 7.2)0.5 mg/mL1.4 mM[4]

Note: Solubility can be batch-dependent. Always refer to the certificate of analysis for batch-specific data.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Pre-warm Reagents: Allow the vial of this compound powder and a tube of cell culture-grade DMSO to come to room temperature.

  • Weigh Compound: In a sterile microcentrifuge tube, weigh the required amount of CHA powder to make a 10 mM solution. (Molecular Weight of CHA is ~349.38 g/mol ).[1][9]

  • Dissolve in DMSO: Under a laminar flow hood, add the appropriate volume of cell culture-grade DMSO to the CHA powder.

  • Ensure Complete Dissolution: Vortex the tube thoroughly for 1-2 minutes. If necessary, gently warm the tube in a 37°C water bath or use brief sonication to ensure the compound is completely dissolved.[6][7]

  • Aliquot and Store: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.[1][3]

Protocol 2: Diluting CHA Stock Solution into Cell Culture Medium

  • Thaw and Pre-warm: On the day of the experiment, thaw an aliquot of the 10 mM CHA stock solution at room temperature. Pre-warm your complete cell culture medium to 37°C in a water bath.

  • Prepare Intermediate Dilution (Recommended):

    • Pipette a small volume (e.g., 1 mL) of the pre-warmed medium into a sterile tube.

    • Add the required volume of the 10 mM CHA stock to this small volume of medium and mix gently by pipetting.

  • Prepare Final Working Solution: Add the intermediate dilution to the final volume of pre-warmed cell culture medium to achieve the desired final concentration. Mix thoroughly but gently before adding to your cells.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without CHA) to the cell culture medium, ensuring the final DMSO concentration matches the experimental conditions.[6]

Visualizations

CHA_Signaling_Pathway cluster_cell Cell Membrane CHA This compound (CHA) A1R Adenosine A1 Receptor (GPCR) CHA->A1R Binds & Activates G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Reduced Signaling PLC->Downstream Increased Signaling

Caption: this compound (CHA) signaling pathway via the A1 receptor.

Troubleshooting_Workflow start Start: CHA Precipitation Observed check_stock 1. Review Stock Solution Is it clear and fully dissolved? start->check_stock reprepare_stock Re-prepare stock. Ensure complete dissolution. Use gentle warming/sonication. check_stock->reprepare_stock No check_dilution 2. Review Dilution Method Are you adding cold stock directly to warm media? check_stock->check_dilution Yes reprepare_stock->check_dilution use_best_practice Pre-warm media to 37°C. Use serial dilution method. check_dilution->use_best_practice Yes check_concentration 3. Check Final Concentration Is it above solubility limit? check_dilution->check_concentration No use_best_practice->check_concentration lower_concentration Lower the final concentration. check_concentration->lower_concentration Yes end_success Success: Precipitation Resolved check_concentration->end_success No lower_concentration->end_success

Caption: Troubleshooting workflow for CHA precipitation in cell culture.

References

Technical Support Center: Optimizing N6-Cyclohexyladenosine (CHA) for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of N6-Cyclohexyladenosine (CHA) for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CHA) and what is its primary mechanism of action?

A1: this compound (CHA) is a potent and selective agonist for the adenosine (B11128) A1 receptor (A1AR).[1][2] Its mechanism of action involves binding to and activating A1ARs, which are G protein-coupled receptors. This activation can lead to various downstream effects, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of signaling pathways like the PI3K/Akt/CREB/BDNF axis.[1][3]

Q2: What are the common research applications of CHA in in vivo studies?

A2: CHA is utilized in a variety of in vivo research models to investigate the roles of the adenosine A1 receptor in different physiological and pathological processes. Common applications include:

  • Neuroprotection: Studying its effects in models of neurodegenerative diseases like Huntington's disease and its potential to reduce neuronal death.[1]

  • Remyelination: Investigating its capacity to protect myelin and promote remyelination in models of demyelinating diseases such as multiple sclerosis.[1][4]

  • Sleep and Sedation: Inducing sleep and causing locomotor depression.[1][2]

  • Cardiovascular Regulation: Examining its effects on heart rate and blood pressure.[2][5]

  • Thermoregulation: Inducing hypothermia.[6]

Q3: How should I prepare CHA for in vivo administration?

A3: Proper preparation of CHA is critical for reproducible experimental outcomes. CHA is soluble in organic solvents like DMSO and ethanol.[2] For in vivo use, a common procedure involves dissolving CHA in a minimal amount of an organic solvent and then diluting it with a suitable vehicle such as saline or phosphate-buffered saline (PBS). It is often recommended to prepare fresh solutions on the day of use.[1] Always ensure the final concentration of the organic solvent is low and well-tolerated by the animals. For example, a formulation could consist of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.[7]

Q4: What are typical dosage ranges for CHA in rodents?

A4: The optimal dose of CHA depends on the animal model, the route of administration, and the desired biological effect. It is crucial to perform dose-response studies to determine the most effective concentration for your specific experimental setup. The table below summarizes some reported in vivo doses.

Troubleshooting Guide

Problem 1: I am not observing the expected biological effect after CHA administration.

Possible Cause Troubleshooting Step
Inadequate Dose The administered dose may be too low. Review the literature for doses used in similar models and consider performing a dose-response study.
Poor Bioavailability/Instability Ensure the formulation is homogenous and stable. Prepare fresh solutions before each experiment. Consider a different route of administration that may offer better bioavailability (e.g., intravenous vs. intraperitoneal).
Incorrect Route of Administration The chosen route may not deliver CHA to the target tissue effectively. For central nervous system effects, direct administration (e.g., i.c.v.) may be necessary if peripheral administration is ineffective.
Development of Tolerance Chronic or repeated administration of A1AR agonists can lead to receptor desensitization and downregulation, resulting in diminished effects.[6][8] If your protocol involves repeated dosing, consider this possibility.
Animal Strain/Sex Differences Different animal strains or sexes may exhibit varied responses to CHA. Ensure consistency in the animals used for your experiments.

Problem 2: I am observing high variability in the response to CHA between animals.

Possible Cause Troubleshooting Step
Inconsistent Formulation Ensure CHA is fully dissolved and the solution is homogenous before each administration. Vortex or sonicate if necessary.[1]
Inaccurate Dosing Calibrate all equipment used for dose preparation and administration. Ensure precise administration technique.
Variations in Animal Health/Stress Animal health and stress levels can significantly impact experimental outcomes. Ensure animals are properly acclimatized and handled consistently.
Pharmacokinetic Variability Individual differences in drug absorption, distribution, metabolism, and excretion (ADME) can lead to variable responses. While difficult to control, consistent experimental conditions can help minimize this.

Problem 3: The animals are showing adverse effects.

Possible Cause Troubleshooting Step
Dose is too high Excessive doses can lead to pronounced physiological effects such as severe bradycardia, hypotension, or hypothermia.[2] Reduce the dose or perform a dose-toxicity study.
Vehicle Toxicity The vehicle used to dissolve CHA (e.g., high concentrations of DMSO) may be causing adverse effects. Run a vehicle-only control group to assess this. Lower the concentration of the organic solvent in the final formulation.
Off-target Effects While CHA is selective for A1AR, very high concentrations could potentially interact with other adenosine receptors or targets.

Data Presentation: Summary of In Vivo CHA Concentrations

Animal ModelRoute of AdministrationConcentration/DoseObserved EffectReference
MouseIntraperitoneal (i.p.)60 µg/kgPotent locomotor depression.[1][2][1][2]
RatIntraperitoneal (i.p.)1.5 mg/kg induction dose, followed by three 1.0 mg/kg doses every 6 hoursNo neuroprotective effects in a middle cerebral artery occlusion (MCAO) model.[1][1]
RatIntrastriatal injection6.25 nM/1 µLAttenuated neuronal death and improved cognitive and motor deficits in a Huntington's disease model.[1][1]
RatIntracerebroventricular (i.c.v.)2 µL, 1% solution (daily)Reduced demyelination and promoted remyelination in an optic chiasm demyelination model.[1][4][1][4]
RatBasal forebrain infusion10-100 µMInduced sleep.[1][2][1][2]
RatIntravenous (i.v.)Titrated doseInduced and maintained hypothermia (targeted temperature management).[6][6]
Normotensive RatNot specifiedEC25s = 2.4 and 4.2 µg/kgDecreased heart rate and blood pressure, respectively.[2][2]

Experimental Protocols

Protocol 1: Preparation and Intraperitoneal (i.p.) Administration of CHA in Mice

  • Stock Solution Preparation:

    • CHA is soluble in DMSO up to 100 mg/mL.[1] Prepare a concentrated stock solution in 100% DMSO. For example, dissolve 10 mg of CHA in 1 mL of DMSO to get a 10 mg/mL stock.

    • Store the stock solution at -20°C.

  • Working Solution Preparation:

    • On the day of the experiment, dilute the stock solution with sterile saline (0.9% NaCl) to the final desired concentration.

    • For a target dose of 60 µg/kg in a 25 g mouse, the total dose is 1.5 µg.

    • If injecting a volume of 100 µL, the required concentration of the working solution is 15 µg/mL.

    • To prepare 1 mL of working solution, add 1.5 µL of the 10 mg/mL stock solution to 998.5 µL of sterile saline.

    • Ensure the final DMSO concentration is low (e.g., <1%) to avoid solvent toxicity.

  • Administration:

    • Administer the working solution via intraperitoneal injection.

Protocol 2: Intracerebroventricular (i.c.v.) Administration of CHA in Rats

This protocol requires stereotaxic surgery and appropriate ethical approvals.

  • Animal Preparation:

    • Anesthetize the rat according to an approved institutional protocol.

    • Secure the animal in a stereotaxic frame.

  • Cannula Implantation:

    • Surgically implant a guide cannula into the lateral ventricle. Coordinates should be determined based on a rat brain atlas (e.g., Paxinos and Watson).

    • Allow the animal to recover from surgery as per institutional guidelines.

  • Solution Preparation:

    • Prepare a 1% CHA solution. This can be achieved by dissolving CHA in a vehicle suitable for direct brain administration, which may require careful formulation to ensure solubility and minimize toxicity.

  • Administration:

    • Gently restrain the conscious animal.

    • Insert an injection cannula through the guide cannula.

    • Infuse 2 µL of the 1% CHA solution into the lateral ventricle using a microinfusion pump over a set period (e.g., 1-2 minutes) to avoid a rapid increase in intracranial pressure.[1][4]

Mandatory Visualizations

CHA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CHA This compound (CHA) A1AR Adenosine A1 Receptor (A1AR) CHA->A1AR Binds to G_protein Gi/o Protein A1AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PI3K PI3K G_protein->PI3K Activates Ion_Channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Physiological_Effects Physiological Effects (Neuroprotection, Anti-inflammatory, etc.) PKA->Physiological_Effects Akt Akt PI3K->Akt Activates CREB CREB Akt->CREB Activates BDNF BDNF CREB->BDNF Increases Transcription BDNF->Physiological_Effects Ion_Channel->Physiological_Effects

Caption: Signaling pathway of this compound (CHA) via the A1 adenosine receptor.

Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_eval Evaluation Phase Formulation 1. CHA Formulation - Select vehicle (e.g., DMSO, Saline) - Prepare fresh solution Dose_Calc 2. Dose Calculation - Based on animal weight and target dose Formulation->Dose_Calc Animal_Prep 3. Animal Preparation - Acclimatization - Baseline measurements Dose_Calc->Animal_Prep Administration 4. Administration - Choose route (i.p., i.v., i.c.v.) - Administer CHA or vehicle Animal_Prep->Administration Monitoring 5. Monitoring - Observe for behavioral changes - Record physiological parameters Administration->Monitoring Data_Collection 6. Data Collection - Behavioral tests - Tissue harvesting - Biochemical assays Monitoring->Data_Collection Analysis 7. Data Analysis - Statistical analysis - Compare CHA vs. vehicle groups Data_Collection->Analysis

Caption: General experimental workflow for in vivo studies with CHA.

Troubleshooting_Logic Start Experiment Start Observed_Effect Is the expected biological effect observed? Start->Observed_Effect Yes Yes Observed_Effect->Yes Yes No No Observed_Effect->No No Proceed Proceed with Data Analysis Yes->Proceed Check_Dose Check Dose: - Review literature - Perform dose-response No->Check_Dose Check_Formulation Check Formulation: - Solubility and stability - Vehicle controls Check_Dose->Check_Formulation Check_Route Check Route of Admin. Check_Formulation->Check_Route Consider_Tolerance Consider Tolerance (for chronic studies) Check_Route->Consider_Tolerance

Caption: Troubleshooting logic for unexpected experimental outcomes with CHA.

References

N6-Cyclohexyladenosine stability and long-term storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N6-Cyclohexyladenosine (CHA). This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guides related to the stability and long-term storage of CHA.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term stability of solid CHA, it is recommended to store the compound at -20°C. Under these conditions, the product is stable for up to three years.[1][2] For shorter periods, storage at 4°C is acceptable for up to two years.[1]

Q2: How should I store this compound solutions?

Stock solutions of CHA, typically prepared in DMSO, should be stored at -80°C for long-term storage, ensuring stability for up to two years.[1] For shorter-term storage of up to one year, -20°C is suitable.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q3: Is this compound stable at room temperature?

Solid this compound is stable for a few weeks at ambient temperature, which is sufficient for shipping purposes. However, for long-term storage, the recommended colder temperatures should be maintained to ensure its integrity.

Q4: In which solvents is this compound soluble?

This compound is soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 20 mM). Sonication may be required to fully dissolve the compound in DMSO.[2] For in vivo studies, a common formulation involves a combination of DMSO, PEG300, Tween 80, and saline.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected experimental results or loss of compound activity. Compound degradation due to improper storage.Verify that the solid compound and its solutions have been stored at the correct temperatures (-20°C for solid, -80°C for solutions). Avoid repeated freeze-thaw cycles by preparing aliquots.
Incomplete dissolution of the compound.When preparing solutions in DMSO, ensure the compound is fully dissolved. Sonication is recommended to aid dissolution.[2] Visually inspect the solution for any undissolved particles.
Use of an inappropriate solvent for the experimental system.Ensure the chosen solvent is compatible with your assay. For cell-based assays, the final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced toxicity.
Precipitation of the compound in aqueous solutions. Low aqueous solubility of this compound.For experiments in aqueous buffers, it is recommended to first dissolve the compound in a water-miscible organic solvent like DMSO at a high concentration and then dilute it to the final working concentration in the aqueous buffer. Ensure the final solvent concentration is compatible with your experimental setup.
Difficulty in achieving the desired concentration in solution. Inaccurate weighing of the solid compound or calculation errors.Use a calibrated analytical balance for weighing the compound. Double-check all calculations for preparing stock and working solutions. Consider the batch-specific molecular weight if provided on the certificate of analysis.

Stability and Storage Conditions Summary

The following tables summarize the recommended storage conditions for this compound in both solid form and in solution to ensure its long-term stability and integrity.

Table 1: Storage Conditions for Solid this compound

Storage Temperature Duration Expected Stability
-20°CLong-termUp to 3 years[1][2]
4°CShort-termUp to 2 years[1]
Ambient TemperatureShippingStable for a few weeks

Table 2: Storage Conditions for this compound in Solution (e.g., in DMSO)

Storage Temperature Duration Expected Stability
-80°CLong-termUp to 2 years[1]
-20°CShort-termUp to 1 year[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of solid this compound using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of high-purity DMSO to the solid compound to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • Mixing: Vortex the solution and, if necessary, use sonication to ensure the compound is completely dissolved.[2]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage.

Protocol 2: Stability Assessment of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the stability of CHA. Method optimization may be required.

  • Preparation of Standards: Prepare a stock solution of CHA in a suitable solvent (e.g., DMSO) and create a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • Forced Degradation Study: To identify potential degradation products, subject CHA solutions to stress conditions such as acidic, basic, oxidative, and photolytic stress.

    • Long-Term Stability Study: Store aliquots of CHA solution at the recommended storage conditions and at elevated temperatures (e.g., 4°C, room temperature) for various time points.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

    • Detection: UV detection at an appropriate wavelength (e.g., 260 nm).

    • Injection: Inject the standards and prepared samples.

  • Data Analysis:

    • Quantify the amount of CHA remaining in the samples at each time point by comparing the peak area to the calibration curve.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Visualizations

Figure 1: Chemical Properties of this compound.

Degradation_Pathway CHA This compound Hydrolysis Hydrolysis of Glycosidic Bond CHA->Hydrolysis Acidic/Basic Conditions Deamination Deamination CHA->Deamination Enzymatic (e.g., Adenosine Deaminase) Adenine_Derivative N6-Cyclohexyladenine Hydrolysis->Adenine_Derivative Ribose D-Ribose Hydrolysis->Ribose Inosine_Derivative N6-Cyclohexylinosine Deamination->Inosine_Derivative

Figure 2: Hypothetical Degradation Pathways for this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Storage Were storage conditions correct? (-20°C solid, -80°C solution) Start->Check_Storage Check_Dissolution Was the compound fully dissolved? Check_Storage->Check_Dissolution Yes Order_New Order new compound Check_Storage->Order_New No Check_Solvent Is the solvent compatible with the assay? Check_Dissolution->Check_Solvent Yes Redissolve Re-dissolve using sonication Check_Dissolution->Redissolve No Check_Purity Assess compound purity via HPLC Check_Solvent->Check_Purity Yes Choose_Solvent Choose a compatible solvent Check_Solvent->Choose_Solvent No Check_Purity->Order_New Degraded Proceed Proceed with experiment Check_Purity->Proceed Purity OK Redissolve->Proceed Choose_Solvent->Proceed

Figure 3: Troubleshooting Workflow for this compound Experiments.

References

Technical Support Center: N6-Cyclohexyladenosine (CHA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of N6-Cyclohexyladenosine (CHA). All information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound (CHA) and what are its known binding affinities?

A1: this compound is a high-affinity agonist for the Adenosine (B11128) A1 receptor.[1] The binding affinity (Kd) for human A1 receptors has been reported to be approximately 5 nM.[2]

Q2: What is the selectivity profile of CHA against other adenosine receptor subtypes?

A2: CHA is selective for the A1 adenosine receptor over the A2A receptor. While comprehensive data for A2B and A3 receptors is limited, one study reported a Ki value of greater than 1000 nM for the A2A receptor, demonstrating significant selectivity for A1.

Q3: Are there any known off-target interactions of CHA with other receptors or ion channels?

Q4: Does CHA exhibit any cytotoxic effects?

A4: Some studies have investigated the cytotoxic effects of CHA on various cell lines. For example, in a study with several human tumor cell lines, CHA demonstrated anti-proliferative effects at concentrations in the micromolar range. The IC50 values for cytotoxicity can vary depending on the cell line and experimental conditions. It is therefore recommended to perform a dose-response curve for your specific cell line to determine the cytotoxic concentration range.

Q5: What is the metabolic stability of CHA?

A5: Specific data on the in vitro metabolic stability (e.g., half-life in liver microsomes or hepatocytes) of CHA is not extensively reported in publicly available literature. As a researcher, it is advisable to experimentally determine the metabolic stability of CHA in your system of interest.

Troubleshooting Guides

Issue 1: Unexpected Cardiovascular Effects in In Vivo Experiments

Q: I am observing unexpected cardiovascular effects (e.g., changes in heart rate or blood pressure) in my in vivo experiments with CHA that cannot be solely attributed to A1 receptor agonism. What could be the cause?

A: Unexpected cardiovascular responses could be due to several factors:

  • Off-Target Ion Channel Effects: CHA may have off-target effects on cardiac ion channels. A critical channel to consider is the hERG potassium channel, as inhibition can lead to QT prolongation and arrhythmias.

  • A2A Receptor Activation at High Concentrations: Although CHA is selective for A1 receptors, at higher concentrations, it may activate A2A receptors, which can also influence cardiovascular function.

  • Metabolites: The in vivo metabolism of CHA could produce active metabolites with different receptor affinity profiles.

Troubleshooting Workflow:

Troubleshooting unexpected cardiovascular effects.

Issue 2: Unexpected Cell Death or Low Viability in In Vitro Experiments

Q: I am observing a higher-than-expected level of cell death or low viability in my cell-based assays, even at concentrations where CHA should be selective for the A1 receptor. What could be the issue?

A: Unforeseen cytotoxicity can arise from several sources:

  • Off-Target Cytotoxicity: CHA may have off-target cytotoxic effects unrelated to A1 receptor activation, especially at higher concentrations or with prolonged exposure.

  • Cell Line Sensitivity: Your specific cell line may be particularly sensitive to CHA.

  • Apoptosis Induction: Even via its on-target A1 receptor agonism, CHA can induce apoptosis in certain cell types.

  • Solvent Toxicity: The solvent used to dissolve CHA (e.g., DMSO) may be contributing to cytotoxicity at the final concentration used in your assay.

Troubleshooting Workflow:

Troubleshooting unexpected in vitro cytotoxicity.

Data Summary

Table 1: this compound Binding Affinities (Ki in nM)

ReceptorHumanRat
Adenosine A1 ~5 (Kd)[2]-
Adenosine A2A >1000-
Adenosine A2B Data not available-
Adenosine A3 Data not available-

Table 2: Potential Off-Target Interactions of this compound

TargetEffectSpeciesConcentrationComments
N-type Calcium Channel InhibitionSalamander1 µMMediated by A1 receptor activation.
Various Tumor Cell Lines Anti-proliferativeHuman5-50 µMPartially mediated by A1 receptor.

Experimental Protocols

Protocol 1: Assessing Off-Target Effects using a cAMP Functional Assay for A2B and A3 Receptors

This protocol is designed to determine if CHA functionally activates A2B or A3 adenosine receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.

Signaling Pathways:

G_protein_signaling cluster_A2B A2B Receptor Signaling cluster_A3 A3 Receptor Signaling A2B A2B Receptor Gs Gs protein A2B->Gs Activates AC_A2B Adenylyl Cyclase Gs->AC_A2B Activates cAMP_A2B cAMP AC_A2B->cAMP_A2B Converts ATP_A2B ATP ATP_A2B->AC_A2B A3 A3 Receptor Gi Gi protein A3->Gi Activates AC_A3 Adenylyl Cyclase Gi->AC_A3 Inhibits cAMP_A3 cAMP AC_A3->cAMP_A3 Converts ATP_A3 ATP ATP_A3->AC_A3

A2B and A3 receptor signaling pathways.

Methodology:

  • Cell Culture: Culture cells stably expressing either human A2B or A3 adenosine receptors.

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Assay Preparation:

    • Wash cells with assay buffer.

    • Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Compound Addition:

    • For A2B receptor assays, add increasing concentrations of CHA.

    • For A3 receptor assays, pre-treat with an adenylyl cyclase activator (e.g., forskolin) and then add increasing concentrations of CHA.

    • Include a known selective agonist for each receptor as a positive control.

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis: Plot the concentration-response curve for CHA and determine the EC50 value. Compare the potency and efficacy of CHA to the selective agonist.

Protocol 2: In Vitro Metabolic Stability Assay

This protocol provides a general method for assessing the metabolic stability of CHA in liver microsomes.

Experimental Workflow:

Workflow for in vitro metabolic stability assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of CHA in a suitable solvent (e.g., DMSO).

    • Prepare a reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

    • Prepare an NADPH regenerating system.

  • Incubation:

    • Pre-warm the reaction buffer and liver microsomes to 37°C.

    • Initiate the reaction by adding CHA to the microsome-containing buffer.

    • Start the metabolic reaction by adding the NADPH regenerating system.

  • Sampling: At designated time points, withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding the aliquot to a quenching solution (e.g., cold acetonitrile (B52724) containing an internal standard).

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the amount of CHA remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of CHA remaining versus time. The slope of the linear regression will be used to calculate the in vitro half-life.

Protocol 3: Cytotoxicity Assessment using MTT Assay

This protocol outlines the use of the MTT assay to determine the cytotoxic potential of CHA on a given cell line.

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of CHA for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

References

Technical Support Center: N6-Cyclohexyladenosine (CHA) Receptor Desensitization

Author: BenchChem Technical Support Team. Date: December 2025

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This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers studying adenosine (B11128) A1 receptor (A1R) desensitization following chronic treatment with N6-Cyclohexyladenosine (CHA).

Frequently Asked Questions (FAQs)

Q1: What is this compound (CHA) and what is its primary mechanism of action?

A1: this compound (CHA) is a high-affinity, selective agonist for the adenosine A1 receptor (A1R), a G protein-coupled receptor (GPCR).[1][2] Its primary mechanism of action involves binding to and activating the A1R, which then couples to inhibitory G proteins (Gi/o).[3][4] This activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][5]

Q2: What is receptor desensitization in the context of chronic CHA treatment?

A2: Receptor desensitization is a process where a prolonged or repeated exposure to an agonist, like CHA, results in a diminished response from the target receptor.[3][6] For the A1R, this means that after chronic treatment, a subsequent application of CHA will produce a smaller reduction in cAMP than it did initially. This is a common regulatory mechanism for GPCRs to prevent overstimulation.[6]

Q3: What are the molecular mechanisms behind CHA-induced A1R desensitization?

A3: A1R desensitization is a multi-step process. Upon prolonged agonist binding, the receptor can be phosphorylated by G protein-coupled receptor kinases (GRKs).[7] This phosphorylation promotes the binding of proteins called β-arrestins.[5][7] β-arrestin binding sterically hinders the receptor's ability to couple with its G protein (uncoupling), thereby reducing the signaling output.[7] Following this, the receptor-arrestin complex can be targeted for internalization into intracellular vesicles, a process that removes the receptor from the cell surface.[6][7] Over longer periods, this can lead to receptor downregulation, where the total number of receptors is decreased.[3][8]

Q4: How quickly does A1R desensitization occur with CHA treatment?

A4: The kinetics of A1R desensitization can vary depending on the cell type and experimental conditions. However, A1Rs are generally considered to desensitize and internalize relatively slowly compared to other adenosine receptor subtypes, with a half-life that can be several hours.[7] Significant desensitization, measured by a reduced ability to inhibit adenylyl cyclase, can be observed after 12 to 48 hours of treatment with an A1R agonist.[6] Some studies note that A1 receptor downregulation can occur within an hour.[9]

Troubleshooting Guide

Problem 1: My acute CHA treatment does not inhibit cAMP production.

Possible Cause Troubleshooting Step
CHA Degradation Ensure CHA is properly stored (typically at -20°C) and prepare fresh stock solutions in an appropriate solvent like DMSO or ethanol.
Incorrect Concentration Perform a dose-response curve to determine the optimal EC50/IC50 in your specific cell system. CHA is potent, with reported EC50 values in the nanomolar range.[2][10]
Low A1R Expression Verify A1R expression in your cell line using methods like Western Blot, qPCR, or a radioligand binding assay.
Assay Malfunction Run positive and negative controls for your cAMP assay. For example, use forskolin (B1673556) to stimulate adenylyl cyclase and ensure you can measure a robust signal that can be inhibited.[11] Include a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[11][12]
Cell Health Ensure cells are healthy, not overgrown, and have not been passaged too many times.

Problem 2: I am not observing desensitization after chronic CHA treatment.

Possible Cause Troubleshooting Step
Insufficient Treatment Time/Concentration A1R desensitization is slow.[7] Increase the duration of chronic CHA treatment (e.g., try 12, 24, or 48 hours).[6] Also, ensure the concentration used is sufficient to induce a maximal acute response (typically 10-100x the EC50).
Effective Washout Required Ensure a thorough washout of the chronic CHA treatment before the acute challenge. This prevents residual agonist from occupying receptors and masking the desensitization effect. Wash cells multiple times with warm, serum-free media.
Receptor Recycling Desensitization may be transient if receptors are rapidly recycled back to the membrane. Measure the response at different time points after washout to capture the peak desensitization window.
Cell-Specific Mechanisms The machinery for desensitization (GRKs, arrestins) might be expressed at low levels in your cell line. Consider using a different cell model known to exhibit robust A1R desensitization.

Problem 3: I see a reduced response, but is it desensitization or downregulation?

Possible Cause Troubleshooting Step
Uncoupling vs. Internalization This requires distinguishing between a loss of function and a loss of receptors from the cell surface.
Experimental Approach Radioligand Binding Assay: Perform a saturation binding experiment (e.g., using [3H]CHA or another A1R antagonist) on membrane preparations from control and chronically treated cells. A decrease in the maximal number of binding sites (Bmax) indicates receptor downregulation/internalization.[6][13] A change in agonist binding affinity (Kd) without a change in Bmax may suggest receptor uncoupling from G proteins.[7]
Cell Surface Biotinylation: This technique labels surface proteins. After chronic treatment, you can lyse the cells, pull down biotinylated proteins, and perform a Western Blot for the A1R. A reduced signal in the treated group compared to the control indicates receptor internalization.

Quantitative Data Summary

Table 1: Binding Affinity of this compound (CHA)

Receptor SubtypeLigandPreparationK_d_ / K_i_ (nM)Reference
A1 [3H]CHAHuman Cerebral Cortex5 nM (K_d_)[13]
A1 [3H]CHABovine Brain Membranes0.7 nM (K_d_)
A1 [3H]CHAGuinea Pig Brain Membranes6 nM (K_d_)
A1 [3H]CHARat Cortical Membranes2.3 nM (IC50)[1]
A2 [3H]CHARat Striatal Membranes870 nM (IC50)[1]

Table 2: Functional Potency & Desensitization Parameters

ParameterValueConditionsReference
EC50 (A1R Agonism) 8.2 nMFunctional Assay[2][10]
Adenylyl Cyclase Inhibition (Desensitization) Reduced to 37% of control12h treatment with 100 nM R-PIA[6]
Adenylyl Cyclase Inhibition (Desensitization) Reduced to 24% of control24h treatment with 100 nM R-PIA[6]
Adenylyl Cyclase Inhibition (Desensitization) Reduced to 23% of control48h treatment with 100 nM R-PIA[6]

Key Experimental Protocols

Protocol 1: cAMP Inhibition Assay (Functional Response)

This protocol measures the ability of CHA to inhibit adenylyl cyclase activity.

Materials:

  • Cells expressing A1 receptors

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX)[11]

  • Forskolin (to stimulate adenylyl cyclase)

  • This compound (CHA)

  • cAMP detection kit (e.g., HTRF, GloSensor™, or ELISA-based)[12][14][15]

Methodology:

  • Cell Seeding: Plate cells in an appropriate assay plate (e.g., white, opaque 96-well plate for luminescence) and grow to desired confluency.[12]

  • Pre-incubation: Wash cells with assay buffer. Pre-incubate the cells with a PDE inhibitor in assay buffer for 15-30 minutes at 37°C to prevent cAMP degradation.[11]

  • Agonist Addition: Add increasing concentrations of CHA to the wells. Incubate for 15-30 minutes at 37°C.[11]

  • Stimulation: Add a fixed, sub-maximal concentration of forskolin to all wells (except basal controls) to stimulate adenylyl cyclase.[11]

  • Detection: Incubate for 15-30 minutes. Lyse the cells (if required by the kit) and measure cAMP levels according to the manufacturer's protocol of your chosen detection kit.[12]

  • Analysis: Plot the cAMP concentration against the log of CHA concentration to determine the IC50 value.

Protocol 2: Radioligand Binding Assay (Receptor Number)

This protocol determines the density of A1 receptors (Bmax) in a membrane preparation.

Materials:

  • Membrane preparations from control and chronically-treated cells[16]

  • Radioligand (e.g., [³H]CHA or a selective antagonist like [³H]DPCPX)

  • Non-specific binding control (a high concentration of a non-labeled A1R ligand, e.g., 10 µM NECA)[16]

  • Assay Buffer (e.g., 50 mM Tris-HCl)

  • Glass fiber filter plate/mats

  • Vacuum filtration manifold

  • Scintillation counter and fluid[16]

Methodology:

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding (NSB): Non-specific control ligand, radioligand, and cell membranes.

    • Saturation: A range of concentrations of the radioligand to determine K_d_ and Bmax.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.[16]

  • Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.[16][17]

  • Washing: Quickly wash the filters with several volumes of ice-cold wash buffer.[16][17]

  • Detection: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[16][17]

  • Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot specific binding against the radioligand concentration.

    • Use non-linear regression (one-site binding model) to calculate the Bmax (maximal binding sites) and K_d_ (radioligand affinity). A lower Bmax in CHA-treated samples indicates receptor downregulation.

Visualizations

A1R_Signaling A1R A1 Receptor Gi Gi Protein A1R->Gi Activates GRK GRK A1R->GRK Activates Barr β-Arrestin A1R->Barr Internalization Internalization (Endosome) A1R->Internalization AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts GRK->A1R Phosphorylates Barr->Gi Uncouples Barr->Internalization CHA CHA (Agonist) CHA->A1R Binds ATP ATP ATP->AC

Caption: A1R signaling cascade and mechanisms of desensitization.

Desensitization_Workflow start Start: Plate Cells in 96-well Plate chronic_treatment Chronic Treatment: Incubate with CHA (e.g., 100 nM) or Vehicle for 12-48h start->chronic_treatment washout Washout Step: Wash cells 3x with warm serum-free media chronic_treatment->washout pre_incubation Pre-incubation: Add PDE inhibitor (e.g., IBMX) for 15-30 min washout->pre_incubation acute_challenge Acute Challenge: Add Forskolin + varying concentrations of CHA pre_incubation->acute_challenge measure Incubate & Measure Intracellular cAMP acute_challenge->measure end End: Analyze Data (Compare IC50 curves) measure->end

Caption: Workflow for assessing A1R functional desensitization.

Troubleshooting_Logic problem Problem: No difference between control & chronic CHA treatment q1 Is the acute response (cAMP inhibition) robust in control cells? problem->q1 sol_acute Troubleshoot Acute Assay: - Check CHA stock & concentration - Verify A1R expression - Optimize cAMP assay controls q1->sol_acute No q2 Was chronic treatment long enough? q1->q2 Yes a1_yes Yes a1_no No sol_time Action: Increase chronic treatment duration (try 24h, 48h) q2->sol_time No q3 Was washout step thorough? q2->q3 Yes a2_yes Yes a2_no No sol_wash Action: Increase number and duration of washes with warm media q3->sol_wash No sol_final Investigate Further: - Cell line may lack desensitization machinery - Confirm with binding assay (Bmax) q3->sol_final Yes a3_yes Yes a3_no No

Caption: Troubleshooting decision tree for desensitization experiments.

References

Technical Support Center: N6-Cyclohexyladenosine Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cardiovascular effects of N6-Cyclohexyladenosine (CHA).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound's cardiovascular effects?

A1: this compound (CHA) is a high-affinity, selective agonist for the adenosine (B11128) A1 receptor.[1][2][3][4] Its cardiovascular effects, primarily a decrease in blood pressure and heart rate, are mediated by the activation of this receptor in the central nervous system, particularly the spinal cord.[5] This activation is linked to a cAMP-dependent signaling pathway.[5]

Q2: What are the expected cardiovascular responses to CHA administration in preclinical models?

A2: In animal models, such as rats, intrathecal administration of CHA has been shown to produce a dose-dependent decrease in both blood pressure and heart rate.[5] However, in some contexts, particularly in patients with existing left ventricular dysfunction, a similar adenosine A1 receptor agonist did not produce significant changes in systemic blood pressure or heart rate at rest.[6]

Q3: Are there any unexpected or paradoxical cardiovascular effects reported with adenosine A1 receptor agonists like CHA?

A3: Yes, some unexpected effects have been observed. For instance, administration of a selective adenosine A1 receptor agonist to patients with heart failure resulted in a significant increase in plasma norepinephrine (B1679862) and atrial natriuretic peptide levels, without major changes in hemodynamics.[6] This suggests a role for adenosine as a neuromodulator in the peripheral nervous system.[6] Additionally, while CHA is expected to inhibit norepinephrine release from sympathetic nerves through a presynaptic feedback mechanism, the observed increase in plasma norepinephrine in a clinical setting is a key consideration.[2]

Troubleshooting Guides

Issue 1: No significant change in blood pressure or heart rate observed after CHA administration.
  • Possible Cause 1: Inadequate Dose.

    • Troubleshooting Step: Ensure that the administered dose is within the effective range reported in the literature. A dose-response study may be necessary to determine the optimal concentration for your experimental model. Intrathecal administration in rats has shown effects at doses of 1, 5, and 10 nmol.[5]

  • Possible Cause 2: Route of Administration.

    • Troubleshooting Step: The route of administration is critical. Direct administration to the central nervous system (e.g., intrathecal) has been shown to be effective in modulating cardiovascular parameters.[5] Systemic administration may result in different or less pronounced effects.

  • Possible Cause 3: Anesthesia.

    • Troubleshooting Step: The type and depth of anesthesia can influence cardiovascular parameters. Ensure that the anesthetic regimen is consistent across all experimental animals and does not interfere with the expected effects of CHA.

  • Possible Cause 4: Pathophysiological State of the Animal Model.

    • Troubleshooting Step: As seen in studies with patients with left ventricular dysfunction, the baseline cardiovascular state can influence the response to A1 receptor agonism.[6] Consider if your animal model has a specific condition that might alter its response.

Issue 2: Unexpected increase in plasma norepinephrine levels.
  • Possible Cause 1: Peripheral Neuromodulation.

    • Explanation: Activation of adenosine A1 receptors can have complex effects on the peripheral nervous system, potentially leading to an increase in norepinephrine.[6] This may be a direct or indirect effect that is context-dependent.

    • Troubleshooting Step: Measure other relevant biomarkers, such as atrial natriuretic peptide, to see if a broader neurohormonal response is occurring.[6]

  • Possible Cause 2: Baroreflex Activation.

    • Explanation: A significant drop in blood pressure, if it occurs, can trigger a baroreflex-mediated increase in sympathetic outflow, leading to a rise in norepinephrine.

    • Troubleshooting Step: Continuously monitor blood pressure and heart rate to correlate the timing of the norepinephrine increase with any hemodynamic changes.

Data Presentation

Table 1: Dose-Dependent Effects of Intrathecal this compound on Cardiovascular Parameters in Rats

Dose (nmol)Change in Blood PressureChange in Heart Rate
1Dose-dependent decreaseDose-dependent decrease
5Dose-dependent decreaseDose-dependent decrease
10Dose-dependent decreaseDose-dependent decrease
Data synthesized from Koh et al., 1996.[5]

Table 2: Neurohormonal Effects of an Adenosine A1 Receptor Agonist (SDZ-WAG 994) in Patients with Left Ventricular Dysfunction

ParameterBaseline (Mean ± SD)After 5 mg Dose (Mean ± SD)
Atrial Natriuretic Peptide (pg/mL)216 ± 137407 ± 146
Norepinephrine (pg/mL)477 ± 243618 ± 237
Data from Humen et al., 1996.[6]

Experimental Protocols

Protocol 1: Investigation of Central Cardiovascular Effects of this compound in Anesthetized Rats

This protocol is based on the methodology described by Koh et al., 1996.[5]

  • Animal Preparation:

    • Use male Sprague-Dawley rats.

    • Anesthetize the animals and ensure artificial ventilation.

    • Perform intrathecal (i.t.) administration at the thoracic level.

  • Drug Administration:

    • Dissolve this compound in an appropriate vehicle.

    • Administer CHA intrathecally at doses of 1, 5, and 10 nmol.

    • For antagonist studies, pretreat with a cAMP analogue (e.g., 8-bromo-cAMP) or a cGMP analogue (e.g., 8-bromo-cGMP) prior to CHA administration.

  • Cardiovascular Monitoring:

    • Continuously monitor blood pressure (BP) and heart rate (HR) throughout the experiment.

    • Record baseline measurements before drug administration.

    • Record changes in BP and HR following the administration of CHA.

  • Data Analysis:

    • Calculate the dose-dependent changes in BP and HR.

    • Compare the effects of CHA in the presence and absence of antagonists to determine the involvement of specific signaling pathways.

Mandatory Visualizations

CHA_Signaling_Pathway CHA This compound A1R Adenosine A1 Receptor (Spinal Cord) CHA->A1R Binds to Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Reduces production of Cardio Central Cardiovascular Regulation cAMP->Cardio Modulates Effects ↓ Blood Pressure ↓ Heart Rate Cardio->Effects Leads to

Caption: Signaling pathway of this compound in the central cardiovascular regulation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Prep Animal Preparation (Anesthesia, Ventilation) Baseline Record Baseline BP and HR Animal_Prep->Baseline Drug_Prep Drug Preparation (CHA, Vehicle, Antagonists) Administration Intrathecal Administration Drug_Prep->Administration Baseline->Administration Monitoring Continuous Monitoring of BP and HR Administration->Monitoring Data_Analysis Analyze Dose-Response Relationship Monitoring->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

Caption: Experimental workflow for assessing cardiovascular effects of CHA.

Troubleshooting_Guide cluster_no_effect Troubleshooting: No Effect cluster_ne_increase Troubleshooting: NE Increase Start Unexpected Result? No_Effect No Change in BP/HR? Start->No_Effect Yes NE_Increase Increased Norepinephrine? Start->NE_Increase Yes Check_Dose Verify Dose No_Effect->Check_Dose Peripheral_Effect Consider Peripheral Neuromodulation NE_Increase->Peripheral_Effect Baroreflex Investigate Baroreflex Activation NE_Increase->Baroreflex Check_Route Confirm Route of Administration Check_Dose->Check_Route Check_Anesthesia Review Anesthetic Protocol Check_Route->Check_Anesthesia Check_Model Consider Animal Model's Pathophysiology Check_Anesthesia->Check_Model Measure_ANP Measure Atrial Natriuretic Peptide Peripheral_Effect->Measure_ANP Correlate_BP Correlate with BP changes Baroreflex->Correlate_BP

Caption: Troubleshooting logic for unexpected cardiovascular results with CHA.

References

Navigating N6-Cyclohexyladenosine Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N6-Cyclohexyladenosine (CHA) is a potent and selective agonist for the adenosine (B11128) A1 receptor, making it a valuable tool in research areas such as neuroscience, cardiology, and drug development. However, the journey from experimental design to reproducible results can be fraught with challenges leading to variability in outcomes. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during CHA experimentation, ensuring greater consistency and reliability in your findings.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you might encounter.

Compound Handling and Preparation

Q1: My this compound (CHA) is not dissolving properly or is precipitating out of solution. What should I do?

A1: Solubility issues are a common source of experimental variability. CHA is sparingly soluble in aqueous solutions but has good solubility in organic solvents like DMSO and ethanol.

Troubleshooting Steps:

  • Solvent Choice: For stock solutions, use high-purity, anhydrous DMSO. CHA is soluble up to 100 mM in DMSO and 20 mM in ethanol.

  • Stock Solution Preparation:

    • Always use the batch-specific molecular weight provided on the Certificate of Analysis for accurate concentration calculations.

    • To aid dissolution in DMSO, gentle warming (to 37°C) or sonication can be applied.[1] Ensure the vial is tightly sealed to prevent water absorption by DMSO.

  • Working Solution Preparation (Aqueous Dilution):

    • Pre-warm your media: Before adding the CHA stock, ensure your cell culture media or buffer is pre-warmed to 37°C to minimize temperature-related precipitation.

    • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into your final aqueous volume. Perform one or more intermediate dilutions in your assay buffer or media.

    • Proper Mixing: Add the stock solution drop-wise into the vortex of the aqueous solution while gently swirling to ensure rapid and even dispersion.

    • Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium below 0.5% to avoid solvent-induced cytotoxicity.[2] For in vivo studies, the final DMSO concentration should ideally be 2% or lower.[2]

  • In Vivo Formulation: For animal studies, a common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Prepare this by sequentially adding and dissolving each component.[1]

Q2: How should I store my CHA powder and stock solutions to ensure stability?

A2: Proper storage is critical to maintain the integrity of CHA.

  • Powder: Store the solid compound at -20°C.

  • Stock Solutions: Once prepared in DMSO or ethanol, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots in tightly sealed vials at -20°C or -80°C.[2] Generally, solutions are usable for up to one month when stored at -20°C.[2] For longer-term storage (up to a year), -80°C is recommended.[1]

In Vitro Experimentation

Q3: I am observing inconsistent results in my cell-based assays. What are the potential sources of variability?

A3: In vitro variability can stem from several factors related to your cells, reagents, and assay conditions.

Troubleshooting Checklist:

  • Cell Health and Passage Number:

    • Use cells that are healthy, in a logarithmic growth phase, and have a consistent and low passage number. High passage numbers can lead to phenotypic drift and altered receptor expression.

  • Adenosine A1 Receptor (A1AR) Expression:

    • Confirm that your chosen cell line expresses A1AR at sufficient and consistent levels. A1AR expression can vary significantly between cell lines and even with different culture conditions.[3][4][5]

    • If you are overexpressing the receptor, optimize the transfection conditions to achieve a good signal window without causing constitutive activity.

  • Serum Components:

    • Serum proteins can bind to small molecules, reducing the effective concentration of CHA available to the receptors.[6] If you observe a significant rightward shift in your dose-response curve in the presence of serum, consider reducing the serum concentration or using a serum-free medium during the experiment.

  • Receptor Desensitization:

    • Prolonged or repeated exposure to CHA can lead to A1AR desensitization, characterized by a diminished response.[7] This can involve receptor phosphorylation and internalization.

    • For longer experiments, consider the timing of your measurements. A time-course experiment can help identify the optimal stimulation period before significant desensitization occurs.

Q4: My cAMP assay results are not as expected (e.g., low signal, high background). How can I optimize this?

A4: As CHA is an A1AR agonist, it couples to Gαi, which inhibits adenylyl cyclase and leads to a decrease in intracellular cAMP levels. Therefore, you will typically measure the inhibition of forskolin-stimulated cAMP production.

Troubleshooting Steps:

  • Use a Phosphodiesterase (PDE) Inhibitor: PDEs degrade cAMP. Including a PDE inhibitor like IBMX in your assay buffer is often necessary to maintain a stable and measurable cAMP signal.

  • Optimize Forskolin (B1673556) Concentration: Determine the EC50 to EC80 concentration of forskolin for your specific cell line to ensure a robust but not saturating cAMP signal that can be effectively inhibited by CHA.[8]

  • Cell Density: Titrate the number of cells per well to find the optimal density that provides a good signal-to-background ratio.[9]

  • Incubation Time: Perform a time-course experiment to determine the optimal incubation time for both forskolin stimulation and CHA treatment.

  • Assay Controls:

    • Basal Control: Cells with no treatment.

    • Stimulated Control: Cells treated with forskolin only.

    • Positive Control: Cells treated with forsklin and a known A1AR agonist.

  • High Background: This could be due to constitutive receptor activity. If so, an inverse agonist might be needed to lower the basal signal.[10]

Q5: I am having trouble detecting an increase in phosphorylated Akt (pAkt) after CHA treatment via Western blot. What could be the issue?

A5: CHA, through Gαi and the subsequent release of Gβγ subunits, can activate the PI3K/Akt pathway, leading to the phosphorylation of Akt at Serine 473 (pAkt).[11]

Troubleshooting Steps:

  • Time Course: The phosphorylation of Akt is often a transient event. Perform a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) to identify the peak pAkt signal.

  • Cell Lysis: Use a lysis buffer containing phosphatase inhibitors (e.g., sodium fluoride, sodium vanadate) to preserve the phosphorylation state of your proteins.[12] Keep samples on ice throughout the lysis procedure.[12]

  • Blocking Buffer: For phospho-antibodies, blocking with 5% Bovine Serum Albumin (BSA) in TBST is often preferred over milk, as milk contains phosphoproteins (like casein) that can increase background noise.[12][13]

  • Antibody Dilution and Incubation: Optimize the primary antibody concentration (e.g., 1:1000) and incubate overnight at 4°C.[13][14]

  • Loading Control and Normalization: Always probe for total Akt on the same membrane after stripping to normalize the pAkt signal. This accounts for any variations in protein loading.[13]

  • Positive Control: Stimulate cells with a known potent activator of the PI3K/Akt pathway (e.g., insulin (B600854) or EGF) to confirm that your cells are responsive and your Western blot protocol is working.[12]

In Vivo Experimentation

Q6: I am observing high variability in the physiological responses to CHA in my animal studies. What are the contributing factors?

A6: In vivo responses to CHA can be influenced by a multitude of factors.

Troubleshooting Considerations:

  • Dose and Administration Route: The dose-response relationship can be steep, and the route of administration (e.g., intraperitoneal, intravenous) will significantly affect the pharmacokinetics and observed effect.[11][15]

  • Animal Model: Different species and even strains of animals can exhibit varied responses to CHA.[16]

  • Physiological State: The animal's diet, stress level, and circannual rhythms can all impact the response to CHA. For example, the thermoregulatory effects of CHA can be season-dependent in hibernating animals.[16]

  • Tolerance: Repeated administration of CHA can lead to the development of tolerance, potentially due to receptor downregulation or desensitization.[15]

  • Experimental Conditions: Factors like ambient temperature can significantly influence the physiological outcomes of CHA administration, especially in studies of thermoregulation.[15]

Quantitative Data Summary

The following tables provide a summary of key quantitative data for this compound from various sources to aid in experimental design.

Table 1: this compound Binding Affinities (Kd/Ki)

Receptor SubtypeSpecies/TissueKd/Ki (nM)Reference
Adenosine A1Bovine Brain Membranes0.7[17]
Adenosine A1Guinea Pig Brain Membranes6[17]
Adenosine A1Human Cerebral Cortex5[18]
Adenosine A1Rat Brain Membranes4 (vs. [3H]PIA)[19]
Adenosine A2aRat Striatal Membranes>10,000 (vs. [3H]CGS 21680)[19]
Adenosine A3Rat (CHO cells)6220 ± 1220[19]

Table 2: this compound Functional Potency (EC50)

AssaySpecies/Cell LineEC50 (nM)Reference
Adenosine A1 Receptor Agonist ActivityNot Specified8.2[1][11][20]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution (10 mM in DMSO):

    • Weigh out the required amount of CHA powder (MW: 349.38 g/mol , but always check the batch-specific value).

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • If needed, gently warm the vial to 37°C or sonicate until the powder is completely dissolved.

    • Aliquot into single-use vials and store at -80°C.

  • Working Solution (for Cell Culture):

    • Pre-warm your cell culture medium to 37°C.

    • Prepare an intermediate dilution of your 10 mM stock solution in the pre-warmed medium.

    • Perform a final dilution into your experimental wells by adding the intermediate dilution drop-wise while gently swirling the plate.

    • Ensure the final DMSO concentration is below 0.5%.

Protocol 2: Western Blot for pAkt (Ser473) Stimulation
  • Cell Seeding: Plate your cells at an appropriate density in 6-well plates and allow them to adhere and grow to 70-80% confluency.

  • Serum Starvation (Optional): To reduce basal pAkt levels, you may serum-starve the cells for 4-6 hours prior to stimulation.

  • CHA Stimulation: Treat the cells with your desired concentrations of CHA for the predetermined optimal time (determined from a time-course experiment). Include a vehicle control (medium with the same final DMSO concentration).

  • Cell Lysis:

    • Place the plate on ice and wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against pAkt (Ser473) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Reprobing: Strip the membrane and reprobe for total Akt and a loading control (e.g., β-actin or GAPDH) for normalization.

Visualizations

CHA_Signaling_Pathway This compound (CHA) Signaling Pathway CHA This compound (CHA) A1R Adenosine A1 Receptor (A1AR) CHA->A1R Binds Gi Gαi Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Gby Gβγ Subunit Gi->Gby Releases cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Leads to PI3K PI3K Gby->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt pAkt (Ser473) Akt->pAkt pAkt->Downstream Leads to

Caption: this compound (CHA) Signaling Pathway.

Experimental_Workflow_pAkt Western Blot Workflow for pAkt Analysis cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot cluster_analysis Data Analysis A Seed Cells B Serum Starve (Optional) A->B C Treat with CHA B->C D Lyse Cells with Phosphatase Inhibitors C->D E Quantify Protein D->E F SDS-PAGE E->F G Transfer to Membrane F->G H Block (5% BSA) G->H I Incubate with Primary Ab (pAkt) H->I J Incubate with Secondary Ab I->J K Detect Signal J->K L Strip and Re-probe (Total Akt, Loading Control) K->L M Normalize and Quantify Bands L->M Troubleshooting_Logic Troubleshooting Logic for Inconsistent Results Start Inconsistent Results with CHA Q_Assay In Vitro or In Vivo? Start->Q_Assay InVitro In Vitro Issues Q_Assay->InVitro In Vitro InVivo In Vivo Issues Q_Assay->InVivo In Vivo Q_Vitro What is the assay? InVitro->Q_Vitro Check_Solubility Verify CHA Solubility and Stability InVitro->Check_Solubility Check_Dose Review Dose, Route, and Formulation InVivo->Check_Dose Check_Model Consider Animal Model, Strain, and Physiological State InVivo->Check_Model Check_Tolerance Evaluate for Tolerance Development InVivo->Check_Tolerance Binding Binding Assay Q_Vitro->Binding Signaling Signaling Assay Q_Vitro->Signaling Check_Cells Assess Cell Health, Passage #, and A1AR Expression Binding->Check_Cells Signaling->Check_Cells Check_Assay Optimize Assay Parameters (Time, Concentration, Controls) Signaling->Check_Assay

References

Validation & Comparative

A Comparative Guide to N6-Cyclohexyladenosine (CHA) and Cyclopentyladenosine (CPA) for A1 Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Potent A1 Adenosine (B11128) Receptor Agonists

In the landscape of adenosine receptor research, N6-Cyclohexyladenosine (CHA) and N6-Cyclopentyladenosine (CPA) are two widely utilized and potent agonists for the A1 adenosine receptor (A1AR). Both compounds have been instrumental in elucidating the physiological roles of the A1 receptor, which is implicated in a myriad of processes, including cardiovascular function, neurotransmission, and inflammation. This guide provides a comprehensive comparison of CHA and CPA, presenting key performance data from experimental studies to assist researchers in selecting the optimal agonist for their specific research needs.

Performance at a Glance: A Quantitative Comparison

To facilitate a clear comparison of the biochemical and pharmacological properties of CHA and CPA, the following tables summarize their binding affinities and functional potencies at the A1 adenosine receptor as reported in various studies. It is important to note that direct comparisons are most accurate when data is generated within the same study under identical experimental conditions.

Table 1: A1 Adenosine Receptor Binding Affinity
CompoundParameterValue (nM)Species/TissueRadioligandReference
This compound (CHA) Kd0.7Bovine brain membranes[3H]CHA
Kd6.0Guinea pig brain membranes[3H]CHA
N6-Cyclopentyladenosine (CPA) Ki0.8Rat brain membranes[3H]PIA[1][2]
Ki2.3Human (recombinant)Not Specified
Table 2: A1 Adenosine Receptor Functional Potency (cAMP Inhibition)
CompoundParameterValue (nM)Assay SystemReference
This compound (CHA) EC508.2Not Specified[3]
N6-Cyclopentyladenosine (CPA) IC5033Rat fat cell membranes[1][2]

Note: Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity, where a lower value indicates higher affinity. EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) are measures of functional potency, where a lower value indicates greater potency.

In-Depth Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for the key assays used to characterize CHA and CPA.

Radioligand Binding Assay (Competition)

This protocol is representative of the method used to determine the Ki value of CPA as described by Klotz et al. (1989).[1][2]

Objective: To determine the binding affinity of a test compound (e.g., CPA) by measuring its ability to displace a radiolabeled ligand from the A1 adenosine receptor.

Materials:

  • Membranes: Rat brain membranes expressing A1 adenosine receptors.

  • Radioligand: [3H]N6-phenylisopropyladenosine ([3H]PIA).

  • Test Compound: N6-Cyclopentyladenosine (CPA).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled A1 receptor agonist or antagonist (e.g., 10 µM CPA).

  • Filtration Apparatus: Glass fiber filters and a vacuum manifold.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Incubation: In assay tubes, combine rat brain membranes, [3H]PIA (at a concentration close to its Kd), and varying concentrations of CPA. For determining non-specific binding, a separate set of tubes will contain a saturating concentration of a non-labeled ligand instead of the test compound.

  • Equilibration: Incubate the mixture at a specified temperature (e.g., 37°C) for a sufficient duration to reach binding equilibrium (e.g., 60 minutes).

  • Termination: Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters under vacuum. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Inhibition of Adenylate Cyclase (cAMP Assay)

This protocol is representative of the method used to determine the IC50 value of CPA in inhibiting adenylate cyclase activity.[1][2]

Objective: To measure the functional potency of an A1 receptor agonist (e.g., CPA) in inhibiting the production of cyclic AMP (cAMP).

Materials:

  • Cells/Membranes: Rat fat cell membranes containing A1 adenosine receptors coupled to adenylyl cyclase.

  • Test Compound: N6-Cyclopentyladenosine (CPA).

  • Adenylyl Cyclase Stimulator: Forskolin.

  • Assay Buffer: Typically contains ATP, an ATP regenerating system (e.g., creatine (B1669601) phosphokinase and phosphocreatine), and a phosphodiesterase inhibitor (e.g., IBMX) in a suitable buffer like Tris-HCl.

  • cAMP Detection Kit: A commercially available kit for quantifying cAMP levels (e.g., radioimmunoassay or enzyme-linked immunosorbent assay).

Procedure:

  • Pre-incubation: Incubate the rat fat cell membranes with varying concentrations of CPA for a short period.

  • Stimulation: Initiate the adenylyl cyclase reaction by adding the assay buffer containing ATP and forskolin. Forskolin directly activates adenylyl cyclase, leading to an increase in cAMP production.

  • Incubation: Allow the reaction to proceed for a defined time at a controlled temperature (e.g., 10 minutes at 30°C).

  • Termination: Stop the reaction, typically by adding a strong acid (e.g., perchloric acid) or by heating.

  • cAMP Quantification: Measure the amount of cAMP produced in each sample using a cAMP detection kit.

  • Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the concentration of the test compound. The IC50 value is the concentration of the agonist that produces 50% of the maximal inhibition.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and processes involved in A1 receptor activation and its study, the following diagrams are provided.

A1_Signaling_Pathway cluster_membrane Cell Membrane A1R A1 Receptor Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to cAMP (Inhibited) Agonist CHA or CPA (Agonist) Agonist->A1R Binds Gi->AC Inhibits ATP ATP Response Cellular Response cAMP->Response Leads to

Caption: A1 Adenosine Receptor Signaling Pathway.

Experimental_Workflow cluster_binding Binding Affinity Assay cluster_functional Functional Potency Assay (cAMP) B1 Prepare Membranes (e.g., Rat Brain) B2 Incubate with Radioligand and CHA or CPA B1->B2 B3 Separate Bound/Free Ligand (Filtration) B2->B3 B4 Quantify Radioactivity B3->B4 B5 Calculate Ki/Kd B4->B5 end Compare Performance B5->end F1 Prepare Membranes/Cells F2 Incubate with CHA or CPA F1->F2 F3 Stimulate with Forskolin + ATP F2->F3 F4 Quantify cAMP Production F3->F4 F5 Calculate EC50/IC50 F4->F5 F5->end start Select Agonist (CHA or CPA) cluster_binding cluster_binding start->cluster_binding cluster_functional cluster_functional start->cluster_functional

Caption: Experimental Workflow for Comparing A1 Agonists.

Concluding Remarks

Both this compound (CHA) and N6-Cyclopentyladenosine (CPA) are highly effective agonists for the A1 adenosine receptor. The choice between them may depend on the specific requirements of the study. Based on the available data, CHA appears to exhibit a slightly higher binding affinity in some preparations. However, CPA has been extensively characterized, and its selectivity profile against other adenosine receptor subtypes is well-documented. For instance, its chlorinated analog, CCPA, demonstrates even greater A1 selectivity compared to CPA, highlighting the well-understood structure-activity relationship of this chemical series.[1][2]

Researchers should consider the species and tissue type in their experimental model, as receptor pharmacology can vary. Ultimately, the selection of either CHA or CPA should be guided by the specific research question, the desired pharmacological profile, and a thorough review of the relevant literature. When initiating a new line of investigation, it may be prudent to perform a head-to-head comparison of the agonists under the specific experimental conditions of the study to ensure the most reliable and reproducible results.

References

A Comparative Analysis of N6-Cyclohexyladenosine (CHA) and R-PIA Efficacy at the A1 Adenosine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Potent A₁ Adenosine (B11128) Receptor Agonists

This guide provides a comprehensive comparison of the efficacy of two widely studied A₁ adenosine receptor agonists: N⁶-Cyclohexyladenosine (CHA) and R-Phenylisopropyladenosine (R-PIA). Both compounds are instrumental in research investigating the physiological and pathological roles of the A₁ adenosine receptor, a key G protein-coupled receptor (GPCR) involved in cardiovascular, neurological, and metabolic regulation. This document synthesizes experimental data on their binding affinities, functional potencies, and downstream signaling effects to aid in the selection of the most appropriate agonist for specific research applications.

Quantitative Data Comparison

The following tables summarize the binding affinities and functional potencies of CHA and R-PIA for the A₁ adenosine receptor. It is important to note that these values are compiled from various studies and may have been determined under different experimental conditions. Direct comparison of absolute values across different studies should be made with caution.

Table 1: Comparative Binding Affinity for the A₁ Adenosine Receptor

CompoundRadioligandTissue/Cell SourceKᵢ (nM)Reference
N⁶-Cyclohexyladenosine (CHA)[³H]CHA or [³H]PIARat Brain0.85[1]
R-Phenylisopropyladenosine (R-PIA)[³H]CHA or [³H]PIARat Brain1.2[1]
R-Phenylisopropyladenosine (R-PIA)[³H]CHA or [³H]PIAHuman2.04[1]

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Comparative Functional Potency at the A₁ Adenosine Receptor (Inhibition of cAMP Accumulation)

CompoundAssay TypeCell LineIC₅₀ (nM)Reference
N⁶-Cyclohexyladenosine (CHA)Forskolin-stimulated cAMP accumulationCHO cells co-expressing A₁R and DORNot explicitly stated, but shown to inhibit[2]
R-Phenylisopropyladenosine (R-PIA)Forskolin-stimulated adenylyl cyclase activityRat striatal synaptosomes17[3]

IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of an agonist that causes a 50% inhibition of a specific biological response, in this case, the production of cyclic AMP (cAMP).

Signaling Pathways and Experimental Workflows

Activation of the A₁ adenosine receptor by agonists such as CHA and R-PIA initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to inhibitory G proteins (Gᵢ/Gₒ), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Beyond this primary pathway, A₁ receptor activation also modulates the activity of various ion channels.

A1_Signaling_Pathway cluster_membrane Plasma Membrane A1R A1 Adenosine Receptor G_protein Gαi/o βγ A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi/o) GIRK GIRK Channel G_protein->GIRK Activates (Gβγ) Ca_channel N-type Ca²⁺ Channel G_protein->Ca_channel Inhibits (Gβγ) cAMP cAMP AC->cAMP Converts K_ion_out K⁺ Efflux GIRK->K_ion_out Reduced_NT_release Reduced Neurotransmitter Release Ca_channel->Reduced_NT_release Inhibition of influx leads to Agonist CHA or R-PIA Agonist->A1R Binds ATP ATP ATP->AC Hyperpolarization Hyperpolarization K_ion_out->Hyperpolarization Ca_ion_in Ca²⁺ Influx Ca_ion_in->Ca_channel Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Accumulation Assay Membrane_Prep Membrane Preparation (e.g., from rat brain) Incubation_Binding Incubation with Radioligand (e.g., [³H]CHA) and Competitor (CHA or R-PIA) Membrane_Prep->Incubation_Binding Filtration Filtration and Washing Incubation_Binding->Filtration Scintillation Scintillation Counting Filtration->Scintillation Ki_Calc Calculation of Ki Scintillation->Ki_Calc Cell_Culture Cell Culture (e.g., CHO cells expressing A1R) Stimulation Stimulation with Forskolin and Agonist (CHA or R-PIA) Cell_Culture->Stimulation Lysis Cell Lysis Stimulation->Lysis cAMP_Detection cAMP Detection (e.g., ELISA, HTRF) Lysis->cAMP_Detection IC50_Calc Calculation of IC50 cAMP_Detection->IC50_Calc

References

N6-Cyclohexyladenosine: A Comparative Analysis of its Neuroprotective Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective effects of N6-Cyclohexyladenosine (CHA), a potent and selective adenosine (B11128) A1 receptor agonist. We will delve into its performance validated through various experimental models, compare its efficacy with other relevant compounds where data is available, and provide detailed protocols of the key experiments cited. The aim is to offer an objective resource for evaluating CHA's potential as a neuroprotective agent.

Comparative Efficacy of this compound in Neuroprotection

This compound (CHA) has demonstrated significant neuroprotective effects across multiple preclinical models of neurodegenerative diseases and neuronal injury. Its primary mechanism of action is through the activation of the adenosine A1 receptor, which is known to play a crucial role in neuronal protection. Activation of this receptor leads to a cascade of downstream effects, including the inhibition of glutamate (B1630785) release, reduction of postsynaptic excitatory signals, and modulation of inflammatory pathways, ultimately contributing to neuronal survival.

Performance in a Huntington's Disease Model

In a rat model of Huntington's disease induced by 3-nitropropionic acid (3-NP), a mitochondrial toxin that causes striatal degeneration, a single intrastriatal injection of CHA demonstrated significant neuroprotective effects. This was evidenced by the attenuation of neuronal death and improvements in both cognitive and motor deficits. The protective mechanism in this model was linked to the activation of the TrKB/PI3K/Akt/CREB/BDNF signaling pathway, which is crucial for neuronal survival and plasticity. Furthermore, CHA was shown to reduce neuroinflammation and oxidative stress by decreasing the levels of NFκB p65, TNFα, and iNOS, while increasing the antioxidant enzyme SOD.

Efficacy in a Demyelination Model

In a model of demyelination in the rat optic chiasm induced by lysolecithin, intracerebroventricular (i.c.v.) administration of CHA showed protective effects on myelin and promoted remyelination. Treatment with CHA during the demyelination phase reduced the extent of myelin damage. When administered during the remyelination phase, CHA enhanced the restoration of myelin, as confirmed by both electrophysiological and histopathological assessments. These effects are thought to be mediated by its protective action on myelinating cells and its ability to promote the differentiation of endogenous neural progenitor cells into oligodendrocytes.

Anticonvulsant Properties

In a rat model of epilepsy, microinjection of CHA into the CA1 region of the hippocampus demonstrated anticonvulsant effects. Specifically, CHA decreased the duration of afterdischarges in both the hippocampus and entorhinal cortex and reduced the duration of seizures.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies evaluating the neuroprotective effects of this compound.

Table 1: Neuroprotective Effects of this compound in a 3-Nitropropionic Acid (3-NP) Rat Model of Huntington's Disease

ParameterControl (3-NP only)3-NP + CHA (6.25 nM)Reference
Behavioral Outcomes
Cognitive Deficits (e.g., latency in a learning task)IncreasedSignificantly Reduced
Motor Deficits (e.g., rotarod performance)ImpairedSignificantly Improved
Biochemical Markers
Striatal Lesion VolumeLargeSignificantly Reduced
Neuronal DeathHighSignificantly Attenuated
p-Akt/Akt ratioReducedIncreased
p-CREB/CREB ratioReducedIncreased
BDNF LevelsReducedIncreased
NFκB p65 LevelsIncreasedReduced
TNFα LevelsIncreasedReduced
iNOS LevelsIncreasedReduced
SOD ActivityReducedIncreased
GFAP Immunoreactivity (Astrocyte activation)HighReduced

Table 2: Effects of this compound on Demyelination and Remyelination in a Lysolecithin-Induced Rat Optic Chiasm Model

ParameterControl (Lysolecithin only)Lysolecithin + CHAReference
Electrophysiological Outcomes
Visual Evoked Potential (VEP) P1-LatencyIncreased (indicating demyelination)Significantly Reduced
VEP P1-N1 AmplitudeReduced (indicating demyelination)Significantly Restored
Histopathological Outcomes
Extent of Demyelination (Luxol Fast Blue staining)WidespreadReduced
RemyelinationLimitedIncreased

Table 3: Anticonvulsant Effects of this compound in an Entorhinal Cortex-Kindled Seizure Rat Model

ParameterControlCHA (50 µM)Reference
Afterdischarge Duration (Hippocampal CA1)BaselineDecreased
Afterdischarge Duration (Entorhinal Cortex)BaselineDecreased
Stage 5 Seizure DurationBaselineDecreased
Seizure DurationBaselineDecreased
Latency to Stage 4 SeizureBaselineIncreased

Experimental Protocols

3-Nitropropionic Acid (3-NP) Induced Huntington's Disease Model in Rats

This protocol describes the induction of Huntington's disease-like pathology in rats using the mitochondrial toxin 3-NP.

Materials:

  • Male Wistar rats (250-300g)

  • 3-Nitropropionic acid (3-NP)

  • This compound (CHA)

  • Stereotaxic apparatus

  • Hamilton syringe

  • Anesthetics (e.g., ketamine/xylazine cocktail)

  • Behavioral testing apparatus (e.g., Morris water maze, rotarod)

  • Histology and immunohistochemistry reagents

  • Biochemical assay kits (ELISA, Western blot, etc.)

Procedure:

  • Animal Preparation: Acclimatize rats to the housing conditions for at least one week before the experiment.

  • Anesthesia and Stereotaxic Surgery: Anesthetize the rat and mount it on a stereotaxic frame.

  • 3-NP Administration: Inject 3-NP (e.g., 10 mg in 2 µL of saline) directly into the striatum at specific coordinates.

  • CHA Administration: In the treatment group, co-inject or inject CHA at a specific time point relative to the 3-NP injection (e.g., a single intrastriatal injection of 6.25 nM/1 μL 45 minutes after 3-NP).

  • Behavioral Testing: At designated time points post-injection, conduct behavioral tests to assess cognitive and motor functions.

  • Tissue Collection and Analysis: At the end of the experimental period, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde. Collect the brains for histological, immunohistochemical, and biochemical analyses.

Lysolecithin-Induced Demyelination in the Rat Optic Chiasm

This protocol outlines the procedure for inducing focal demyelination in the rat optic chiasm using lysolecithin.

Materials:

  • Male Wistar rats

  • Lysolecithin (L-α-lysophosphatidylcholine)

  • This compound (CHA)

  • Stereotaxic apparatus

  • Visual Evoked Potential (VEP) recording equipment

  • Histological stains (e.g., Luxol Fast Blue)

  • Anesthetics

Procedure:

  • Animal Preparation and Anesthesia: Anesthetize the rat and place it in a stereotaxic frame.

  • Lysolecithin Injection: Inject a small volume (e.g., 1 µL) of 1% lysolecithin solution into the optic chiasm to induce demyelination.

  • CHA Administration: Administer CHA via a chosen route (e.g., intracerebroventricularly) either during the demyelination phase (e.g., days 0-13 post-lesion) or the remyelination phase (e.g., days 14-28 post-lesion).

  • Electrophysiological Assessment: Record VEPs at different time points to assess the functional integrity of the visual pathway.

  • Histological Analysis: At the end of the study, perfuse the animals and collect the brain tissue. Process the optic chiasm for histological staining to visualize the extent of demyelination and remyelination.

In Vitro Neuroprotection Assay Using MTT

This protocol details a common in vitro method to assess the neuroprotective effects of a compound against a neurotoxin-induced cell death using the MTT assay.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary neurons

  • Cell culture medium and supplements

  • Neurotoxin (e.g., 3-NP, glutamate, H₂O₂)

  • This compound (CHA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate neuronal cells in a 96-well plate at a predetermined density and allow them to adhere and grow.

  • Compound Treatment: Pre-treat the cells with various concentrations of CHA for a specific duration (e.g., 24 hours).

  • Neurotoxin Exposure: Induce neuronal damage by adding a neurotoxin to the culture medium.

  • MTT Assay:

    • After the desired incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

    • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Signaling Pathways and Experimental Workflow

The neuroprotective effects of this compound are mediated by complex signaling cascades. The diagrams below illustrate the key signaling pathway and a general experimental workflow for evaluating its neuroprotective properties.

CHA_Signaling_Pathway CHA This compound (CHA) A1R Adenosine A1 Receptor CHA->A1R Gi Gi Protein A1R->Gi TrKB TrKB Receptor A1R->TrKB crosstalk AC Adenylyl Cyclase Gi->AC inhibits PLC Phospholipase C Gi->PLC activates Ca_channel Voltage-gated Ca2+ Channels Gi->Ca_channel inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Neuroprotection Neuroprotection (↓ Excitotoxicity, ↓ Inflammation, ↑ Survival) PKA->Neuroprotection PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca2+ (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC PKC->Neuroprotection PI3K PI3K TrKB->PI3K Akt Akt PI3K->Akt CREB CREB Akt->CREB Akt->Neuroprotection BDNF ↑ BDNF Expression CREB->BDNF BDNF->Neuroprotection Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Glutamate_release ↓ Glutamate Release Ca_influx->Glutamate_release Glutamate_release->Neuroprotection

Caption: Signaling pathways of this compound (CHA).

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cell_culture Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) treatment Treatment with CHA ± Neurotoxin cell_culture->treatment viability_assay Cell Viability Assays (e.g., MTT, LDH) treatment->viability_assay biochemical_analysis_vitro Biochemical Analysis (e.g., Western Blot for signaling proteins) viability_assay->biochemical_analysis_vitro conclusion Conclusion: Validation of CHA's neuroprotective effects biochemical_analysis_vitro->conclusion animal_model Induction of Neurological Disorder Model (e.g., 3-NP, Lysolecithin) cha_administration Administration of CHA animal_model->cha_administration behavioral_testing Behavioral Assessments (Cognitive, Motor) cha_administration->behavioral_testing histology Histological & Immunohistochemical Analysis cha_administration->histology biochemical_analysis_vivo Biochemical Analysis of Brain Tissue cha_administration->biochemical_analysis_vivo behavioral_testing->conclusion histology->conclusion biochemical_analysis_vivo->conclusion start Hypothesis: CHA is neuroprotective cluster_in_vitro cluster_in_vitro start->cluster_in_vitro cluster_in_vivo cluster_in_vivo start->cluster_in_vivo

Caption: General experimental workflow for validating CHA's neuroprotection.

N6-Cyclohexyladenosine Demonstrates Superior Remyelination Potential Over Other Adenosine Agonists

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – A comprehensive review of current scientific literature indicates that N6-Cyclohexyladenosine (CHA), a selective adenosine (B11128) A1 receptor agonist, holds significant promise in promoting remyelination, a critical process for recovery in demyelinating diseases like multiple sclerosis. Experimental data, primarily from in vivo studies, suggests a pro-myelinating effect for CHA, contrasting with in vitro evidence indicating that agonists for A2A and A2B adenosine receptors may inhibit the maturation of oligodendrocyte precursor cells (OPCs), the cells responsible for myelination.

This guide provides a detailed comparison of this compound with other adenosine agonists, focusing on their respective impacts on remyelination. The information is tailored for researchers, scientists, and drug development professionals actively working in the field of neurodegenerative diseases.

Comparative Efficacy in Remyelination

Current research highlights a divergence in the effects of adenosine receptor agonists on remyelination. While A1 receptor activation by CHA promotes myelin repair, A2A and A2B receptor stimulation appears to have an inhibitory effect on the differentiation of OPCs into mature, myelinating oligodendrocytes.

Quantitative Data Summary

The following tables summarize the available quantitative data from key experimental studies.

Table 1: In Vivo Efficacy of this compound (CHA) in a Rat Model of Optic Chiasm Demyelination [1]

Treatment GroupVisual Evoked Potential (VEP) P1-N1 Amplitude (µV)VEP P1 Latency (ms)Myelination Status (Histopathology)
Control15.6 ± 1.265.4 ± 2.1Normal myelination
Demyelination + Vehicle7.8 ± 0.989.7 ± 3.5Significant demyelination
Demyelination + CHA12.3 ± 1.172.1 ± 2.8Increased remyelination

Data are presented as mean ± SEM. CHA treatment during the remyelination phase (days 14-28 post-lesion) showed a significant recovery in VEP amplitude and latency compared to the vehicle-treated group, indicating enhanced functional and structural remyelination.

Table 2: In Vitro Effects of Adenosine A2A and A2B Receptor Agonists on Oligodendrocyte Differentiation

AgonistTarget ReceptorConcentrationEffect on Myelin Basic Protein (MBP) ExpressionReference
CGS 21680A2A100 nMDecreased[2]
BAY 60-6583A2B1 µMDecreased[3]

These in vitro studies demonstrate that activation of A2A and A2B receptors hinders the expression of a key myelin protein, suggesting an inhibitory role in oligodendrocyte maturation.

Signaling Pathways in Oligodendrocyte Differentiation

The differential effects of adenosine agonists on remyelination can be attributed to the distinct signaling pathways activated by A1 and A2A/A2B receptors in oligodendrocyte precursor cells.

Adenosine_Signaling_in_OPCs cluster_A1 A1 Receptor Pathway cluster_A2 A2A/A2B Receptor Pathway CHA This compound (CHA) A1R A1 Receptor CHA->A1R activates Gi Gi A1R->Gi couples to AC_inhibit Adenylyl Cyclase ↓ Gi->AC_inhibit inhibits cAMP_inhibit cAMP ↓ AC_inhibit->cAMP_inhibit PKA_inhibit PKA ↓ cAMP_inhibit->PKA_inhibit Differentiation_promote OPC Differentiation ↑ (Myelination) PKA_inhibit->Differentiation_promote promotes A2_agonists A2A/A2B Agonists (e.g., CGS 21680, BAY 60-6583) A2R A2A/A2B Receptors A2_agonists->A2R activates Gs Gs A2R->Gs couples to AC_stimulate Adenylyl Cyclase ↑ Gs->AC_stimulate stimulates cAMP_stimulate cAMP ↑ AC_stimulate->cAMP_stimulate PKA_stimulate PKA ↑ cAMP_stimulate->PKA_stimulate Differentiation_inhibit OPC Differentiation ↓ PKA_stimulate->Differentiation_inhibit inhibits

Adenosine Receptor Signaling in OPCs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols cited in this guide.

Lysolecithin-Induced Demyelination in Rat Optic Chiasm[1][4]

This in vivo model is used to study demyelination and remyelination in the central nervous system.

Demyelination_Workflow cluster_procedure Experimental Procedure cluster_assessment Assessment Methods start Anesthetize Adult Male Wistar Rats stereotaxic Mount on Stereotaxic Apparatus start->stereotaxic injection Inject 2µL of 1% Lysolecithin into the Optic Chiasm stereotaxic->injection treatment Administer CHA or Vehicle (i.c.v. or other route) injection->treatment assessment Assess Remyelination at Specific Time Points treatment->assessment end Data Analysis assessment->end vep Visual Evoked Potential (VEP) Recording assessment->vep histology Histopathological Analysis (Luxol Fast Blue Staining) assessment->histology

Workflow for In Vivo Demyelination Model.

Protocol Details:

  • Animal Model: Adult male Wistar rats are used.

  • Anesthesia: Animals are anesthetized using a suitable anesthetic agent.

  • Stereotaxic Surgery: The rat is placed in a stereotaxic frame. A small hole is drilled in the skull to access the optic chiasm.

  • Demyelination Induction: A microinjection of 2µL of 1% lysolecithin in sterile saline is made into the optic chiasm.

  • Treatment: this compound or a vehicle control is administered, often via intracerebroventricular (i.c.v.) injection, during the demyelination or remyelination phase.

  • Functional Assessment: Visual Evoked Potentials (VEPs) are recorded to assess the functional integrity of the optic pathway.

  • Histopathological Analysis: Animals are euthanized at defined time points, and brain tissue is collected. Coronal sections of the optic chiasm are stained with Luxol Fast Blue (LFB) to visualize myelin. The extent of demyelination and remyelination is quantified.

Oligodendrocyte Precursor Cell (OPC) Culture and Differentiation[5][6][7]

This in vitro assay is used to assess the direct effects of compounds on OPC maturation.

Protocol Details:

  • OPC Isolation: OPCs are isolated from the cortices of neonatal rat pups (P1-P2). The tissue is mechanically and enzymatically dissociated.

  • Cell Culture: Isolated OPCs are cultured on poly-D-lysine-coated plates in a defined proliferation medium containing growth factors like PDGF-AA and bFGF.

  • Differentiation Induction: To induce differentiation, the proliferation medium is replaced with a differentiation medium, which typically lacks mitogens and may contain factors like triiodothyronine (T3).

  • Treatment: Cells are treated with different adenosine agonists (e.g., CHA, CGS 21680, BAY 60-6583) at various concentrations.

  • Assessment of Differentiation:

    • Immunocytochemistry: Differentiated oligodendrocytes are identified and quantified by staining for maturation markers such as Myelin Basic Protein (MBP) and O4.

    • Western Blotting: The expression levels of myelin proteins like MBP are quantified to assess the extent of differentiation.

Western Blotting for Myelin Basic Protein (MBP)[5][8]

This technique is used to quantify the expression of MBP, a key marker of oligodendrocyte maturation.

Protocol Details:

  • Protein Extraction: OPCs are lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is incubated with a primary antibody specific for MBP, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The signal is detected using a chemiluminescent substrate, and the band intensity is quantified using densitometry software.

Conclusion

The available evidence strongly suggests that this compound, through its action on the A1 adenosine receptor, promotes remyelination in vivo. This stands in contrast to A2A and A2B receptor agonists, which have been shown to inhibit oligodendrocyte differentiation in vitro. These findings position CHA as a promising candidate for further investigation in the development of therapeutic strategies for demyelinating diseases. Future research should focus on direct, head-to-head comparisons of these agonists in both in vitro and in vivo models to provide a more definitive assessment of their relative efficacies and to further elucidate the underlying mechanisms.

References

N6-Cyclohexyladenosine (CHA): An In Vitro Profile of A1 Adenosine Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro selectivity of N6-Cyclohexyladenosine (CHA) for the human A1 adenosine (B11128) receptor over other adenosine receptor subtypes (A2A, A2B, and A3). The data presented is derived from robust experimental evidence to support researchers in the selection of appropriate pharmacological tools for their studies.

Highlighting A1 Receptor Selectivity of CHA

This compound is a well-established agonist for adenosine receptors, demonstrating a marked preference for the A1 subtype. This selectivity is crucial for researchers aiming to investigate the specific physiological and pathological roles of the A1 receptor without the confounding effects of activating other adenosine receptor subtypes. The following data, derived from a comprehensive study by Klotz et al. (1998), quantifies the binding affinity of CHA at all four human adenosine receptor subtypes expressed in a consistent cellular background (Chinese Hamster Ovary cells), thereby providing a reliable comparison.

CompoundA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)
This compound (CHA)1.5150>10,0004,800

Data from Klotz KN, Hessling J, Hegler J, et al. Comparative pharmacology of human adenosine receptor subtypes--characterization of stably transfected receptors in CHO cells. Naunyn Schmiedebergs Arch Pharmacol. 1998;357(1):1-9.

The data clearly illustrates that CHA possesses a high affinity for the A1 receptor, with a Ki value of 1.5 nM. In contrast, its affinity for the A2A receptor is 100-fold lower (Ki = 150 nM). Importantly, CHA shows negligible affinity for the A2B and A3 receptors at concentrations exceeding 10,000 nM and 4,800 nM, respectively. This significant separation in binding affinities underscores the high selectivity of CHA for the A1 adenosine receptor in vitro.

Experimental Methodology for Determining Receptor Selectivity

The determination of the binding affinities (Ki values) presented above was achieved through competitive radioligand binding assays. This technique is a standard and reliable method for characterizing the interaction of a compound with its receptor.

I. Cell Culture and Membrane Preparation
  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the cDNA for each of the human adenosine receptor subtypes (A1, A2A, A2B, and A3) were cultured in appropriate growth medium supplemented with fetal calf serum and antibiotics.

  • Membrane Preparation:

    • Cells were harvested and homogenized in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate was centrifuged at a low speed to remove nuclei and cellular debris.

    • The resulting supernatant was then subjected to high-speed centrifugation to pellet the cell membranes.

    • The membrane pellet was washed and resuspended in the assay buffer. The protein concentration of the membrane preparation was determined using a standard protein assay.

II. Competitive Radioligand Binding Assay
  • Assay Components:

    • Radioligand: A specific, high-affinity radiolabeled ligand for each receptor subtype was used. For example, [3H]DPCPX (8-cyclopentyl-1,3-dipropylxanthine) is a commonly used antagonist radioligand for the A1 receptor.

    • Test Compound: this compound (CHA) was prepared in a range of concentrations.

    • Membrane Preparation: Aliquots of the cell membranes expressing the target adenosine receptor subtype.

    • Assay Buffer: A buffer solution designed to maintain physiological pH and ionic strength (e.g., 50 mM Tris-HCl, pH 7.4).

    • Non-specific Binding Control: A high concentration of a non-radiolabeled ligand to determine the level of non-specific binding of the radioligand.

  • Assay Procedure:

    • The assay was typically performed in a 96-well plate format.

    • To each well, the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of CHA (or buffer for total binding, or the non-specific binding control) were added.

    • The plate was incubated for a specific time at a controlled temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.

    • The incubation was terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • The filters were washed with ice-cold assay buffer to remove any unbound radioligand.

    • The radioactivity retained on the filters was quantified using a scintillation counter.

  • Data Analysis:

    • The specific binding of the radioligand at each concentration of CHA was calculated by subtracting the non-specific binding from the total binding.

    • The data was then analyzed using non-linear regression to determine the IC50 value of CHA, which is the concentration of CHA that inhibits 50% of the specific binding of the radioligand.

    • The Ki (inhibition constant) was calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the A1 Receptor Signaling Pathway and Experimental Workflow

To further aid in the understanding of the experimental context, the following diagrams illustrate the A1 adenosine receptor signaling pathway and a typical workflow for a competitive radioligand binding assay.

A1_Signaling_Pathway CHA This compound (Agonist) A1R A1 Adenosine Receptor CHA->A1R Binds to G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of neurotransmission) PKA->Cellular_Response Phosphorylates Targets

Caption: A1 Adenosine Receptor Signaling Pathway.

Radioligand_Binding_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Washing cluster_detection Detection & Analysis Membrane_Prep Prepare Cell Membranes Expressing A1 Receptor Incubation Incubate Membranes, Radioligand, and CHA Membrane_Prep->Incubation Radioligand_Prep Prepare Radioligand ([3H]-DPCPX) Radioligand_Prep->Incubation CHA_Prep Prepare Serial Dilutions of CHA CHA_Prep->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Wash Filters to Remove Unbound Ligands Filtration->Washing Counting Scintillation Counting of Bound Radioactivity Washing->Counting Analysis Data Analysis (IC50 and Ki Determination) Counting->Analysis

Caption: Competitive Radioligand Binding Assay Workflow.

A Comparative Analysis of N6-Cyclohexyladenosine and Other A1 Adenosine Receptor Agonists in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the therapeutic effects of N6-Cyclohexyladenosine (CHA) in comparison to other selective A1 adenosine (B11128) receptor agonists, N6-Cyclopentyladenosine (CPA), and 2-Chloro-N6-cyclopentyladenosine (CCPA), reveals distinct and overlapping profiles in neuroprotection, cardiovascular modulation, and anti-inflammatory responses. This guide synthesizes key preclinical findings, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to aid researchers in drug development and scientific investigation.

This compound (CHA) is a selective agonist for the A1 adenosine receptor, a G-protein coupled receptor implicated in a wide array of physiological processes.[1][2] Activation of the A1 receptor is generally associated with inhibitory effects, including reduced neuronal excitability, decreased heart rate, and modulation of inflammatory cascades. This has positioned CHA and similar A1 agonists as promising therapeutic candidates for a variety of disorders. This guide provides a cross-study comparison of CHA with two other widely studied A1 agonists, CPA and CCPA, to delineate their relative potencies and therapeutic potential across different preclinical models.

Neuroprotective Effects

A significant body of research has focused on the neuroprotective capabilities of A1 adenosine receptor agonists. These compounds have been investigated in models of ischemia, excitotoxicity, and neurodegenerative diseases.

Quantitative Data for Neuroprotection
CompoundModelDosing RegimenKey FindingsReference
CHA Gerbil model of transient brain ischemia2 mg/kg, i.p., 5 min after recirculationPrevented the reduction in A1-receptor, G-protein, and forskolin (B1673556) binding in the hippocampus. Improved morphological preservation of CA1 region cells.[2]
CHA Rat optic chiasm demyelination model2 μL, 1% solution, i.c.v. dailyReduced the extent of demyelination and promoted remyelination.[3][4]
CHA Rat model of Huntington's disease (3-NP induced)6.25 nM/1 μL, intrastriatal injectionAttenuated neuronal death and improved cognitive and motor deficits.[4]
CPA Mouse model of NMDA-induced seizures1 mg/kg, i.p., 15 min prior to NMDASignificantly reduced the latency and incidence of clonic and tonic seizures. Increased survival at 5 hours post-NMDA to 80%.[5]
CPA Rat model of sarin (B92409) poisoning1-2 mg/kgPrevented mortality and attenuated cholinergic symptoms. Coincided with a minor elevation of extracellular acetylcholine (B1216132) in the brain.[6]
CCPA Rat model of hippocampal epileptic afterdischarges0.5 mg/kg or 1 mg/kg, i.p., 10 min before stimulationShowed age-dependent effects on afterdischarge thresholds and durations.[7]
Experimental Protocols for Neuroprotection Studies

Transient Brain Ischemia Model in Gerbils (CHA Study) [2]

  • Animal Model: Male gerbils.

  • Ischemia Induction: Occlusion of both carotid arteries for 20 minutes.

  • Drug Administration: this compound (2 mg/kg) was administered intraperitoneally 5 minutes after recirculation.

  • Outcome Measures: Animals were sacrificed at 1, 3, or 6 days post-ischemia. Brains were examined for cell morphology and quantitative autoradiography was used to measure the density of adenosine A1-receptors (labeled with [3H]CHA), G-proteins (labeled with [3H]GTPγS), and adenylyl cyclase (labeled with [3H]forskolin).

NMDA-Induced Seizure Model in Mice (CPA Study) [5]

  • Animal Model: C57BL/6 mice.

  • Seizure Induction: Intraperitoneal injection of N-methyl-D-aspartate (NMDA) at doses of 30, 60, and 125 mg/kg.

  • Drug Administration: N6-Cyclopentyladenosine (0.5, 1, or 2 mg/kg) was injected intraperitoneally 15 minutes prior to NMDA administration.

  • Outcome Measures: Latency and incidence of clonic and tonic seizures, overall neurological impairment, and survival rate at 5 hours post-NMDA injection were recorded.

Signaling Pathways in Neuroprotection

The neuroprotective effects of CHA are linked to the activation of the PI3K/Akt/CREB/BDNF pathway, which promotes neuronal survival and plasticity.[4]

Neuroprotection_Signaling CHA This compound (CHA) A1R Adenosine A1 Receptor CHA->A1R PI3K PI3K A1R->PI3K Akt Akt PI3K->Akt CREB CREB Akt->CREB BDNF BDNF CREB->BDNF Neuroprotection Neuroprotection (Neuronal Survival, etc.) BDNF->Neuroprotection

CHA-mediated neuroprotective signaling pathway.

Cardiovascular Effects

A1 adenosine receptor agonists exert significant effects on the cardiovascular system, primarily through negative chronotropic (decreased heart rate) and dromotropic (decreased conduction velocity) actions. They have also been investigated for their cardioprotective effects in the context of ischemia-reperfusion injury.

Quantitative Data for Cardiovascular Effects
CompoundModelDosing RegimenKey FindingsReference
CHA Anesthetized Sprague-Dawley rats1, 5, and 10 nmol, intrathecal injectionDose-dependent decrease in blood pressure and heart rate.[8]
CPA Normotensive rats200 µg/kg, i.v.Potency (EC50) for negative chronotropic effect was 2.7 ± 0.5 ng/ml, with a maximal efficacy (Emax) of -209 ± 10 bpm.[1]
CPA Murine model of left ventricular pressure-overloadNot specifiedAttenuated cardiac hypertrophy and improved left ventricular fractional shortening.[9]
CCPA Rabbit model of myocardial infarction0.125 mg/kgInfarcted ischemic zone was 30.8 ± 4.2% compared to 46.5 ± 3.0% in the control group.[10]
CCPA Neonatal rat cardiomyocytesNot specifiedInhibited angiotensin II-induced cardiomyocyte hypertrophy via the calcineurin signaling pathway.[11]
Experimental Protocols for Cardiovascular Studies

Cardiovascular Effects in Anesthetized Rats (CHA Study) [8]

  • Animal Model: Male Sprague-Dawley rats, anesthetized and artificially ventilated.

  • Drug Administration: this compound (1, 5, and 10 nmol) was administered intrathecally at the thoracic level.

  • Outcome Measures: Blood pressure and heart rate were continuously monitored to determine the dose-dependent effects of CHA.

Myocardial Infarction Model in Rabbits (CCPA Study) [10]

  • Animal Model: Rabbits.

  • Infarction Induction: 30 minutes of coronary occlusion followed by 72 hours of reperfusion.

  • Drug Administration: 2-Chloro-N6-cyclopentyladenosine (0.125 mg/kg) was administered as a pretreatment.

  • Outcome Measures: Infarct size was assessed by histology as a percentage of the ischemic zone.

Signaling Pathways in Cardioprotection

The cardioprotective effects of CCPA against hypertrophy have been linked to the inhibition of the calcineurin signaling pathway.

Cardioprotection_Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Calcineurin Calcineurin AT1R->Calcineurin NFAT NFAT Calcineurin->NFAT Hypertrophy Cardiomyocyte Hypertrophy NFAT->Hypertrophy CCPA 2-Chloro-N6- cyclopentyladenosine (CCPA) A1R Adenosine A1 Receptor CCPA->A1R A1R->Calcineurin

CCPA-mediated inhibition of cardiac hypertrophy.

Anti-inflammatory and Analgesic Effects

Adenosine A1 receptor agonists are also known to possess anti-inflammatory and analgesic properties, primarily by inhibiting the release of pro-inflammatory cytokines and modulating nociceptive signaling.

Quantitative Data for Anti-inflammatory and Analgesic Effects
CompoundModelDosing RegimenKey FindingsReference
CPA Rat model of carrageenan-induced inflammationNot specifiedProduced antinociception that was reversed by a κ-opioid receptor antagonist, suggesting an interaction with the opioid system.[12]
CPA Rat spinal cord nociceptive reflexesNot specifiedAntinociceptive effects were linked to the activation of opioid receptors in the spinal cord.[13]
Experimental Protocols for Anti-inflammatory Studies

Carrageenan-Induced Inflammation in Rats (CPA Study) [12]

  • Animal Model: Male Wistar rats.

  • Inflammation Induction: Injection of carrageenan into the paw.

  • Drug Administration: N6-Cyclopentyladenosine was administered to assess its antinociceptive effects. The κ-opioid receptor antagonist norbinaltorphimine (B1679850) was used to challenge the effects of CPA.

  • Outcome Measures: Spinal cord neuronal nociceptive responses were recorded using the single motor unit technique to quantify the degree of antinociception.

Experimental Workflow for In Vivo Anti-inflammatory Assay

Anti_inflammatory_Workflow Start Start Animal_Model Select Animal Model (e.g., Wistar Rat) Start->Animal_Model Inflammation Induce Inflammation (e.g., Carrageenan Injection) Animal_Model->Inflammation Drug_Admin Administer Test Compound (e.g., CPA) Inflammation->Drug_Admin Measure_Nociception Measure Nociceptive Response (e.g., Single Motor Unit Recording) Drug_Admin->Measure_Nociception Data_Analysis Analyze Data (Quantify Antinociception) Measure_Nociception->Data_Analysis End End Data_Analysis->End

Workflow for in vivo anti-inflammatory testing.

Conclusion

This compound and its analogs, CPA and CCPA, demonstrate significant therapeutic potential across a range of preclinical models. CHA has shown promise in promoting remyelination and offering neuroprotection in models of ischemia and Huntington's disease. CPA exhibits potent anticonvulsant and antinociceptive properties, with a clear link to the opioid system. CCPA stands out for its cardioprotective effects, particularly in reducing infarct size and inhibiting cardiomyocyte hypertrophy.

The choice of agonist for further research and development will likely depend on the specific therapeutic indication. The quantitative data and experimental protocols summarized in this guide provide a foundation for researchers to compare these compounds and design future studies. The visualization of key signaling pathways and experimental workflows further aids in understanding the mechanisms of action and methodologies employed in this field of research. Further head-to-head comparative studies are warranted to more definitively establish the relative efficacy and safety profiles of these promising A1 adenosine receptor agonists.

References

A Comparative Guide to the Efficacy of N6-Cyclohexyladenosine (CHA) and 2-Chloro-N6-cyclopentyladenosine (CCPA) in Neuronal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two widely used adenosine (B11128) A1 receptor agonists, N6-Cyclohexyladenosine (CHA) and 2-Chloro-N6-cyclopentyladenosine (CCPA), with a focus on their efficacy in neuronal models. Both compounds are critical tools for investigating the role of A1 receptor signaling in the central nervous system, from neurotransmission modulation to neuroprotection.

Introduction to A1 Receptor Agonists in Neuroscience

Adenosine A1 receptors, a class of G protein-coupled receptors, are abundantly expressed in the brain and play a crucial role in regulating neuronal activity. Their activation typically leads to inhibitory effects, including the suppression of excitatory neurotransmitter release and hyperpolarization of neuronal membranes. This has positioned A1 receptor agonists as compounds of significant interest for their potential therapeutic applications in conditions such as epilepsy, ischemia, and neuropathic pain. CHA and CCPA are among the most potent and selective agonists for the A1 receptor, making them invaluable for probing these physiological and pathological processes.[1][2]

Quantitative Comparison of CHA and CCPA

The following table summarizes key quantitative data for CHA and CCPA, highlighting their binding affinities and functional potencies in various experimental systems. While both are highly potent, CCPA generally exhibits a higher affinity for the A1 receptor.

ParameterThis compound (CHA)2-Chloro-N6-cyclopentyladenosine (CCPA)Neuronal Model / Assay Conditions
Binding Affinity (Ki) ~0.7 nM (high affinity site)[3]~0.4 nM to 0.83 nM[1][4]Rat brain membranes[3][4] / Human A1 receptors[1]
Binding Affinity (Kd) ~0.7 nM (high affinity), 2.4 nM (low affinity)[3]~1.78 nM[5]Rat brain synaptosomal membranes[3] / Human glomeruli[5]
Functional Potency (cAMP Inhibition) Inhibits cAMP production[5]IC50: ~33 nM[4]Microdissected human glomeruli[5] / Rat fat cell membranes[4]
A1 Receptor Selectivity HighExtremely high (~10,000-fold over A2A receptors)[4]Rat brain membranes[4]

Note: Direct comparative studies in the same neuronal model are limited. Data is compiled from various sources to provide a comprehensive overview. The parent compound of CCPA, N6-cyclopentyladenosine (CPA), is structurally similar to CHA and often used in comparative studies.[2][4]

Signaling Pathways and Experimental Workflow

To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the A1 receptor signaling cascade and a typical experimental workflow for assessing neuroprotection.

G cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular A1R Adenosine A1 Receptor G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits βγ subunit K_channel K⁺ Channel (GIRK) G_protein->K_channel Activates βγ subunit Reduced_Release Reduced Neurotransmitter Release Ca_channel->Reduced_Release Hyperpolarization Hyperpolarization & Reduced Excitability K_channel->Hyperpolarization Agonist CHA / CCPA Agonist->A1R Binds & Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates G cluster_workflow Experimental Workflow: Neuroprotection Assay A 1. Neuronal Culture (e.g., hippocampal neurons) B 2. Induction of Neuronal Injury (e.g., excitotoxicity with glutamate) A->B C 3. Treatment Application B->C D Vehicle (Control) C->D E CHA (Test Group 1) C->E F CCPA (Test Group 2) C->F G 4. Incubation Period D->G E->G F->G H 5. Assessment of Neuronal Viability (e.g., MTT assay, LDH release) G->H I 6. Data Analysis & Comparison H->I

References

Unveiling the Mechanism: Chlorogenic and Caffeic Acids Modulate the PI3K/Akt Pathway

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Chlorogenic acid (CGA) and caffeic acid (CA), two prominent phenolic compounds found in various plant-based foods, have garnered significant attention in biomedical research for their potential therapeutic properties, particularly in cancer. A growing body of evidence suggests that a key mechanism underlying their anti-tumor effects is the modulation of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway, a critical regulator of cell growth, proliferation, survival, and apoptosis. This guide provides a comparative overview of the experimental evidence validating the role of the PI3K/Akt pathway in the effects of CGA and CA, offering researchers a valuable resource for their own investigations.

Comparative Efficacy in Modulating the PI3K/Akt Pathway

Both chlorogenic acid and caffeic acid have been shown to inhibit the PI3K/Akt pathway, leading to downstream effects such as decreased cell proliferation and increased apoptosis in various cancer cell lines. The following tables summarize key quantitative data from multiple studies, providing a snapshot of their comparative efficacy.

CompoundCell LineIC50 Value (µM)Duration (h)Reference
Chlorogenic AcidRBE57.0724[1]
Chlorogenic AcidHCCC-9810100.2024[1]
Caffeic AcidA43120Not Stated[2]
Caffeic AcidSNU-530Not Stated[2]
Caffeic AcidA-549>30Not Stated[2]
Caffeic Acid Phenethyl Ester (CAPE)LNCaP 104-S0.68Not Stated[3]
Caffeic Acid Phenethyl Ester (CAPE)DU-1459.54Not Stated[3]
Caffeic Acid Phenethyl Ester (CAPE)PC-318.65Not Stated[3]

Table 1: Comparative IC50 Values of Chlorogenic Acid and Caffeic Acid Derivatives in Various Cancer Cell Lines. This table highlights the concentration at which each compound inhibits 50% of cell viability, a key indicator of their cytotoxic potential.

CompoundCell LineConcentration (µM)Effect on p-Akt LevelsReference
Chlorogenic AcidA49840Significant decrease[4]
Chlorogenic AcidOvariectomized Rats9, 27, 45 mg/kg/dDose-dependent increase in p-Akt[5]
Caffeic Acid Phenethyl Ester (CAPE)PC-310, 20Dose-dependent decrease in p-Akt (S473 and T308)[3]

Table 2: Effects of Chlorogenic Acid and Caffeic Acid on Akt Phosphorylation. This table showcases the direct impact of these compounds on the activation state of Akt, a central kinase in the PI3K pathway.

CompoundCell LineConcentration (µM)Apoptosis InductionReference
Chlorogenic AcidRBE25, 50, 100Dose-dependent increase in apoptosis rates (27.55%, 54.95%, and 73.54%, respectively)[1]
Caffeic Acid Phenethyl Ester (CAPE)HTB7650, 100Significant increase in histone-associated DNA fragments, indicative of apoptosis[6]

Table 3: Induction of Apoptosis by Chlorogenic Acid and Caffeic Acid. This table demonstrates the functional consequence of PI3K/Akt pathway inhibition by these compounds, leading to programmed cell death.

Experimental Protocols

To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.

Western Blot Analysis for PI3K/Akt Pathway Proteins

This protocol is essential for determining the expression and phosphorylation status of key proteins within the PI3K/Akt signaling cascade.

1. Cell Lysis and Protein Extraction:

  • Treat cells with the desired concentrations of Chlorogenic Acid or Caffeic Acid for the specified duration.

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

  • Determine protein concentration using a BCA protein assay.

2. SDS-PAGE and Protein Transfer:

  • Denature protein samples by boiling in Laemmli sample buffer.

  • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate proteins based on molecular weight.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for total PI3K, total Akt, phospho-Akt (Ser473 and Thr308), and other downstream targets overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

4. Detection:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is a standard method for quantifying apoptosis by detecting the externalization of phosphatidylserine (B164497) on the cell surface.

1. Cell Preparation:

  • Culture and treat cells with Chlorogenic Acid or Caffeic Acid as required for the experiment.

  • Harvest both adherent and floating cells and wash them with cold PBS.

2. Staining:

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

3. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.

  • Excite FITC at 488 nm and detect emission at 530 nm.

  • Excite PI at 488 nm and detect emission at >670 nm.

  • Gate the cell populations to distinguish between:

    • Viable cells (Annexin V-negative, PI-negative)

    • Early apoptotic cells (Annexin V-positive, PI-negative)

    • Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

    • Necrotic cells (Annexin V-negative, PI-positive)

Visualizing the Molecular Interactions

The following diagrams, generated using Graphviz, illustrate the PI3K/Akt signaling pathway and a typical experimental workflow for investigating the effects of Chlorogenic and Caffeic Acids.

PI3K_Akt_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis (Inhibited) Akt->Apoptosis Inhibits Proliferation Cell Growth & Proliferation mTORC1->Proliferation CHA Chlorogenic Acid / Caffeic Acid CHA->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Figure 1: The PI3K/Akt signaling pathway and points of inhibition by CHA.

Experimental_Workflow start Start: Cancer Cell Culture treatment Treatment with Chlorogenic Acid (CGA) or Caffeic Acid (CA) start->treatment incubation Incubation (e.g., 24, 48, 72h) treatment->incubation cell_viability Cell Viability Assay (e.g., MTT) incubation->cell_viability apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis_assay western_blot Western Blot Analysis (p-Akt, total Akt, etc.) incubation->western_blot data_analysis Data Analysis & Comparison cell_viability->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis

Figure 2: A generalized workflow for studying CHA's effects on the PI3K/Akt pathway.

References

A Comparative Analysis of N6-Cyclohexyladenosine and Adenosine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

In the field of purinergic signaling, both adenosine (B11128) and its synthetic analog, N6-Cyclohexyladenosine (CHA), are crucial tools for investigating the physiological roles of adenosine receptors. While endogenous adenosine acts as a non-selective agonist across all four receptor subtypes (A1, A2A, A2B, and A3), CHA exhibits a marked preference for the A1 receptor. This guide provides a detailed comparative analysis of these two compounds, supported by experimental data and methodologies, to assist researchers in selecting the appropriate agonist for their specific experimental needs.

Core Differences in Receptor Selectivity and Potency

The primary distinction between adenosine and this compound lies in their receptor interaction profiles. Adenosine's broad activity makes it suitable for studying global purinergic effects, whereas CHA's high selectivity for the A1 receptor allows for the specific interrogation of A1-mediated signaling pathways.[1][2][3][4]

This compound is a high-affinity A1 receptor agonist, demonstrating significantly greater potency at this subtype compared to others.[2][4][5] This selectivity has led to its widespread use in studies focusing on the cardiovascular, neurological, and immune functions specifically modulated by the A1 receptor.[1][6][7][8] In contrast, adenosine's affinity varies across the receptor subtypes, with the highest affinities for A1 and A2A receptors, intermediate for A3, and the lowest for the A2B receptor.[9]

Quantitative Comparison: Binding Affinity and Functional Potency

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound and adenosine at various adenosine receptor subtypes. The data is compiled from multiple studies and variations may arise from different experimental conditions and tissue/cell types used.

Table 1: Comparative Receptor Binding Affinities (Ki)

CompoundReceptor SubtypeSpecies/TissueKi (nM)Reference
This compound A1Bovine Brain0.7[2][5]
A1Guinea Pig Brain6[2][5]
A1Human Cerebral Cortex5[9]
A1Rat Brain0.59 (Reference Ligand)[10]
A2ARat Striatum460[10]
Adenosine A1General10 - 30[9]
A2AGeneral10 - 30[9]
A3Rat~1000[9]
A2BGeneral>1000[9]

Table 2: Comparative Functional Potency (EC50/IC50)

CompoundAssay TypeReceptor SubtypePotency (nM)Reference
This compound Adenylyl Cyclase InhibitionA1EC50: 8.2[1][3]
Adenosine Adenylyl Cyclase InhibitionA1--
Adenylyl Cyclase StimulationA2A--

Note: Comprehensive and directly comparable functional potency data for adenosine across all receptor subtypes is sparse in the reviewed literature, largely due to its rapid metabolism and non-selective nature.

Signaling Pathways: A Visual Comparison

The differential receptor activation by adenosine and this compound leads to distinct downstream signaling cascades. Adenosine's activation of all four receptor subtypes can trigger both stimulatory (via A2A/A2B and Gs proteins) and inhibitory (via A1/A3 and Gi proteins) effects on adenylyl cyclase, leading to complex cellular responses. CHA, on the other hand, primarily initiates the Gi-mediated inhibitory pathway.

cluster_adenosine Adenosine Signaling Adenosine Adenosine A1R A1 Receptor Adenosine->A1R A2AR A2A Receptor Adenosine->A2AR A2BR A2B Receptor Adenosine->A2BR A3R A3 Receptor Adenosine->A3R Gi Gi/o A1R->Gi Activates Gs Gs A2AR->Gs Activates A2BR->Gs Activates A3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Gs->AC Stimulates cAMP ↓ cAMP AC->cAMP cAMP2 ↑ cAMP AC->cAMP2

General Adenosine Signaling Pathways

cluster_cha This compound (CHA) Signaling CHA This compound A1R A1 Receptor CHA->A1R Selectively Activates Gi Gi/o A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gi->PLC Activates PI3K PI3K/Akt Pathway Gi->PI3K Activates cAMP ↓ cAMP AC->cAMP

This compound A1 Receptor Signaling

Experimental Protocols

Accurate characterization of ligand-receptor interactions is fundamental. Below are detailed methodologies for key experiments used to compare this compound and adenosine.

Radioligand Binding Assay Protocol

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

prep 1. Membrane Preparation (e.g., from cells expressing the target receptor) reagents 2. Reagent Preparation - Radioligand (e.g., [3H]CHA) - Test Compound (CHA or Adenosine) - Assay Buffer prep->reagents total_binding 3a. Total Binding (Membranes + Radioligand) reagents->total_binding nsb 3b. Non-Specific Binding (NSB) (Membranes + Radioligand + High Conc. Unlabeled Ligand) reagents->nsb comp 3c. Competitive Binding (Membranes + Radioligand + Test Compound) reagents->comp incubation 4. Incubation (Allow to reach equilibrium, e.g., 60-120 min at RT) total_binding->incubation nsb->incubation comp->incubation filtration 5. Filtration (Rapidly separate bound and free radioligand) incubation->filtration counting 6. Scintillation Counting (Quantify bound radioactivity) filtration->counting analysis 7. Data Analysis - Calculate Specific Binding (Total - NSB) - Determine IC50 from competitive binding curve - Calculate Ki using Cheng-Prusoff equation counting->analysis

References

A Head-to-Head In Vivo Comparison of N6-cyclohexyladenosine (CHA) and Other A1 Adenosine Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of N6-cyclohexyladenosine (CHA), a selective A1 adenosine (B11128) receptor (A1AR) agonist, with other prominent A1AR agonists. The objective is to offer a clear, data-driven analysis of their comparative performance, supported by experimental evidence to aid in the selection of appropriate compounds for research and development.

Overview of A1 Adenosine Receptor Agonists

The A1 adenosine receptor is a G-protein coupled receptor that, upon activation, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade is implicated in a wide range of physiological effects, including reduced heart rate, neuroprotection, and antinociception. Consequently, A1AR agonists are of significant interest for various therapeutic applications. This guide focuses on the in vivo effects of CHA in comparison to other well-characterized selective A1AR agonists such as N6-cyclopentyladenosine (CPA), 2-chloro-N6-cyclopentyladenosine (CCPA), and R-phenylisopropyladenosine (R-PIA).

Quantitative Data Summary

The following tables summarize the in vivo effects of CHA and other A1AR agonists across different physiological parameters. Data has been compiled from multiple studies, and direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: Cardiovascular Effects of A1AR Agonists in Rats
CompoundDose/RoutePrimary EffectMagnitude of EffectReference
CHA 1, 5, 10 nmol (i.t.)Dose-dependent decrease in blood pressure and heart rateNot specified in direct comparison[1]
CPA 200 µg/kg (i.v.)Negative chronotropic effectEmax: -209 ± 10 bpm; EC50: 2.7 ± 0.5 ng/ml[2]
CPA analogs (5'dCPA, 3'dCPA, 2'dCPA) 0.80 mg/kg (i.v. infusion)Bradycardiac effectEC50,u (free drug): 5.9 ± 1.7, 18 ± 4, 260 ± 70 ng/ml, respectively[3]

Note: i.t. = intrathecal, i.v. = intravenous. Emax = maximum effect, EC50 = half-maximal effective concentration.

Table 2: Antinociceptive Effects of A1AR Agonists in Rodents
CompoundAnimal ModelDose/RoutePrimary EffectMagnitude of EffectReference
CHA Data not available in direct comparison----
CPA Rat spinal cord nociceptive reflexesNot specifiedAntinociceptionReversal with norbinaltorphimine (B1679850) (82.9±13% of control)[1]
CCPA Rat plantar and formalin tests2.5-5 mg/kg (i.p.)Reduced nociceptive responseDose-dependent increase in tail flick latencies[4]

Note: i.p. = intraperitoneal.

Table 3: Central Nervous System Effects of A1AR Agonists in Rodents
CompoundAnimal ModelDose/RoutePrimary EffectMagnitude of EffectReference
CHA Mouse60 µg/kg (i.p.)Locomotor depressionPotent depressant effect[5]
CPA Mouse0.5, 1, 2 mg/kg (i.p.)Protection against NMDA-evoked seizuresSignificant reduction in postictal mortality at 1 and 2 mg/kg[6]
CPA Rat0.1 and 1 mg/kg (i.p.)Increased EEG power at low frequenciesSignificant shift in peak frequencies to lower values[7]
CCPA Rat0.5 or 1 mg/kg (i.p.)Anticonvulsant activity in hippocampusSignificantly increased hippocampal afterdischarge thresholds[8]
R-PIA Rat25 µg/kg (i.p.)Neuroprotection against kainic acid-induced lesionsAbolished the lesions[9]

Note: i.p. = intraperitoneal, EEG = electroencephalogram, NMDA = N-methyl-D-aspartate.

Experimental Protocols

Assessment of Cardiovascular Effects in Anesthetized Rats

Objective: To characterize the hemodynamic effects (blood pressure and heart rate) of A1AR agonists.

Animal Model: Male Sprague-Dawley rats.

Procedure:

  • Rats are anesthetized, and the femoral artery and vein are catheterized for blood pressure monitoring and drug administration, respectively.

  • A baseline period is established to record stable hemodynamic parameters.

  • The A1AR agonist (e.g., CHA, CPA) is administered intravenously, either as a bolus injection or a continuous infusion.

  • Blood pressure and heart rate are continuously monitored and recorded for a specified period post-administration.

  • Dose-response curves can be generated by administering a range of doses to different groups of animals.

Data Analysis: Changes in mean arterial pressure (MAP) and heart rate (HR) from baseline are calculated. For infusion studies, pharmacokinetic-pharmacodynamic (PK-PD) modeling can be applied to determine parameters like EC50 and Emax.[2]

Formalin Test for Antinociceptive Activity in Rats

Objective: To evaluate the analgesic properties of A1AR agonists in a model of tonic chemical pain.

Animal Model: Male Wistar rats.

Procedure:

  • Rats are habituated to the testing environment.

  • The A1AR agonist (e.g., CCPA) or vehicle is administered systemically (e.g., intraperitoneally).

  • After a predetermined pretreatment time, a dilute formalin solution is injected subcutaneously into the plantar surface of one hind paw.

  • The amount of time the animal spends licking, biting, or flinching the injected paw is recorded in two phases: the early phase (0-5 minutes post-formalin) and the late phase (15-30 minutes post-formalin).

Data Analysis: The total time spent in nociceptive behaviors during each phase is calculated for the agonist-treated and control groups. A significant reduction in this time indicates an antinociceptive effect.[4]

Visualizations

A1 Adenosine Receptor Signaling Pathway

A1AR_Signaling cluster_cytoplasm Cytoplasm A1AR A1AR Gi Gi/o A1AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets Agonist A1AR Agonist (e.g., CHA) Agonist->A1AR Binds

Caption: A1 Adenosine Receptor (A1AR) signaling pathway.

In Vivo Experimental Workflow for Cardiovascular Assessment

Experimental_Workflow cluster_preparation Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Anesthesia Anesthetize Rat Catheterization Catheterize Femoral Artery and Vein Anesthesia->Catheterization Baseline Record Baseline Hemodynamics Catheterization->Baseline Administration Administer A1AR Agonist (e.g., CHA, CPA) Baseline->Administration Monitoring Continuously Monitor BP and HR Administration->Monitoring Calculation Calculate Change from Baseline Monitoring->Calculation Modeling PK-PD Modeling (EC50, Emax) Calculation->Modeling Comparison Compare Effects of Different Agonists Modeling->Comparison

Caption: Workflow for in vivo cardiovascular assessment of A1AR agonists.

Logical Relationship of A1AR Agonist Effects

Logical_Relationship cluster_effects Physiological Effects cluster_agonists A1AR Agonists A1AR_Activation A1AR Activation Cardiovascular Cardiovascular (Bradycardia, Hypotension) A1AR_Activation->Cardiovascular CNS Central Nervous System (Sedation, Anticonvulsant, Neuroprotection) A1AR_Activation->CNS Pain Analgesia (Antinociception) A1AR_Activation->Pain CHA CHA CHA->A1AR_Activation CPA CPA CPA->A1AR_Activation CCPA CCPA CCPA->A1AR_Activation RPIA R-PIA RPIA->A1AR_Activation

Caption: Relationship between A1AR agonists and their physiological effects.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling N6-Cyclohexyladenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with N6-Cyclohexyladenosine. Adherence to these guidelines is essential for ensuring a safe laboratory environment and the integrity of your research.

This compound is a selective adenosine (B11128) A1 receptor agonist used in various research applications, including studies on sleep, cardiovascular function, and neurological disorders.[1][2][3][4] While the substance does not meet the classification criteria for hazardous materials according to EC Directives, proper handling and disposal are paramount to mitigate any potential risks.[5]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. This is based on a thorough risk assessment to prevent inhalation, and contact with skin and eyes.[5][6]

PPE CategoryItemSpecifications
Eye Protection Safety GlassesUse appropriate safety glasses.[5]
Hand Protection Chemical Resistant GlovesMinimum requirement: Standard BS EN 374:2003. Inspect gloves before use.[5]
Body Protection Protective ClothingWear appropriate protective clothing.[5]
Respiratory Protection RespiratorUse a suitable respirator if a risk assessment indicates it is necessary.[5]

Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Ventilation: Use in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood with an independent air supply is required.[5]

General Handling Procedures:

  • Avoid Contact: Prevent inhalation, and contact with eyes, skin, and clothing.[5]

  • Minimize Dust and Aerosols: Avoid the formation of dust and aerosols during handling.[5]

  • Ignition Sources: Keep away from sources of ignition.[5]

  • Exposure: Avoid prolonged or repeated exposure.[5]

  • Hand Hygiene: Wash and dry hands thoroughly after handling.[5]

Storage:

  • Store in a dry, dark environment. For short-term storage (days to weeks), maintain a temperature of 0 - 4°C. For long-term storage (months to years), store at -20°C.[3]

Emergency Procedures: First Aid Measures

In case of accidental exposure, follow these first aid measures and seek medical attention.[5][7]

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air and monitor their breathing. If breathing is difficult, administer oxygen. If breathing stops, provide artificial respiration. Consult a doctor.[5][6]
Skin Contact Immediately wash the affected skin with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing and shoes, and wash them before reuse. Consult a doctor.[5]
Eye Contact Flush the eyes with copious amounts of water for at least 15 minutes. Consult a doctor.[5]
Ingestion If swallowed, seek immediate medical attention.[7]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.

Spill Management:

  • Evacuate: Evacuate personnel to safe areas.[5]

  • Ventilate: Ensure adequate ventilation.[5][6]

  • Containment: Do not let the product enter drains. Cover the spillage with a suitable absorbent material.[5]

  • Collection: Sweep up the material and place it in an appropriate container for disposal.[5]

Waste Disposal:

  • Dispose of all waste materials in accordance with local, state, and federal regulations.

Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Workflow for this compound Handling and Disposal cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Conduct Risk Assessment B Gather Required PPE A->B C Work in Ventilated Area (Fume Hood if Necessary) B->C Proceed to Handling D Weigh and Prepare Solution C->D E Decontaminate Work Area D->E Experiment Complete F Remove and Dispose of PPE E->F G Wash Hands Thoroughly F->G H Collect Waste (Unused Compound & Contaminated Materials) G->H Generate Waste I Store in Labeled Waste Container H->I J Dispose According to Regulations I->J

Caption: A flowchart outlining the procedural steps for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.